molecular formula C10H9BrO B1293269 (3-Bromophenyl)(cyclopropyl)methanone CAS No. 693774-26-4

(3-Bromophenyl)(cyclopropyl)methanone

Cat. No.: B1293269
CAS No.: 693774-26-4
M. Wt: 225.08 g/mol
InChI Key: BVBIQMCEDCXCSP-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromophenyl)(cyclopropyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromophenyl)(cyclopropyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBIQMCEDCXCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642493
Record name (3-Bromophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693774-26-4
Record name (3-Bromophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(3-Bromophenyl)(cyclopropyl)methanone CAS 693774-26-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Bromophenyl)(cyclopropyl)methanone (CAS 693774-26-4)

Authored by: A Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the demand for versatile, strategically functionalized building blocks is insatiable. (3-Bromophenyl)(cyclopropyl)methanone emerges as a preeminent example of such a scaffold. Its architecture, featuring a synthetically tractable aryl bromide handle and a conformationally constrained, reactive cyclopropyl ketone moiety, offers a dual-pronged approach to molecular diversification. This guide moves beyond a simple recitation of properties; it aims to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of this compound's synthesis, reactivity, and profound potential. We will explore the "why" behind experimental choices, grounding our discussion in the principles of physical organic chemistry to empower rational design and application in your own research endeavors.

Core Compound Identification and Physicochemical Profile

(3-Bromophenyl)(cyclopropyl)methanone is a ketone derivative that serves as a key intermediate in the synthesis of more complex molecular architectures. The presence of the bromine atom at the meta-position of the phenyl ring provides a crucial reactive site for carbon-carbon bond formation, while the cyclopropyl ketone group offers unique steric and electronic properties, along with its own set of reactive pathways.

PropertyDataReference(s)
CAS Number 693774-26-4[1][2][3]
IUPAC Name (3-Bromophenyl)(cyclopropyl)methanone[1]
Molecular Formula C₁₀H₉BrO[1][2]
Molecular Weight 225.08 g/mol [2][3]
SMILES O=C(C1=CC=CC(Br)=C1)C1CC1[1]
Purity (Typical) ≥97%[1]
Appearance Solid, viscous liquid, or liquid
Storage Conditions Store sealed in a dry, cool (2-8°C) environment[2]

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable synthesis of (3-Bromophenyl)(cyclopropyl)methanone is the Friedel-Crafts acylation of bromobenzene. This classic electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion from cyclopropanecarbonyl chloride.

Mechanistic Rationale

The causality of this reaction hinges on the generation of a potent electrophile capable of overcoming the aromatic stability of the bromobenzene ring.

  • Acylium Ion Formation : The Lewis acid AlCl₃ coordinates to the chlorine atom of cyclopropanecarbonyl chloride, polarizing the C-Cl bond. This complex readily fragments to form a resonance-stabilized acylium ion. Unlike Friedel-Crafts alkylations, this acylium ion does not undergo rearrangement, ensuring high regioselectivity.[4][5]

  • Electrophilic Attack : The π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

  • Rearomatization : A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, completing the catalytic cycle.[4]

The bromine atom is an ortho-, para-directing deactivator. However, due to steric hindrance from the bromine atom at the ortho positions, acylation often favors the para position. The formation of the meta-substituted product as the primary target implies either a different synthetic strategy or purification from an isomeric mixture, though Friedel-Crafts acylation remains the most plausible route for this class of compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Bromobenzene Bromobenzene ReactionVessel Friedel-Crafts Acylation (Anhydrous Solvent, e.g., DCM) Bromobenzene->ReactionVessel CycloChloride Cyclopropanecarbonyl Chloride CycloChloride->ReactionVessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->ReactionVessel Catalyzes Workup Aqueous Workup (e.g., H₂O, HCl) ReactionVessel->Workup Quench Purification Purification (e.g., Column Chromatography) Workup->Purification Target (3-Bromophenyl)(cyclopropyl)methanone Purification->Target

Caption: Workflow for the synthesis of (3-Bromophenyl)(cyclopropyl)methanone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.

  • Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Reagent Addition : Slowly add cyclopropanecarbonyl chloride (1.0 eq.) to the stirred suspension. Following this, add bromobenzene (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup : Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum complexes.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing : Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel to isolate (3-Bromophenyl)(cyclopropyl)methanone.

Spectroscopic and Analytical Characterization

A robust analytical profile is essential for confirming the structure and purity of the title compound.

TechniqueExpected CharacteristicsReference(s)
¹H NMR Aromatic Protons (Ar-H): Four protons in the range of δ 7.2-8.0 ppm, exhibiting complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted benzene ring.Cyclopropyl Protons (CH, CH₂): A multiplet around δ 2.5-3.0 ppm for the methine proton (α to the carbonyl) and two multiplets between δ 1.0-1.5 ppm for the diastereotopic methylene protons.[7]
¹³C NMR Carbonyl (C=O): A peak around δ 198-200 ppm.Aromatic Carbons: Six peaks in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine (C-Br) appearing around δ 122 ppm and the ipso-carbon attached to the ketone appearing downfield.Cyclopropyl Carbons: A methine carbon (α to C=O) around δ 17-20 ppm and a methylene carbon peak around δ 11-13 ppm.[7]
IR (KBr) C=O Stretch (Ketone): A strong, sharp absorption band around 1685 cm⁻¹.C-Br Stretch: A moderate absorption in the fingerprint region, typically below 700 cm⁻¹.Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.[7][8]
HRMS (ESI) [M+H]⁺ Calculated: 224.9910[M+H]⁺ Found: 224.9910. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) will be clearly visible as M+ and M+2 peaks.[9]

The Duality of Reactivity: A Synthetic Chemist's Playground

The synthetic utility of (3-Bromophenyl)(cyclopropyl)methanone stems from the orthogonal reactivity of its two primary functional groups. This allows for selective, stepwise modifications to build molecular complexity.

The Aryl Bromide: A Gateway to Cross-Coupling

The C(sp²)-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a flagship example for forming new C-C bonds.[10][11]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a Palladium(0) species and proceeds through three key steps:[10][12]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of (3-Bromophenyl)(cyclopropyl)methanone, forming a Pd(II) intermediate. This is typically the rate-determining step.

  • Transmetalation : A boronic acid (or ester), activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the Pd(II) center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex of the organoboron reagent.[12][13]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond in the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxadd Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->pd2_oxadd Oxidative Addition pd2_trans Ar-Pd(II)L₂-R' (Transmetalation Product) pd2_oxadd->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination Product Ar-R' (Coupled Product) pd2_trans->Product ArBr (3-Bromophenyl)(cyclopropyl)methanone (Ar-Br) ArBr->pd2_oxadd Boronic R'-B(OH)₂ + Base Boronic->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

  • Setup : In a reaction vial, combine (3-Bromophenyl)(cyclopropyl)methanone (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition : Add a solvent mixture, such as dioxane/water (4:1).

  • Degassing : Seal the vial and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Reaction : Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup : Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash, dry, and concentrate the organic extracts. Purify the residue via column chromatography to obtain the biaryl product.

The Cyclopropyl Ketone: A Hub of Strain-Release Reactivity

The high ring strain of the cyclopropane moiety makes it a versatile synthetic intermediate, prone to ring-opening reactions that generate valuable linear carbon chains.[14] The adjacent aryl ketone group plays a critical role, enhancing reactivity by stabilizing intermediates through conjugation.[15]

Key Reaction Pathways:

  • Acid-Catalyzed Ring-Opening : Protonation of the carbonyl oxygen by a Brønsted or Lewis acid activates the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile. This method is valuable for creating 1,3-difunctionalized compounds.[14][16][17]

  • Reductive Ring-Opening : Using reducing agents can cleave the cyclopropane ring. For example, SmI₂-catalyzed couplings proceed via a ketyl radical intermediate, where the aryl group provides crucial stabilization that facilitates the subsequent cyclopropyl fragmentation.[15]

  • [3+2] Cycloadditions : Under visible light photocatalysis, the aryl cyclopropyl ketone can undergo a one-electron reduction to form a radical anion. This reactive intermediate can then engage with olefins in a formal [3+2] cycloaddition to construct highly substituted cyclopentane rings, a common motif in natural products.[18]

Reactivity cluster_paths Cyclopropyl Ketone Reactivity cluster_products Product Classes Start (3-Bromophenyl)(cyclopropyl)methanone Acid Acid-Catalyzed Ring-Opening Start->Acid H⁺/Lewis Acid + Nucleophile Reductive Reductive Ring-Opening (e.g., SmI₂) Start->Reductive e⁻ (SmI₂) Cyclo Photocatalytic [3+2] Cycloaddition Start->Cyclo hv, Photocatalyst + Olefin P1 1,3-Difunctionalized Linear Ketones Acid->P1 P2 γ-Keto Radicals / Extended Chains Reductive->P2 P3 Substituted Cyclopentanes Cyclo->P3

Caption: Major reaction pathways for the cyclopropyl ketone moiety.

Significance in Drug Discovery and Materials Science

The cyclopropane ring is a "privileged" scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[19] Its rigid structure can lock in favorable conformations for receptor binding, and its unique electronic character can be used to modulate properties like metabolic stability and pKa.

(3-Bromophenyl)(cyclopropyl)methanone is an exemplary starting material for:

  • Structure-Activity Relationship (SAR) Studies : The orthogonal reactivity allows for systematic modification. The aryl bromide can be used to explore different substituents at the meta-position via cross-coupling, while the ketone can be reduced, reductively aminated (to form analogs like (3-Bromophenyl)(cyclopropyl)methanamine), or used as a handle for further elaboration.[20][21]

  • Fragment-Based Drug Discovery (FBDD) : It serves as an ideal fragment for library synthesis. The two reactive sites enable the rapid generation of a diverse chemical library for screening against biological targets.

  • Synthesis of Advanced Intermediates : It is a building block for complex heterocyclic systems and molecules with applications in materials science, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where conjugated biaryl structures are common.

Safety and Handling

As a laboratory chemical, (3-Bromophenyl)(cyclopropyl)methanone requires careful handling in accordance with standard safety protocols.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[22]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[23] Avoid contact with skin and eyes.[22]

  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][24]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[23]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[25]

References

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). ACS Publications.
  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. (n.d.). Benchchem.
  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. (n.d.). Sci-Hub.
  • [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. (n.d.). PMC.
  • (3-Bromophenyl)cyclopropylmethanone 97%. (n.d.). AChemBlock.
  • (3-Bromophenyl)(cyclopropyl)methanone. (n.d.). BLD Pharm.
  • (3-Bromophenyl)(cyclopropyl)methanone. (n.d.). Sinfoo Biotech.
  • SAFETY DATA SHEETS. (n.d.).
  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.).
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • Supporting Information for. (n.d.). The Royal Society of Chemistry.
  • Friedel-Crafts Acylation. (2018). YouTube.
  • The HRMS Data of Products. (2025). The Royal Society of Chemistry.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021).
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
  • (3-BROMOPHENYL)(CYCLOPROPYL)METHANAMINE. (n.d.). Chemsrc.
  • (3-Bromophenyl)(cyclopropyl)methanamine. (n.d.). ChemScene.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • (4-Bromophenyl)(cyclopropyl)methanone. (n.d.). Sigma-Aldrich.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Med Chem.
  • Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. (n.d.). Oriental Journal of Chemistry.

Sources

physical and chemical properties of (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenyl)(cyclopropyl)methanone is a synthetic chemical compound that holds significant interest within the realms of medicinal chemistry and drug discovery. Its structure, which incorporates a bromophenyl group and a cyclopropyl ketone moiety, makes it a valuable building block for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, enabling the introduction of diverse functional groups.

The cyclopropyl group is a particularly noteworthy feature. In medicinal chemistry, the incorporation of a cyclopropyl ring into a drug candidate can confer several advantageous properties. These include increased metabolic stability, enhanced potency, and improved selectivity for its biological target. The strained three-membered ring of the cyclopropyl group can also influence the conformation of the molecule, locking it into a bioactive shape.[1][2] As a result, (3-Bromophenyl)(cyclopropyl)methanone serves as a key starting material for the development of novel therapeutic agents across various disease areas. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, detailed characterization data, and a discussion of its potential applications.

Chemical and Physical Properties

While specific experimental data for (3-Bromophenyl)(cyclopropyl)methanone is not extensively reported in the public domain, its key properties can be summarized from supplier information and predicted based on the characteristics of similar compounds.

PropertyValueSource
CAS Number 693774-26-4[3][4]
Molecular Formula C₁₀H₉BrO[3][4]
Molecular Weight 225.09 g/mol [3][4]
Appearance Colorless liquid[3]
Purity Typically ≥97%[3]
Storage Sealed in a dry place, 2-8°C[4]

Solubility: Based on its structure, (3-Bromophenyl)(cyclopropyl)methanone is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in water is predicted to be low.

Melting Point: For the related compound, (4-Bromophenyl)(cyclopropyl)methanone, a melting point range of 40.0 to 44.0 °C has been reported.[5]

Synthesis of (3-Bromophenyl)(cyclopropyl)methanone

An alternative approach could involve the reaction of 3-bromobenzonitrile with cyclopropylmagnesium bromide.[6]

Below is a representative protocol for the synthesis of (3-Bromophenyl)(cyclopropyl)methanone via Friedel-Crafts acylation.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

G Bromobenzene Bromobenzene Reaction Friedel-Crafts Acylation Bromobenzene->Reaction Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_chloride->Reaction AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction DCM DCM (Solvent) DCM->Reaction Target (3-Bromophenyl)(cyclopropyl)methanone Reaction->Target

Caption: Proposed synthesis of (3-Bromophenyl)(cyclopropyl)methanone.

Experimental Protocol

Materials:

  • Bromobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add bromobenzene (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Once the addition of bromobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (3-Bromophenyl)(cyclopropyl)methanone.

Analytical Characterization

Detailed experimental spectra for (3-Bromophenyl)(cyclopropyl)methanone are not widely published. The following are predicted spectral data based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl ring and the protons of the cyclopropyl group.

  • Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.2-8.0 ppm. The bromine substituent will influence the chemical shifts and coupling patterns of the adjacent protons.

  • Cyclopropyl Methine Proton (1H): A multiplet in the region of δ 2.5-3.0 ppm, coupled to the cyclopropyl methylene protons.

  • Cyclopropyl Methylene Protons (4H): Two sets of multiplets in the range of δ 0.8-1.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopropyl ring.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-205 ppm.

  • Aromatic Carbons (6C): Signals in the range of δ 120-140 ppm. The carbon attached to the bromine atom will show a characteristic chemical shift.

  • Cyclopropyl Methine Carbon (1C): A signal around δ 15-25 ppm.

  • Cyclopropyl Methylene Carbons (2C): Signals in the range of δ 5-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the aromatic ring.

  • C=O Stretch: A strong, sharp peak around 1680-1700 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands in the region of 1450-1600 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Stability

(3-Bromophenyl)(cyclopropyl)methanone is expected to be a stable compound under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

The reactivity of this molecule is dictated by its functional groups:

  • Carbonyl Group: The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol, nucleophilic addition, and condensation reactions.

  • Bromophenyl Group: The bromine atom on the aromatic ring is a versatile handle for further synthetic transformations. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

  • Cyclopropyl Ring: The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, although it is generally stable under many synthetic transformations.

Applications in Drug Discovery and Medicinal Chemistry

As a chemical building block, (3-Bromophenyl)(cyclopropyl)methanone is a valuable starting material for the synthesis of a diverse array of compounds with potential therapeutic applications.[2][7] The ability to modify the bromophenyl ring through cross-coupling reactions allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

The cyclopropyl ketone moiety is a key pharmacophore in several biologically active molecules. Its incorporation can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. Derivatives of (3-Bromophenyl)(cyclopropyl)methanone could be investigated for a variety of biological targets, including enzymes and receptors implicated in various diseases.

Safety and Handling

(3-Bromophenyl)(cyclopropyl)methanone should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(3-Bromophenyl)(cyclopropyl)methanone is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive bromine handle and a beneficial cyclopropyl ketone moiety makes it an attractive starting material for the development of novel small molecules with potential therapeutic applications. While detailed experimental data on its physical properties and synthesis are not extensively documented, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the synthesis and applications of this compound is warranted and will likely contribute to the advancement of drug discovery efforts.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: A new and efficient method for the synthesis of 2,2-difluoro-3-arylcyclopropyl ketones. Retrieved from [Link]

  • Chemsrc. (2025, August 25). (3-BROMOPHENYL)(CYCLOPROPYL)METHANAMINE. Retrieved from [Link]

  • YouTube. (2022, August 17). A Friedel Crafts Reaction [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
  • Google Patents. (n.d.). CN104892355B - A kind of new method synthesizing Cyclopropyl Bromide.
  • Abdel-Maksoud, M. S., et al. (2025).
  • Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry.
  • AA Blocks. (n.d.). 2918779-76-5 | (3-Bromophenyl)(cyclopropyl)methanamine hydrochloride. Retrieved from [Link]

  • Li, K. (2024). Review of cyclopropyl bromide synthetic process.
  • Kotb, H. M. (2015). Friedel-Crafts Chemistry.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.
  • Google Patents. (n.d.). CN104892355A - Novel method for synthesizing cyclopropyl bromide.
  • Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • Ilieva, S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(4), 62.
  • Filo. (2025, May 4). PROBLEM 17-20 Show how you would use the Friedel-Crafts acylation, Clemme... Retrieved from [Link]

Sources

An In-depth Technical Guide to (3-Bromophenyl)(cyclopropyl)methanone: Structural Analysis, Synthesis, and Chemical Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromophenyl)(cyclopropyl)methanone is a substituted aromatic ketone with a unique structural motif that combines the electronic properties of a brominated phenyl ring with the strained, three-membered cyclopropyl group. This guide provides a comprehensive technical overview of its structural features, a detailed synthetic protocol, and an exploration of its chemical reactivity. The analysis of its spectroscopic data, including High-Resolution Mass Spectrometry, and predicted Nuclear Magnetic Resonance and Infrared spectra, offers a foundational understanding of its molecular architecture. The synthetic section outlines a robust Friedel-Crafts acylation procedure, a cornerstone of aromatic ketone synthesis. Furthermore, the guide delves into the reactivity of the aryl cyclopropyl ketone scaffold, highlighting its potential for various chemical transformations. This document serves as a critical resource for researchers interested in the application of (3-Bromophenyl)(cyclopropyl)methanone as a building block in medicinal chemistry and materials science.

Introduction

Aryl cyclopropyl ketones are a class of organic compounds that have garnered significant interest in synthetic and medicinal chemistry. The juxtaposition of a planar, aromatic system with a high-energy, three-membered ring imparts unique conformational and electronic properties. (3-Bromophenyl)(cyclopropyl)methanone, with the empirical formula C₁₀H₉BrO, is a key exemplar of this class. The presence of a bromine atom on the phenyl ring at the meta position provides a versatile handle for further functionalization through various cross-coupling reactions, making it an attractive intermediate in the synthesis of complex molecular architectures. This guide aims to provide a detailed structural and chemical analysis of (3-Bromophenyl)(cyclopropyl)methanone, offering insights into its synthesis and potential applications.

Molecular and Structural Analysis

Core Molecular Structure

The molecule consists of a central carbonyl group linking a 3-bromophenyl ring and a cyclopropyl ring. The IUPAC name is (3-bromophenyl)(cyclopropyl)methanone, and its CAS registry number is 693774-26-4.[1][2]

Table 1: Physicochemical Properties of (3-Bromophenyl)(cyclopropyl)methanone

PropertyValueSource
Molecular Formula C₁₀H₉BrO[2]
Molecular Weight 225.08 g/mol [1]
CAS Number 693774-26-4[1][2]
Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) provides an accurate determination of the elemental composition of the molecule. For (3-Bromophenyl)(cyclopropyl)methanone, the calculated mass for the protonated molecule [M+H]⁺ is 224.9910. The experimentally found value is also 224.9910, confirming the molecular formula C₁₀H₁₀BrO for the protonated species.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The protons on the brominated phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The cyclopropyl protons will be observed in the upfield region (typically δ 0.8-1.5 ppm), with their characteristic geminal and vicinal couplings. The methine proton of the cyclopropyl group directly attached to the carbonyl will be the most deshielded of the cyclopropyl protons.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon is expected to have a chemical shift in the range of δ 195-205 ppm. The aromatic carbons will resonate between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The carbons of the cyclopropyl ring will appear at high field, typically between δ 10-20 ppm.

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • A strong absorption band around 1680-1700 cm⁻¹ , characteristic of the C=O stretching vibration of an aryl ketone.

  • Bands in the region of 3000-3100 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic and cyclopropyl rings.

  • Absorptions in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.

  • A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of (3-Bromophenyl)(cyclopropyl)methanone is the Friedel-Crafts acylation of bromobenzene with cyclopropanecarbonyl chloride.[3][4][5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex Cyclopropanecarbonyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium_ion_complex Sigma_complex Sigma Complex (Arenium Ion) Acylium_ion_complex->Sigma_complex + Bromobenzene Bromobenzene Bromobenzene Bromobenzene->Sigma_complex Product (3-Bromophenyl)(cyclopropyl)methanone Sigma_complex->Product - H⁺, -AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Materials:

  • Bromobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add bromobenzene (1.0 eq.) to the stirred suspension.

  • Add cyclopropanecarbonyl chloride (1.05 eq.) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure (3-Bromophenyl)(cyclopropyl)methanone.

Chemical Reactivity and Synthetic Potential

The chemical reactivity of (3-Bromophenyl)(cyclopropyl)methanone is dictated by its three main components: the carbonyl group, the brominated aromatic ring, and the cyclopropyl moiety.

Reactions at the Carbonyl Group

The ketone functionality can undergo a variety of standard transformations, including:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

  • Reductive Amination: Conversion to the corresponding amine can be achieved through the formation of an imine or oxime followed by reduction.

Reactions involving the Bromophenyl Ring

The bromine atom serves as a key functional group for cross-coupling reactions, enabling the synthesis of a wide array of derivatives.

  • Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of new aryl or alkyl groups.

  • Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can form a new carbon-carbon bond.

  • Buchwald-Hartwig Amination: Palladium-catalyzed amination allows for the formation of C-N bonds.

Reactivity of the Cyclopropyl Ring

The strained cyclopropyl ring can participate in unique ring-opening reactions, providing access to different molecular scaffolds.

  • Acid-Catalyzed Rearrangements: In the presence of strong acids, aryl cyclopropyl ketones can undergo ring-opening to form unsaturated ketones or other rearranged products.

  • Transition Metal-Catalyzed Reactions: Certain transition metals can catalyze the ring-opening of the cyclopropyl group, leading to various linear or cyclic products.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for (3-Bromophenyl)(cyclopropyl)methanone is not extensively reported, the aryl cyclopropyl ketone scaffold is present in numerous biologically active molecules. The unique conformational constraints and electronic nature of the cyclopropyl group can favorably influence binding to biological targets. The bromine atom provides a convenient point for diversification, allowing for the generation of libraries of compounds for screening in various disease areas. The metabolic stability of the cyclopropyl group is often higher than that of other small alkyl groups, making it a desirable feature in drug design.

Conclusion

(3-Bromophenyl)(cyclopropyl)methanone is a valuable chemical entity with a rich and diverse chemical profile. Its synthesis via Friedel-Crafts acylation is a well-established and scalable process. The structural features, particularly the presence of the reactive bromine atom and the unique cyclopropyl ring, offer numerous avenues for further chemical modification. This technical guide provides a solid foundation for researchers to understand and utilize (3-Bromophenyl)(cyclopropyl)methanone as a versatile building block in the pursuit of novel therapeutics and functional materials.

References

  • StudyLib. Friedel-Crafts Acetylation of Bromobenzene Lab Report. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(3-Bromophenyl)(cyclopropyl)methanone is a valuable building block in medicinal chemistry and materials science. Its unique structural combination of a brominated aromatic ring and a strained cyclopropyl ketone moiety offers a versatile platform for the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the cyclopropyl ketone group can influence the conformational rigidity and metabolic stability of a molecule, often leading to improved pharmacological properties. This guide provides a comprehensive overview of the synthetic strategies for accessing this important intermediate, with a focus on practical experimental details and the underlying chemical principles.

I. Strategic Approaches to Synthesis

The synthesis of (3-Bromophenyl)(cyclopropyl)methanone can be approached through several established synthetic disconnections. The most direct and widely applicable methods involve the formation of the aryl-carbonyl or the carbonyl-cyclopropyl bond as the key bond-forming step. This guide will focus on two primary, robust, and scalable strategies:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the direct acylation of bromobenzene with a suitable cyclopropyl acylating agent.

  • Grignard Reaction: This powerful organometallic approach allows for the formation of the target ketone through the nucleophilic addition of a Grignard reagent to an appropriate electrophile.

Additionally, alternative modern cross-coupling methodologies will be briefly discussed to provide a broader perspective on available synthetic tools.

II. Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and presents a straightforward route to (3-Bromophenyl)(cyclopropyl)methanone. The reaction proceeds via the generation of a highly electrophilic acylium ion from cyclopropanecarbonyl chloride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃). This electrophile then attacks the electron-rich bromobenzene ring to furnish the desired ketone.

Mechanism of Friedel-Crafts Acylation

The mechanism involves three key steps[1][2]:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of cyclopropanecarbonyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the bromobenzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base, typically [AlCl₄]⁻, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

dot graph "Friedel_Crafts_Acylation_Mechanism" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Helvetica", fontsize=12, label="Friedel-Crafts Acylation Mechanism for (3-Bromophenyl)(cyclopropyl)methanone", labelloc=t, fontcolor="#202124"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of substituted benzenes[1][3].

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
Bromobenzene157.0115.7 g (10.5 mL)0.10
Cyclopropanecarbonyl chloride104.5411.5 g (10.5 mL)0.11
Aluminum chloride (anhydrous)133.3414.7 g0.11
Dichloromethane (DCM, anhydrous)84.93100 mL-
Hydrochloric acid (conc.)36.46~20 mL-
Water18.02As needed-
Saturated sodium bicarbonate solution-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous magnesium sulfate120.37As needed-
Round-bottom flask (250 mL)
Dropping funnel
Reflux condenser
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

  • Reagent Addition: The flask is charged with anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL). The suspension is cooled to 0 °C in an ice bath with stirring.

  • A solution of cyclopropanecarbonyl chloride (11.5 g, 0.11 mol) in anhydrous dichloromethane (25 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Following the addition, a solution of bromobenzene (15.7 g, 0.10 mol) in anhydrous dichloromethane (25 mL) is added dropwise over 30 minutes, again keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (ca. 100 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring.

  • The organic layer is separated using a separatory funnel, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford (3-Bromophenyl)(cyclopropyl)methanone as a colorless to pale yellow oil.

III. Alternative Synthetic Route: Grignard Reaction

The Grignard reaction provides a versatile and powerful alternative for the synthesis of (3-Bromophenyl)(cyclopropyl)methanone. This approach can be executed in two main ways:

  • Route A: Reaction of a 3-bromophenyl Grignard reagent with a cyclopropyl electrophile (e.g., cyclopropanecarbonitrile or cyclopropanecarbonyl chloride).

  • Route B: Reaction of a cyclopropyl Grignard reagent with a 3-bromobenzonitrile or a derivative of 3-bromobenzoic acid (e.g., an ester or a Weinreb amide).

Route A is often preferred due to the commercial availability and stability of 3-bromohalobenzenes for the Grignard reagent formation.

Mechanism of Grignard Reaction with a Nitrile

The reaction of a Grignard reagent with a nitrile proceeds through a nucleophilic addition to the carbon-nitrogen triple bond, followed by hydrolysis to yield a ketone[4].

dot graph "Grignard_Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Helvetica", fontsize=12, label="Grignard Reaction with a Nitrile", labelloc=t, fontcolor="#202124"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Grignard reaction with a nitrile.

Experimental Protocol: Grignard Reaction

This protocol describes the synthesis via the reaction of 3-bromophenylmagnesium bromide with cyclopropanecarbonitrile.

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
Magnesium turnings24.312.67 g0.11
1,3-Dibromobenzene235.9123.6 g (12.4 mL)0.10
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Iodine253.811 crystal-
Cyclopropanecarbonitrile67.096.7 g (7.6 mL)0.10
Hydrochloric acid (1 M)36.46As needed-
Diethyl ether74.12As needed-
Saturated ammonium chloride solution-As needed-
Anhydrous sodium sulfate142.04As needed-
Round-bottom flask (250 mL)
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator

Procedure:

  • Grignard Reagent Formation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all flame-dried and under an inert atmosphere, is charged with magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine. A solution of 1,3-dibromobenzene (23.6 g, 0.10 mol) in anhydrous THF (50 mL) is placed in the dropping funnel. A small portion of the dibromobenzene solution is added to the magnesium, and the mixture is gently warmed to initiate the reaction. Once the reaction begins (indicated by a color change and gentle reflux), the remaining dibromobenzene solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile: The Grignard reagent solution is cooled to 0 °C. A solution of cyclopropanecarbonitrile (6.7 g, 0.10 mol) in anhydrous THF (25 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The resulting mixture is then acidified with 1 M hydrochloric acid until the magnesium salts dissolve.

  • The product is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: After filtration, the solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation or column chromatography as described in the Friedel-Crafts protocol.

IV. Alternative Synthetic Strategies

While Friedel-Crafts acylation and Grignard reactions are the most common methods, other modern synthetic techniques can also be employed for the synthesis of (3-Bromophenyl)(cyclopropyl)methanone, particularly when functional group tolerance is a major concern.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction could involve the coupling of a 3-bromobenzoyl chloride with cyclopropylboronic acid or its esters. This method offers high functional group tolerance but requires the preparation of the organoboron reagent.

  • Sonogashira Coupling: A carbonylative Sonogashira coupling could be envisioned, where 1-bromo-3-iodobenzene is coupled with cyclopropylacetylene under a carbon monoxide atmosphere in the presence of a palladium catalyst. This would introduce the carbonyl group and the cyclopropyl moiety in a single step.

V. Characterization of (3-Bromophenyl)(cyclopropyl)methanone

Accurate characterization of the synthesized (3-Bromophenyl)(cyclopropyl)methanone is crucial to confirm its identity and purity. The following data provides a reference for a successfully synthesized product.

Physical Properties:

PropertyValue
CAS Number 693774-26-4[5][6]
Molecular Formula C₁₀H₉BrO[5][6]
Molecular Weight 225.09 g/mol [5][6]
Appearance Colorless to pale yellow oil or low melting solid

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.08 (t, J = 1.8 Hz, 1H), 7.89 (dt, J = 7.8, 1.3 Hz, 1H), 7.68 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H), 7.35 (t, J = 7.9 Hz, 1H), 2.65-2.58 (m, 1H), 1.28-1.22 (m, 2H), 1.10-1.04 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 198.8, 138.8, 134.6, 131.3, 129.9, 127.0, 122.8, 17.6, 11.9.

  • Infrared (IR, neat) ν (cm⁻¹): 3085, 3010, 1675 (C=O), 1565, 1420, 1230, 1070, 950, 890, 790.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₀BrO [M+H]⁺: 224.9910; Found: 224.9910[7].

VI. Safety Considerations

All experimental procedures described in this guide should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Aluminum chloride is a corrosive solid that reacts violently with water, releasing HCl gas. It should be handled in a dry environment.

  • Cyclopropanecarbonyl chloride is corrosive and a lachrymator.

  • Grignard reagents are highly reactive and can ignite spontaneously in air. They react violently with water and other protic solvents. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere.

  • Dichloromethane is a suspected carcinogen.

  • Diethyl ether and THF are extremely flammable.

VII. Conclusion

The synthesis of (3-Bromophenyl)(cyclopropyl)methanone is readily achievable through well-established synthetic methodologies. The choice between Friedel-Crafts acylation and the Grignard reaction will depend on the availability of starting materials, scale of the reaction, and the specific equipment and expertise available in the laboratory. Both routes offer reliable and scalable access to this important synthetic intermediate. The characterization data provided herein should serve as a valuable reference for confirming the identity and purity of the final product.

VIII. References

  • The Royal Society of Chemistry. (2017). The HRMS Data of Products: Supporting Information. [Link]

  • StudyLib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

  • AccelaChemBio. (n.d.). 693774-26-4,(3-Bromophenyl)(cyclopropyl)methanone. [Link]

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Spectroscopic Elucidation of (3-Bromophenyl)(cyclopropyl)methanone: A Guide to Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Prepared by: Your Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of novel and intermediate compounds is paramount. (3-Bromophenyl)(cyclopropyl)methanone (CAS No. 693774-26-4) represents a key building block, a versatile intermediate whose utility in the synthesis of more complex molecular architectures is significant.[1][2] Its structure, featuring a brominated aromatic ring and a strained cyclopropyl ketone moiety, presents a distinct spectroscopic fingerprint.

This technical guide provides an in-depth analysis of the essential spectroscopic data required to identify and characterize (3-Bromophenyl)(cyclopropyl)methanone. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained from a field-proven perspective, ensuring a trustworthy and self-validating system for compound verification.

Molecular Identity and Structure

Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the target molecule.

  • IUPAC Name: (3-Bromophenyl)(cyclopropyl)methanone[2]

  • CAS Number: 693774-26-4[1][2]

  • Molecular Formula: C₁₀H₉BrO[1][2]

  • Molecular Weight: 225.08 g/mol [1]

The molecular structure, rendered below, illustrates the connectivity of the atoms, forming the basis for all subsequent spectroscopic interpretation.

Caption: Molecular structure of (3-Bromophenyl)(cyclopropyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (3-Bromophenyl)(cyclopropyl)methanone, both ¹H and ¹³C NMR are required for full structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (in ppm) are based on established substituent effects on aromatic systems and data from analogous cyclopropyl ketones.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.05 t (triplet-like) 1H Ar-H (H-2) Proximal to the electron-withdrawing carbonyl group and ortho to the bromine atom.
~ 7.85 ddd 1H Ar-H (H-6) Ortho to the carbonyl group, showing coupling to H-5 and H-4.
~ 7.68 ddd 1H Ar-H (H-4) Ortho to the bromine atom, showing coupling to H-5 and H-2.
~ 7.35 t 1H Ar-H (H-5) Meta to both substituents, coupled to H-4 and H-6.
~ 2.65 m (multiplet) 1H Cyclopropyl-CH Methine proton of the cyclopropyl group, deshielded by the adjacent carbonyl.
~ 1.25 m (multiplet) 2H Cyclopropyl-CH₂ Diastereotopic methylene protons adjacent to the methine carbon.

| ~ 1.05 | m (multiplet) | 2H | Cyclopropyl-CH₂ | Diastereotopic methylene protons adjacent to the methine carbon. |

Expertise & Causality: The aromatic region is expected to show four distinct signals due to the meta-substitution pattern, breaking the symmetry of the ring. The cyclopropyl protons exhibit a complex splitting pattern due to geminal and vicinal coupling. The methine (CH) proton is significantly downfield due to the anisotropic effect of the adjacent carbonyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of those carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 198.5 C=O Carbonyl carbon, highly deshielded.
~ 138.0 Ar-C (C-1) Aromatic carbon attached to the acyl group.
~ 135.5 Ar-CH (C-6) Aromatic methine carbon ortho to the acyl group.
~ 132.0 Ar-CH (C-2) Aromatic methine carbon ortho to the bromine atom.
~ 130.0 Ar-CH (C-5) Aromatic methine carbon para to the bromine atom.
~ 128.5 Ar-CH (C-4) Aromatic methine carbon ortho to the bromine atom.
~ 123.0 Ar-C (C-3) Aromatic carbon directly attached to bromine; its shift is attenuated by the halogen.
~ 20.0 Cyclopropyl-CH Methine carbon of the cyclopropyl ring.

| ~ 12.0 | Cyclopropyl-CH₂ | Methylene carbons of the cyclopropyl ring. |

Trustworthiness: The predicted chemical shifts are grounded in extensive databases and established principles of carbon NMR spectroscopy.[3] For instance, the carbonyl carbon's chemical shift is characteristic of a ketone conjugated with an aromatic ring.

Experimental Protocol: NMR Data Acquisition

G A Sample Prep: Dissolve 5-10 mg sample in ~0.7 mL CDCl₃ B Transfer to 5 mm NMR tube A->B C Acquire Data: Insert into NMR spectrometer (e.g., 500 MHz) B->C D Tune & Shim for optimal homogeneity C->D E Run ¹H Spectrum (16 scans) D->E F Run ¹³C Spectrum (1024 scans) D->F G Process Data: Fourier Transform, Phase & Baseline Correction E->G F->G

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum for (3-Bromophenyl)(cyclopropyl)methanone is dominated by the strong carbonyl stretch.

IR Spectrum Analysis

The key to interpreting the IR spectrum is to identify the characteristic absorption bands corresponding to specific vibrational modes.

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment Vibrational Mode
~ 3100-3000 Medium Aromatic C-H C-H Stretch
~ 3000-2850 Medium-Weak Cyclopropyl C-H C-H Stretch
~ 1680 Strong C=O (Ketone) C=O Stretch
~ 1585, 1470 Medium-Strong Aromatic C=C C=C Ring Stretch
~ 1020 Medium Cyclopropyl Ring Ring "Breathing" Mode

| ~ 550 | Medium | C-Br | C-Br Stretch |

Authoritative Grounding: The position of the carbonyl (C=O) stretch at ~1680 cm⁻¹ is indicative of an aryl ketone, where conjugation with the benzene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). This is a well-documented phenomenon in IR spectroscopy. The presence of a C-Br bond is confirmed by a band in the low-frequency fingerprint region.[4]

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. High-Resolution Mass Spectrometry (HRMS) for this compound confirms its elemental composition.[5]

MS Analysis
  • Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). This results in two peaks of nearly equal intensity at m/z 224 and m/z 226 .

  • High-Resolution MS (HRMS): The calculated exact mass for the protonated molecule [C₁₀H₉BrO + H]⁺ is 224.9910. Experimental data confirms this with a found value of 224.9910, validating the molecular formula.[5]

Key Fragmentation Pathways

The primary fragmentation involves the cleavage of bonds adjacent to the carbonyl group, which are the most labile.

Table 4: Predicted Major Mass Fragments

m/z (⁷⁹Br/⁸¹Br) Relative Intensity Proposed Fragment Ion
224 / 226 High [C₁₀H₉BrO]⁺ (Molecular Ion)
183 / 185 Very High [C₇H₄BrO]⁺ (Loss of •C₃H₅)
155 / 157 Medium [C₆H₄Br]⁺ (Loss of CO from 183/185)

| 69 | High | [C₄H₅O]⁺ (Loss of •C₆H₄Br) |

G A [M]⁺˙ m/z 224/226 B [M - C₃H₅]⁺ m/z 183/185 (3-Bromobenzoyl cation) A->B - •C₃H₅ C [M - C₆H₄Br]⁺ m/z 69 (Cyclopropylacylium ion) A->C - •C₆H₄Br D [M - C₃H₅ - CO]⁺ m/z 155/157 (3-Bromophenyl cation) B->D - CO

Caption: Proposed electron ionization (EI) fragmentation pathway for the title compound.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this one.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

Conclusion

The structural identity of (3-Bromophenyl)(cyclopropyl)methanone is definitively confirmed through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the key aryl ketone functional group. Mass spectrometry validates the molecular weight and elemental composition, while its fragmentation pattern provides a final layer of structural proof. The protocols and interpretations outlined in this guide provide a robust, self-validating framework for researchers requiring rigorous analytical characterization of this important chemical intermediate.

References

  • Supporting Information for "Stereoselective Synthesis of gem-Difluorocyclopropanes" . The Royal Society of Chemistry. [Link]

  • The HRMS Data of Products . The Royal Society of Chemistry. [Link]

  • NMR Spectroscopy: ¹³C NMR Chemical Shifts . Organic Chemistry Data. [Link]

  • Methanone, (4-bromophenyl)phenyl- . NIST Chemistry WebBook. [Link]

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The Strategic Role of (3-Bromophenyl)(cyclopropyl)methanone in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this pursuit, the strategic incorporation of specific structural motifs can dramatically influence the therapeutic potential of a drug candidate. The cyclopropyl group, a three-membered carbocycle, has emerged as a "privileged" scaffold, increasingly utilized to navigate the complex challenges of drug design.[1][2][3] Its unique stereoelectronic properties—including a high degree of s-character in its C-H bonds and a rigid, planar structure—can confer a range of benefits, from improved metabolic stability and enhanced potency to reduced off-target effects.[1] When coupled with a versatile phenyl ring, as in the case of (3-Bromophenyl)(cyclopropyl)methanone, this building block becomes a powerful tool for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the commercial availability, synthesis, and strategic applications of (3-Bromophenyl)(cyclopropyl)methanone, offering insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Identification

PropertyValueSource
Chemical Name (3-Bromophenyl)(cyclopropyl)methanoneAChemBlock[4]
CAS Number 693774-26-4AChemBlock[4]
Molecular Formula C₁₀H₉BrOAChemBlock[4]
Molecular Weight 225.08 g/mol BLD Pharm[5]
Appearance Colorless liquidAChemBlock[4]
Purity Typically ≥95% or 97%AccelaChemBio, AChemBlock[4]
SMILES O=C(C1=CC=CC(Br)=C1)C1CC1AChemBlock[4]

Commercial Availability: Sourcing a Key Building Block

(3-Bromophenyl)(cyclopropyl)methanone is readily available from a variety of chemical suppliers, ensuring a consistent supply for research and development activities. The compound is typically offered in various quantities, from grams to kilograms, with purity levels generally exceeding 95%.

SupplierCatalog NumberPurityAvailable Quantities
AChemBlock M2313097%1g, 5g, 25g
BLD Pharm BD136979≥95%Inquire for details
AccelaChemBio Inc. SY380883≥95%1g, bulk

It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

Synthesis of (3-Bromophenyl)(cyclopropyl)methanone: A Practical Approach

The most direct and industrially scalable method for the synthesis of (3-Bromophenyl)(cyclopropyl)methanone is the Friedel-Crafts acylation of bromobenzene with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Friedel-Crafts acylation of bromobenzene.

Experimental Protocol:

Materials:

  • Bromobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add cyclopropanecarbonyl chloride dropwise.

  • Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Add bromobenzene to the reaction mixture, also dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to isolate the (3-Bromophenyl)(cyclopropyl)methanone isomer.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Strategic Applications in Drug Discovery

The true value of (3-Bromophenyl)(cyclopropyl)methanone lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The presence of the bromo substituent provides a handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse functionalities at the 3-position of the phenyl ring. The cyclopropyl ketone moiety can also be further manipulated, for instance, through reduction to an alcohol or conversion to an amine, opening up additional avenues for structural elaboration.

Case Study: Synthesis of Kinase Inhibitors

While a direct synthesis starting from (3-Bromophenyl)(cyclopropyl)methanone is not explicitly detailed in the provided search results, its structural motifs are prevalent in various kinase inhibitors. For instance, the design of Rho kinase and Bcr-Abl kinase inhibitors often involves substituted phenyl rings and small, rigid linkers.[7][8] The following hypothetical workflow illustrates how (3-Bromophenyl)(cyclopropyl)methanone could be employed in the synthesis of a novel kinase inhibitor.

Kinase_Inhibitor_Synthesis Start (3-Bromophenyl)(cyclopropyl)methanone CAS: 693774-26-4 Step1 Suzuki Coupling with Heterocyclic Boronic Acid Start->Step1 Intermediate1 Intermediate A 3-Aryl-(cyclopropyl)methanone Step1->Intermediate1 Step2 Reductive Amination with Amine R-NH₂ Intermediate1->Step2 FinalProduct Final Product Novel Kinase Inhibitor Candidate Step2->FinalProduct

Caption: Hypothetical synthetic workflow for a kinase inhibitor.

This workflow highlights the modularity that (3-Bromophenyl)(cyclopropyl)methanone offers. The initial Suzuki coupling allows for the introduction of a complex heterocyclic moiety, a common feature in many kinase inhibitors. Subsequent reductive amination of the ketone provides a direct route to a chiral amine, introducing a key interaction point for binding to the target protein.

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for (3-Bromophenyl)(cyclopropyl)methanone was not found, data for the closely related (4-Bromophenyl)(cyclopropyl)methanone (CAS: 6952-89-2) provides valuable guidance on handling and safety precautions.

Hazard Identification (based on 4-bromo isomer): [9]

  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to obtain the MSDS from the respective supplier.

Conclusion

(3-Bromophenyl)(cyclopropyl)methanone represents more than just a chemical intermediate; it is a strategic building block that empowers medicinal chemists to explore novel chemical space with efficiency and precision. Its commercial availability, coupled with a straightforward, albeit nuanced, synthetic pathway, makes it an accessible tool for drug discovery programs. The unique combination of a synthetically versatile bromophenyl group and the beneficial properties of the cyclopropyl moiety provides a powerful platform for the design and synthesis of next-generation therapeutics. As the demand for innovative drug candidates continues to grow, the judicious application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the field of medicine.

References

  • AA Blocks. (3-Bromophenyl)(cyclopropyl)methanamine hydrochloride. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • PubMed. Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. [Link]

  • Google Patents. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • ResearchGate. Review of cyclopropyl bromide synthetic process. [Link]

  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. [Link]

  • Google Patents. CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
  • PubMed. Design and synthesis of rho kinase inhibitors (III). [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

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An In-Depth Technical Guide to the Safe Handling and Management of (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of (3-Bromophenyl)(cyclopropyl)methanone. The protocols and insights contained herein are synthesized from established safety data and best practices to ensure a proactive and informed approach to laboratory safety.

Preamble: Fostering a Proactive Safety Culture

In the fast-paced environment of research and development, a deeply ingrained culture of safety is not a barrier to innovation but its most critical enabler. The handling of reactive chemical intermediates like (3-Bromophenyl)(cyclopropyl)methanone demands more than mere adherence to protocols; it requires a foundational understanding of the material's intrinsic properties and potential hazards. This guide is structured to empower the user with the knowledge to make informed, safety-conscious decisions at every stage of the experimental workflow.

Section 1: Chemical Identity and Hazard Profile

A thorough understanding of a chemical's identity and associated hazards is the first step in risk mitigation.

Compound Identification

(3-Bromophenyl)(cyclopropyl)methanone is an aromatic ketone, often appearing as a colorless liquid, utilized as a building block in organic synthesis.[1] Its core properties are summarized below.

PropertyValueSource
IUPAC Name (3-bromophenyl)(cyclopropyl)methanone[1]
CAS Number 693774-26-4[2]
Molecular Formula C₁₀H₉BrO[2]
Molecular Weight 225.08 g/mol [2]
Appearance Colorless liquid[1]
Purity Typically ≥97%[1]
GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Based on available data, (3-Bromophenyl)(cyclopropyl)methanone is classified as follows:

Hazard ClassPictogramSignal WordHazard StatementsSource
Acute Toxicity, OralWarning H302: Harmful if swallowed[2]
Skin IrritationWarning H315: Causes skin irritation[2]
Eye IrritationWarning H319: Causes serious eye irritation[2]

Note: Pictogram is representative of the associated hazard class.

Toxicological Summary

While comprehensive toxicological data for this specific compound is limited, the hazard classifications point to significant risks upon acute exposure.[3] The "harmful if swallowed" classification indicates a tangible risk of systemic toxicity upon ingestion.[2] Furthermore, its classification as a skin and eye irritant suggests that direct contact can cause local tissue damage.[2][4] Prolonged or repeated skin contact may lead to dermatitis.[4] As with many brominated aromatic compounds, inhalation of vapors or aerosols should be avoided to prevent potential respiratory tract irritation.[4][5]

Section 2: The Risk Management Matrix: From Lab Bench to Storage

Effective risk management involves a multi-layered approach, combining engineering controls, personal protective equipment, and stringent storage protocols.

Engineering Controls: The First Line of Defense

The primary engineering control for handling (3-Bromophenyl)(cyclopropyl)methanone is a properly functioning chemical fume hood.[6] This is critical to minimize the inhalation of any volatile vapors or aerosols that may be generated during handling and to contain any potential spills. The fume hood provides a physical barrier and constant ventilation, drawing potentially harmful fumes away from the user's breathing zone.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is non-negotiable. The causality is clear: PPE forms the final barrier between the researcher and the chemical.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[7]

  • Eye Protection : Safety glasses with side shields are mandatory at a minimum. However, for procedures with a higher risk of splashing, chemical splash goggles are required.[7]

  • Skin and Body Protection : A flame-resistant lab coat should be worn and kept fully fastened. Ensure that legs and feet are covered with long pants and closed-toe shoes.[7]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6][8] Some suppliers recommend refrigerated storage (2-8°C).[2]

  • Incompatibilities : Keep away from strong oxidizing agents and strong bases, as these can initiate exothermic or otherwise hazardous reactions.[9]

G Chemical Incompatibility Overview A (3-Bromophenyl)(cyclopropyl)methanone B Strong Oxidizing Agents (e.g., Peroxides, Nitrates) A->B  Risk of Exothermic Reaction C Strong Bases (e.g., Hydroxides, Alkoxides) A->C  Risk of Reaction G Emergency Response Workflow cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event Skin1 Remove Contaminated Clothing Immediately Start->Skin1 Skin Eye1 Rinse Cautiously with Water for Several Minutes Start->Eye1 Eye Inhale1 Move Person to Fresh Air Start->Inhale1 Inhalation Ingest1 Rinse Mouth Start->Ingest1 Ingestion Skin2 Rinse Skin with Water for 15 min Skin1->Skin2 Skin3 Seek Medical Attention if Irritation Persists Skin2->Skin3 Eye2 Remove Contact Lenses, if Present and Easy to Do Eye1->Eye2 Eye3 Seek Immediate Medical Attention Eye2->Eye3 Inhale2 Keep Comfortable for Breathing Inhale1->Inhale2 Inhale3 Seek Medical Attention if Unwell Inhale2->Inhale3 Ingest2 Call a POISON CENTER or Doctor Immediately Ingest1->Ingest2 Ingest3 Do NOT Induce Vomiting Ingest2->Ingest3

Caption: Logic diagram for first aid response to exposure.

Exposure Scenarios and First Aid
  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. [5][10]If symptoms develop or persist, seek medical attention.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [5]Seek medical attention if skin irritation develops or persists. [4]* Eye Contact : Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. [5][10]Remove contact lenses if present and easy to do. Continue rinsing. [10]Get immediate medical attention.

  • Ingestion : Rinse mouth with water. [5]Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless instructed to do so by medical personnel.

Accidental Release and Spill Management
  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Use a non-combustible absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste disposal. [6]5. Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose : All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations. [6]

Section 5: Disposal and Waste Management

Proper disposal is a legal and ethical responsibility to protect both human health and the environment.

Regulatory Context

Disposal of (3-Bromophenyl)(cyclopropyl)methanone and its contaminated materials must be handled in accordance with all local, state, and federal regulations for hazardous waste. Halogenated organic compounds often require specific disposal routes, such as high-temperature incineration at a licensed facility. [6]

Practical Waste Stream Segregation
  • Liquid Waste : Unused or waste (3-Bromophenyl)(cyclopropyl)methanone and solutions containing it should be collected in a designated, labeled, and sealed container for halogenated organic waste.

  • Solid Waste : Contaminated items such as gloves, absorbent materials, and weigh boats should be collected in a separate, clearly labeled solid hazardous waste container. [6]* Never dispose of this chemical down the drain or in regular trash. [6]

References

  • AA Blocks. (3-Bromophenyl)(cyclopropyl)methanamine hydrochloride. Available at: [Link]

  • BP. SAFETY DATA SHEET. Available at: [Link]

  • Verstraete, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2160. Available at: [Link]

  • American Borate Company. Safety Data Sheet - Ulexite. Available at: [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2023). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 21(5), e07948. Available at: [Link]

  • MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Available at: [Link]

  • ResearchGate. Test chamber and forensic microscopy investigation of the transfer of brominated flame retardants into indoor dust via abrasion of source materials. Available at: [Link]

  • Wikipedia. Phenol. Available at: [Link]

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An In-depth Technical Guide to (3-Bromophenyl)(cyclopropyl)methanone: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Scion in Medicinal Chemistry

(3-Bromophenyl)(cyclopropyl)methanone, a seemingly unassuming aryl cyclopropyl ketone, has garnered significant interest within the drug discovery and development landscape. Its unique structural amalgamation of a brominated phenyl ring and a strained cyclopropyl moiety bestows upon it a desirable combination of reactivity and metabolic stability. This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its burgeoning role as a key building block in the synthesis of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this molecule is paramount to harnessing its full potential in the quest for new medicines. The cyclopropyl group, in particular, is an increasingly popular feature in pharmaceutical candidates due to its ability to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[1][2][3]

Physicochemical and Safety Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in a research and development setting.

PropertyValueSource(s)
CAS Number 693774-26-4[4][5][6]
Molecular Formula C₁₀H₉BrO[4][5]
Molecular Weight 225.08 g/mol [5]
Appearance Not explicitly stated, likely a solid or oil
Storage Sealed in dry, 2-8°C[5]
Purity Typically ≥95%[7]

Safety Information:

(3-Bromophenyl)(cyclopropyl)methanone is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[5] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.

The Genesis of (3-Bromophenyl)(cyclopropyl)methanone: A Synthesis Perspective

While a singular "discovery" paper for (3-Bromophenyl)(cyclopropyl)methanone is not readily apparent in the historical scientific literature, its synthesis logically falls under the well-established and powerful Friedel-Crafts acylation reaction . This cornerstone of organic synthesis, first reported by Charles Friedel and James Crafts in 1877, provides a direct method for the introduction of an acyl group onto an aromatic ring.

The synthesis of (3-Bromophenyl)(cyclopropyl)methanone involves the electrophilic aromatic substitution of bromobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Reaction Mechanism: A Stepwise Look at a Classic Transformation

The Friedel-Crafts acylation proceeds through a well-understood, multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the cyclopropanecarbonyl chloride by coordinating to the chlorine atom, making the carbonyl carbon highly electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion.[8][9][10]

  • Electrophilic Attack: The electron-rich π-system of the bromobenzene ring attacks the electrophilic acylium ion. The bromine atom on the benzene ring is a deactivating but ortho-, para-directing group. However, due to steric hindrance at the ortho position, the major product is typically the para-substituted isomer, with the meta-substituted product, (3-Bromophenyl)(cyclopropyl)methanone, being a significant isomer formed.

  • Deprotonation and Regeneration of the Aromatic System: A weak base, typically the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the benzene ring and regenerating the Lewis acid catalyst.[8][11]

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Friedel-Crafts Acylation cluster_product Product bromobenzene Bromobenzene reaction_step Electrophilic Aromatic Substitution bromobenzene->reaction_step cyclopropanecarbonyl_chloride Cyclopropanecarbonyl Chloride cyclopropanecarbonyl_chloride->reaction_step AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_step Catalyst product (3-Bromophenyl)(cyclopropyl)methanone reaction_step->product

Sources

A Technical Guide to the Solubility of (3-Bromophenyl)(cyclopropyl)methanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of (3-Bromophenyl)(cyclopropyl)methanone, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the underlying chemical principles governing its solubility. We will explore predictive frameworks based on molecular structure and provide actionable protocols for empirical determination in the laboratory.

Executive Summary: Predicting Solubility Behavior

(3-Bromophenyl)(cyclopropyl)methanone (MW: 225.08 g/mol , Formula: C₁₀H₉BrO) is a ketone derivative with a moderately complex molecular structure that dictates its solubility profile.[1] The presence of a polar carbonyl group (C=O) juxtaposed with non-polar features—the bromophenyl ring and the cyclopropyl group—suggests a nuanced interaction with organic solvents.

Based on the principle of "like dissolves like," we can anticipate the following:

  • High Solubility is expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions with the ketone's carbonyl group without the steric hindrance or strong hydrogen bonding that could disfavor dissolution.

  • Moderate Solubility is likely in non-polar aromatic solvents, where π-stacking interactions with the bromophenyl ring can contribute to solvation.

  • Limited Solubility is predicted in highly polar protic solvents like water and lower alcohols, as the compound's bulky non-polar regions disrupt the solvent's hydrogen-bonding network. Similarly, very non-polar aliphatic solvents may struggle to overcome the solute's own intermolecular forces.

This guide will now delve into the theoretical basis for these predictions and provide the experimental means to validate them.

Physicochemical Properties and Molecular Structure Analysis

Understanding the solubility of (3-Bromophenyl)(cyclopropyl)methanone begins with an examination of its structural and electronic properties.

PropertyValue / DescriptionSource
IUPAC Name (3-bromophenyl)(cyclopropyl)methanone[2]
CAS Number 693774-26-4[1]
Molecular Formula C₁₀H₉BrO[1]
Molecular Weight 225.08 g/mol [1]
Appearance Colorless liquid[2]
Key Structural Features Polar Moiety: Carbonyl group (ketone) • Non-Polar Moieties: Bromophenyl ring, Cyclopropyl groupN/A

The molecule's polarity is the primary driver of its solubility. The electronegative oxygen atom in the carbonyl group creates a significant dipole moment, making this region of the molecule hydrophilic. Conversely, the aromatic ring and the aliphatic cyclopropyl group are hydrophobic. The interplay between these competing characteristics determines how well the molecule integrates into a given solvent matrix.

G cluster_molecule (3-Bromophenyl)(cyclopropyl)methanone cluster_interactions Intermolecular Interactions carbonyl Carbonyl Group (C=O) Polar, Dipole Moment dipole Dipole-Dipole carbonyl->dipole Enables dissolution in polar aprotic solvents bromophenyl Bromophenyl Ring Non-Polar, Aromatic pi_stacking π-Stacking bromophenyl->pi_stacking Favors solubility in aromatic solvents van_der_waals Van der Waals bromophenyl->van_der_waals cyclopropyl Cyclopropyl Ring Non-Polar, Aliphatic cyclopropyl->van_der_waals Contributes to solubility in non-polar solvents

Caption: Key molecular features and their corresponding intermolecular interactions governing solubility.

Predicted Solubility in Common Organic Solvents

The following table provides a predictive framework for the solubility of (3-Bromophenyl)(cyclopropyl)methanone across a spectrum of organic solvents, categorized by their polarity.[3][4][5][6][7] These predictions are derived from chemical principles and should be confirmed by empirical testing using the protocols outlined in Section 4.0.

Solvent ClassExample SolventsRelative Polarity Index (P')Predicted SolubilityRationale
Non-Polar Aliphatic Hexane, Cyclohexane0.1 - 0.2Low to ModerateSolvation relies on weak van der Waals forces, which may not be sufficient to overcome the solute's dipole-dipole interactions.
Non-Polar Aromatic Toluene, Benzene2.4 - 2.7Moderate to Highπ-stacking between the solvent and the bromophenyl ring enhances solubility compared to aliphatic hydrocarbons.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)3.1 - 7.2High to Very HighStrong dipole-dipole interactions between the solvent and the solute's carbonyl group are the primary drivers of dissolution. These are ideal solvents.
Polar Protic Methanol, Ethanol, Isopropanol3.9 - 5.1ModerateThe solvent's ability to hydrogen bond can be disrupted by the solute's non-polar regions. Solubility is expected to decrease with increasing alcohol chain length.
Highly Polar Protic Water10.2Very Low / InsolubleThe large, non-polar surface area of the molecule cannot be effectively solvated by the highly structured hydrogen-bonding network of water.

Experimental Protocol for Solubility Determination

Materials and Equipment
  • (3-Bromophenyl)(cyclopropyl)methanone (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of (3-Bromophenyl)(cyclopropyl)methanone to a series of vials. The goal is to have undissolved solid present at equilibrium. A starting point could be ~50 mg of solute.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set to 25 °C (298 K).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for slowly dissolving compounds.[10]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microcrystals.

  • Analysis and Quantification:

    • Prepare a series of standard solutions of known concentrations of (3-Bromophenyl)(cyclopropyl)methanone in the same solvent.

    • Analyze both the filtered saturated samples and the standard solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) from the standards against their known concentrations.

    • Use the calibration curve to determine the concentration of the solute in the saturated samples. This concentration represents the solubility.

G A 1. Add Excess Solute to a Known Volume of Solvent B 2. Equilibrate at Constant Temperature (e.g., 25°C for 24-48h) A->B C 3. Allow Excess Solid to Settle B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Analyze by HPLC D->E F 6. Quantify Against Calibration Curve E->F G Result: Solubility (mg/mL or mol/L) F->G

Sources

Methodological & Application

Application Notes & Protocols: Leveraging (3-Bromophenyl)(cyclopropyl)methanone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety in Medicinal Chemistry

The incorporation of a cyclopropyl group into drug candidates has become an increasingly valuable strategy in medicinal chemistry. This small, strained ring system offers a unique combination of properties that can profoundly influence a molecule's pharmacological profile.[1] The cyclopropyl moiety introduces conformational rigidity, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1] Furthermore, the unique electronic nature of the cyclopropane ring, with its enhanced s-character in the C-H bonds, can improve metabolic stability by making these bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2]

(3-Bromophenyl)(cyclopropyl)methanone emerges as a particularly strategic building block for several reasons. The presence of the bromine atom at the meta-position of the phenyl ring provides a versatile handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5] This allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The cyclopropyl ketone functionality itself is a key pharmacophore found in a number of bioactive molecules and approved drugs and can be further elaborated to introduce additional diversity.[6][7][8]

This guide provides a comprehensive overview of the synthetic utility of (3-Bromophenyl)(cyclopropyl)methanone, detailing key reaction protocols and the underlying mechanistic principles that govern these transformations.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of (3-Bromophenyl)(cyclopropyl)methanone serves as a prime reaction site for palladium-catalyzed cross-coupling reactions, which are foundational for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many pharmaceutical agents.[9]

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3][10][11][12] The reaction's tolerance of a wide range of functional groups and its generally mild reaction conditions make it an invaluable tool in drug discovery.[12]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling typically involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of (3-Bromophenyl)(cyclopropyl)methanone to form a Pd(II) complex.[10][11]

  • Transmetalation: The organoboron species (boronic acid or ester) reacts with the Pd(II) complex, transferring the organic group to the palladium center. This step is often facilitated by a base.[10][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl or heteroaryl product.[10][11]

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of (3-(4-methoxyphenyl)phenyl)(cyclopropyl)methanone

Materials:

  • (3-Bromophenyl)(cyclopropyl)methanone (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add (3-Bromophenyl)(cyclopropyl)methanone, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary:

EntryAryl Boronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(OAc)₂/PPh₃Toluene/H₂O901285-95
2Pyridine-3-boronic acidPd(dppf)Cl₂1,4-Dioxane/H₂O1001675-85
3Thiophene-2-boronic acidPd(PPh₃)₄Toluene/EtOH/H₂O851080-90
Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines from aryl halides.[4][5][13] This reaction has become a cornerstone of modern medicinal chemistry due to its broad substrate scope and functional group tolerance.[4]

Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) species.[13]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the desired aryl amine and regenerate the Pd(0) catalyst.[14]

Figure 2: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Synthesis of Cyclopropyl(3-(phenylamino)phenyl)methanone

Materials:

  • (3-Bromophenyl)(cyclopropyl)methanone (1.0 eq)

  • Aniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.

  • Add (3-Bromophenyl)(cyclopropyl)methanone and degassed toluene.

  • Add aniline via syringe and seal the Schlenk tube.

  • Heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

EntryAmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/XPhosNaOtBu1001880-90
2MorpholinePd(OAc)₂/BINAPCs₂CO₃1102470-85
3BenzylaminePd₂(dba)₃/RuPhosK₃PO₄951675-88

Further Synthetic Diversification: Elaboration of the Cyclopropyl Ketone Moiety

The cyclopropyl ketone functionality in the products derived from (3-Bromophenyl)(cyclopropyl)methanone offers further opportunities for structural diversification to explore a wider chemical space in the pursuit of bioactive molecules.

Reductive Amination: Accessing Cyclopropylamines

The ketone can be converted to a primary, secondary, or tertiary amine via reductive amination. This transformation is crucial for introducing basic nitrogen atoms, which are prevalent in many drug molecules and can significantly impact pharmacokinetic properties such as solubility and cell permeability.

Experimental Protocol: Synthesis of 1-(3-Aryl)phenyl-1-(cyclopropyl)methanamine

Materials:

  • (3-Arylphenyl)(cyclopropyl)methanone (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

  • Methanol

Procedure:

  • Dissolve the (3-arylphenyl)(cyclopropyl)methanone in methanol.

  • Add ammonium acetate and stir until dissolved.

  • Add sodium cyanoborohydride portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Basify the mixture with 2 M NaOH and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Purify the resulting amine by an appropriate method, such as crystallization of the hydrochloride salt.

Conclusion

(3-Bromophenyl)(cyclopropyl)methanone is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic placement of a bromine atom and a cyclopropyl ketone moiety allows for a two-pronged approach to molecular diversification. The bromine enables access to a vast array of biaryl, heteroaryl, and arylamine scaffolds through robust palladium-catalyzed cross-coupling reactions. Subsequently, the cyclopropyl ketone can be further functionalized to introduce key pharmacophoric features. The protocols outlined in this guide provide a solid foundation for researchers to leverage this powerful synthetic intermediate in their drug discovery and development programs.

References

  • PubMed. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. [Link]

  • University of York. Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. [Link]

  • ResearchGate. Review of cyclopropyl bromide synthetic process. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • National Institutes of Health. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]

  • ResearchGate. Three-Step Synthesis of Cyclopropyl Peptidomimetics. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Buchwald-Hartwig aminations on bromoflavones. [Link]

  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • National Institutes of Health. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]

  • MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • Macmillan Group, Princeton University. Why C–N and C–O Couplings?. [Link]

  • National Institutes of Health. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]

  • AA Blocks. (3-Bromophenyl)(cyclopropyl)methanamine hydrochloride. [Link]

  • KTH Royal Institute of Technology. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • University of York. Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. [Link]

Sources

The Strategic Utility of (3-Bromophenyl)(cyclopropyl)methanone: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has placed a premium on the development of versatile and strategically functionalized building blocks. Among these, (3-Bromophenyl)(cyclopropyl)methanone has emerged as a key intermediate, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. Its unique combination of a reactive aryl bromide, a metabolically robust cyclopropyl group, and a synthetically malleable ketone functionality makes it an invaluable asset for medicinal chemists. This guide provides an in-depth exploration of the applications of (3-Bromophenyl)(cyclopropyl)methanone in drug discovery, complete with detailed protocols and mechanistic insights.

Introduction: The Value Proposition of a Unique Molecular Scaffold

(3-Bromophenyl)(cyclopropyl)methanone (CAS No: 693774-26-4) is a crystalline solid with a molecular weight of 225.08 g/mol .[1][2] The inherent features of this molecule offer several distinct advantages in the context of drug design and development:

  • The Cyclopropyl Moiety: The cyclopropyl ring is a highly sought-after motif in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for its biological target.[3] Furthermore, the high C-H bond dissociation energy of the cyclopropyl group often confers metabolic stability, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[3]

  • The Aryl Bromide Handle: The bromine atom on the phenyl ring serves as a versatile synthetic handle for a wide array of cross-coupling reactions. This allows for the late-stage introduction of diverse functional groups and the construction of complex biaryl and aryl-heteroaryl scaffolds, which are common features in many kinase inhibitors.[4] The two most pivotal reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

  • The Ketone Functionality: The ketone group provides a reactive site for further chemical transformations. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or serve as a precursor for the synthesis of various heterocyclic systems.

Application in the Synthesis of Kinase Inhibitors: A Case Study

The structural motif of a cyclopropane ring adjacent to an amide linkage is a prominent feature in several approved and investigational kinase inhibitors, particularly those targeting c-Met, a receptor tyrosine kinase implicated in various cancers.[5] While direct synthesis routes for drugs like Cabozantinib and Foretinib may start from different precursors, (3-Bromophenyl)(cyclopropyl)methanone provides a highly convergent and flexible platform for the synthesis of analogs and novel chemical entities within this class.[6][7][8]

A key strategic disconnection involves the initial conversion of the aryl bromide to a more synthetically useful aniline derivative. This is where the Buchwald-Hartwig amination proves indispensable.

Synthesis of the Key Intermediate: (3-Aminophenyl)(cyclopropyl)methanone

The transformation of (3-Bromophenyl)(cyclopropyl)methanone to (3-Aminophenyl)(cyclopropyl)methanone is a critical first step in many synthetic campaigns. Direct amination with ammonia can be challenging due to the low nucleophilicity of ammonia and its tendency to poison palladium catalysts.[9] Therefore, the use of an ammonia surrogate is the preferred method.

Protocol 1: Buchwald-Hartwig Amination with Benzophenone Imine

This protocol outlines a reliable method for the synthesis of (3-Aminophenyl)(cyclopropyl)methanone using benzophenone imine as an ammonia equivalent, followed by acidic hydrolysis.

Materials:

Reagent/SolventGradeSupplier
(3-Bromophenyl)(cyclopropyl)methanone≥97%Commercially Available
Benzophenone imine97%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Commercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)98%Commercially Available
Sodium tert-butoxide (NaOtBu)97%Commercially Available
TolueneAnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
2 M Hydrochloric Acid (HCl)ReagentCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionReagentPrepared in-house
Brine (saturated NaCl solution)ReagentPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercially Available

Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add (3-Bromophenyl)(cyclopropyl)methanone (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous toluene (5 mL per mmol of aryl bromide), benzophenone imine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Hydrolysis: After completion, cool the reaction to room temperature. Add THF (5 mL per mmol of aryl bromide) followed by 2 M HCl (5 eq). Stir vigorously at room temperature for 2-4 hours to hydrolyze the imine.

  • Workup: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford (3-Aminophenyl)(cyclopropyl)methanone.[10][][12]

Expected Results:

ProductYieldPurity (¹H NMR)Physical Appearance
(3-Aminophenyl)(cyclopropyl)methanone75-90%>95%Yellow to brown solid

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation with sterically hindered aryl bromides and challenging nucleophiles.[9] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine and the regeneration of the active catalyst.

  • Ammonia Surrogate: Benzophenone imine is used as it readily couples with the aryl bromide. The resulting imine is stable under the reaction conditions but can be easily hydrolyzed under mild acidic conditions to yield the desired primary amine.[9]

Diversification of the Core Scaffold: Suzuki-Miyaura Coupling

With the (3-aminophenyl)(cyclopropyl)methanone intermediate in hand, the next logical step in a drug discovery campaign is to introduce diversity at the amino group. However, for the purpose of illustrating the utility of the bromo-handle, we will consider the direct Suzuki-Miyaura coupling of (3-Bromophenyl)(cyclopropyl)methanone with a heterocyclic boronic acid. This approach is particularly relevant for the synthesis of inhibitors targeting kinases where a biaryl or aryl-heteroaryl hinge-binding motif is required.

Synthesis of (3-(Pyridin-4-yl)phenyl)(cyclopropyl)methanone

This protocol describes the Suzuki-Miyaura coupling of (3-Bromophenyl)(cyclopropyl)methanone with pyridine-4-boronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Materials:

Reagent/SolventGradeSupplier
(3-Bromophenyl)(cyclopropyl)methanone≥97%Commercially Available
Pyridine-4-boronic acid≥95%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)98%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDeionizedIn-house

Instrumentation:

  • Microwave reactor or conventional heating setup with a reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a microwave vial, add (3-Bromophenyl)(cyclopropyl)methanone (1.0 eq), pyridine-4-boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water (0.2 M concentration with respect to the aryl bromide).

  • Reaction: Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Alternatively, heat conventionally at 100 °C for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford (3-(Pyridin-4-yl)phenyl)(cyclopropyl)methanone.

Expected Results:

ProductYieldPurity (¹H NMR)Physical Appearance
(3-(Pyridin-4-yl)phenyl)(cyclopropyl)methanone70-85%>95%Off-white to pale yellow solid

Causality of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, particularly with heteroaromatic boronic acids.[13] The dppf ligand stabilizes the palladium center and promotes efficient transmetalation.

  • Base and Solvent System: The use of an aqueous base like potassium carbonate is common in Suzuki reactions. The water helps to dissolve the base and facilitates the transmetalation step.[13] 1,4-Dioxane is a good solvent for both the organic starting materials and the palladium catalyst.

  • Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key transformations and the central role of (3-Bromophenyl)(cyclopropyl)methanone in accessing diverse chemical matter.

Buchwald_Hartwig_Amination start (3-Bromophenyl)(cyclopropyl)methanone reagents Pd₂(dba)₃, XPhos NaO-t-Bu, Toluene Benzophenone Imine start->reagents 1. intermediate (3-Aminophenyl)(cyclopropyl)methanone reagents->intermediate 2. Hydrolysis hydrolysis 2M HCl, THF

Fig. 1: Buchwald-Hartwig Amination Workflow

Suzuki_Coupling start (3-Bromophenyl)(cyclopropyl)methanone reagents Pyridine-4-boronic acid Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O start->reagents Coupling product (3-(Pyridin-4-yl)phenyl)(cyclopropyl)methanone reagents->product

Fig. 2: Suzuki-Miyaura Coupling Workflow

Conclusion and Future Perspectives

(3-Bromophenyl)(cyclopropyl)methanone is a prime example of a strategically designed building block that empowers medicinal chemists to rapidly explore chemical space. Its inherent functionalities allow for the application of robust and well-established synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The ability to introduce nitrogen-containing groups and construct complex biaryl systems from a common intermediate streamlines the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile intermediates such as (3-Bromophenyl)(cyclopropyl)methanone in accelerating the drug discovery process cannot be overstated.

References

  • Časar, Z. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. CHIMIA International Journal for Chemistry, 74(5), 368-384. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(18), 3263-3265.
  • Verma, A., & Kumar, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3479. Available at: [Link]

  • ResearchGate. (2016). New Synthesis of Antitumor Drug Cabozantinib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of tyrosine kinase inhibitor Foretinib.
  • PubChem. (n.d.). Foretinib. Retrieved from [Link]

  • Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]

  • Applichem. (n.d.). (3-Aminophenyl)(cyclopropyl)methanone. Retrieved from [Link]

Sources

protocol for Suzuki coupling of (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Suzuki-Miyaura Coupling of (3-Bromophenyl)(cyclopropyl)methanone

Introduction: The Strategic Importance of Biaryl Ketone Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial-scale synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of (3-Bromophenyl)(cyclopropyl)methanone. This specific transformation is of significant interest to drug development professionals as it serves as a gateway to a diverse array of biaryl cyclopropyl ketone derivatives. These structural motifs are prevalent in numerous biologically active molecules, where the cyclopropyl group can impart unique conformational constraints and metabolic stability, while the biaryl core allows for extensive structure-activity relationship (SAR) exploration. This guide explains not only the "how" but also the "why" behind the procedural choices, ensuring a robust and reproducible methodology.

The Catalytic Heart of the Reaction: Mechanism and Component Roles

The power of the Suzuki-Miyaura coupling lies in a finely tuned catalytic cycle orchestrated by a palladium complex.[5][6] Understanding this cycle is paramount for troubleshooting and adapting the protocol to different substrates. The process is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)(Br)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(Ar')L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Coupled Product (Ar-Ar') pd2_trans->product aryl_halide (3-Bromophenyl)(cyclopropyl)methanone (Ar-Br) aryl_halide->pd2_ox boronic_acid Boronic Acid Derivative (Ar'-B(OH)₂) + Base borate [Ar'-B(OH)₃]⁻ boronic_acid->borate borate->pd2_trans caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the (3-Bromophenyl)(cyclopropyl)methanone.[6] This is often the rate-determining step of the reaction.[5] The choice of a bulky, electron-rich phosphine ligand is crucial here, as it increases the electron density on the palladium center, thereby facilitating this oxidative addition.[2][6]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron compound must be activated by a base.[2][7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which readily transfers its aryl group to the palladium(II) complex, displacing the halide.[2]

  • Reductive Elimination: In the final step, the two organic groups (the original aryl ketone and the newly transferred group) are coupled together, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8] The steric bulk of the phosphine ligands also promotes this step, helping to push the product off the metal center.[2]

Protocol for the Suzuki Coupling of (3-Bromophenyl)(cyclopropyl)methanone with Phenylboronic Acid

This protocol provides a reliable method for the coupling on a 1.0 mmol scale. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mg)EquivalentsPurpose
(3-Bromophenyl)(cyclopropyl)methanone225.082251.0Electrophile
Phenylboronic Acid121.931461.2Nucleophile
Pd(OAc)₂ (Palladium(II) Acetate)224.504.50.02 (2 mol%)Catalyst Precursor
SPhos410.5716.40.04 (4 mol%)Ligand
K₃PO₄ (Potassium Phosphate)212.274252.0Base
1,4-Dioxane-5.0 mL-Solvent
Deionized Water-1.0 mL-Co-solvent
Experimental Workflow

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// Connections start -> setup; setup -> add_solvents; add_solvents -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> end; }

Fig. 2: Experimental Workflow Diagram.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add (3-Bromophenyl)(cyclopropyl)methanone (225 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

    • Expert Insight: SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes high catalytic activity, enabling the coupling of aryl bromides efficiently, often at lower catalyst loadings.[6] K₃PO₄ is an effective base for this transformation, and its use is well-established.[6]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5.0 mL) and deionized water (1.0 mL) via syringe.

    • Expert Insight: The use of an aqueous co-solvent is common in Suzuki couplings. Water helps to dissolve the inorganic base and can facilitate the transmetalation step.[9] The ratio of organic solvent to water can be critical and may require optimization for different substrates.[9]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously for 4-12 hours.

    • Trustworthiness: The reaction progress should be monitored to determine the point of completion. A simple and effective method is Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting aryl bromide.

  • Work-up: Once the reaction is complete (as determined by TLC or LC-MS), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

    • Expert Insight: This standard extraction procedure removes the inorganic base and other water-soluble byproducts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude material should be purified by flash column chromatography on silica gel.[1]

    • Expert Insight: A suitable eluent system would typically be a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-20% ethyl acetate). The exact ratio should be determined by TLC analysis of the crude product. Fractions containing the desired product are combined and concentrated to yield the pure (3-phenylphenyl)(cyclopropyl)methanone.

Potential Side Reactions and Troubleshooting

While the Suzuki-Miyaura coupling is robust, certain side reactions can occur:

  • Protodeborylation: The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh conditions or with certain heteroaryl boronic acids.[9] Using a slight excess of the boronic acid (1.1-1.2 eq.) helps to mitigate this.

  • Homocoupling: Coupling of two boronic acid molecules can occur. This is often minimized by the slow addition of reagents or by using the appropriate palladium catalyst and ligand system.[9]

  • Dehalogenation: The aryl bromide can be reduced to the corresponding arene. This is typically a minor pathway but can be influenced by the solvent and base combination.[9]

If the reaction is sluggish or fails, consider screening other ligands (e.g., other biarylphosphines or N-heterocyclic carbene ligands), bases (e.g., Cs₂CO₃), or solvent systems (e.g., Toluene/water, THF/water).[7][9]

Safety Precautions

  • Reagents: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Procedure: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is heated and should be conducted behind a safety shield.

Conclusion

This application note provides a comprehensive and reliable protocol for the Suzuki-Miyaura coupling of (3-Bromophenyl)(cyclopropyl)methanone. By detailing the mechanistic rationale behind the choice of reagents and conditions, this guide empowers researchers, scientists, and drug development professionals to confidently execute this powerful transformation. The inherent flexibility of the Suzuki coupling allows for the substitution of phenylboronic acid with a wide variety of other organoboron reagents, opening the door to the synthesis of extensive libraries of biaryl ketones for biological screening and materials development.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gagnon, A., & Duplessis, M. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews. Retrieved from [Link]

  • Garg, N. K., et al. (2016). Palladium-catalyzed Suzuki-Miyaura coupling of aryl esters. ResearchGate. Retrieved from [Link]

  • Garg, N. K., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications. Retrieved from [Link]

Sources

Application Notes and Protocols: Enantioselective Reactions of (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclopropyl Alcohols

Chiral molecules are fundamental building blocks in modern drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. Among the vast landscape of chiral structures, the cyclopropyl group holds a special place. Its inherent ring strain and unique electronic properties make it a valuable motif for modulating the pharmacological profile of drug candidates.

(3-Bromophenyl)(cyclopropyl)methanone is a prochiral ketone that serves as a key precursor to the chiral alcohol (3-bromophenyl)(cyclopropyl)methanol. This alcohol is a valuable intermediate in the synthesis of various biologically active compounds. The presence of the bromo- and cyclopropyl- groups provides distinct steric and electronic handles, making it an excellent substrate for studying and optimizing enantioselective reactions. This guide provides an in-depth exploration of the asymmetric reduction of this ketone, focusing on practical protocols and the underlying principles that govern enantioselectivity.

Part 1: Asymmetric Transfer Hydrogenation (ATH) via Noyori-Type Catalysis

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones.[1] It offers a safer and more operationally simple alternative to methods requiring high-pressure gaseous hydrogen.[1] The reaction typically employs a ruthenium(II) catalyst bearing a chiral diamine ligand, with a hydrogen source like a formic acid/triethylamine (HCOOH/Et3N) azeotrope or isopropanol.[1][2]

Principle and Mechanism of Enantioselection

The success of the Noyori-type ATH hinges on the formation of a chiral ruthenium-hydride species in the catalytic cycle.[1] The mechanism can be broadly understood in three key stages:

  • Catalyst Activation: The Ru(II)-chloride precatalyst reacts with the hydrogen source (e.g., formate from the HCOOH/Et3N mixture) to generate a 16-electron ruthenium complex. This species then abstracts two hydrogen atoms to form the active 18-electron ruthenium-hydride catalyst.[3]

  • Stereoselective Hydride Transfer: The prochiral ketone coordinates to the ruthenium center. The enantioselectivity is primarily dictated by non-covalent interactions between the substrate and the chiral ligand framework of the catalyst. Specifically, a favorable CH/π interaction between the aryl group of the ketone and the η6-arene ligand of the catalyst orients the substrate for a facial-selective hydride transfer from the metal to the carbonyl carbon.[3][4] This occurs via a well-defined six-membered ring transition state.[3]

  • Catalyst Regeneration: After the hydride transfer, the resulting chiral alcohol dissociates, and the 16-electron Ru(II) complex is regenerated, ready to start a new catalytic cycle.[3]

The predictability of the stereochemical outcome is a major advantage of this system. For a catalyst with an (S,S)-configured diamine ligand, the hydride is typically delivered to the Re face of the carbonyl, yielding the (R)-alcohol. Conversely, the (R,R)-catalyst produces the (S)-alcohol.

ATH_Mechanism precatalyst [Ru(II)]-Cl Precatalyst active_cat [Ru(II)]-H (Active Catalyst) precatalyst->active_cat Activation substrate_complex Substrate Complex {Ketone-[Ru(II)]-H} active_cat->substrate_complex Coordination spent_h Spent H-Source active_cat->spent_h ts Six-membered Transition State substrate_complex->ts Hydride Transfer product_complex Product Complex {Alcohol-[Ru(II)]} ts->product_complex product_complex:e->active_cat:w Product Release & Regeneration alcohol Chiral Alcohol (Product) product_complex->alcohol ketone Ketone (Substrate) ketone->substrate_complex h_source H-Source (HCOOH/Et3N) h_source->precatalyst

Caption: Simplified Catalytic Cycle for Noyori Asymmetric Transfer Hydrogenation.

Experimental Protocol: Synthesis of (S)-(3-Bromophenyl)(cyclopropyl)methanol

This protocol is a representative procedure for the asymmetric reduction of (3-bromophenyl)(cyclopropyl)methanone using a commercially available Noyori-type catalyst.

Materials:

  • (3-Bromophenyl)(cyclopropyl)methanone

  • RuCl catalyst

  • Formic acid (≥95%)

  • Triethylamine (Et3N, ≥99.5%)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Preparation of the Hydrogen Source: In a clean, dry flask under an inert atmosphere (N2 or Argon), prepare a 5:2 molar azeotropic mixture of formic acid and triethylamine. To do this, cool the triethylamine in an ice bath and slowly add the formic acid with stirring. Caution: This process is exothermic. Allow the mixture to warm to room temperature before use.[2]

  • Reaction Setup: To a separate oven-dried Schlenk flask, add (3-bromophenyl)(cyclopropyl)methanone (1.0 eq).

  • Add the RuCl catalyst (0.005 - 0.01 eq, 0.5 to 1.0 mol%).

  • Under an inert atmosphere, add anhydrous solvent (DCM or DMF) to achieve a substrate concentration of approximately 0.5 M.

  • Add the pre-mixed formic acid/triethylamine solution (5.0 eq relative to the ketone).

  • Reaction Execution: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure chiral alcohol.

Data and Analysis

The success of the reaction is determined by the chemical yield and the enantiomeric excess (% ee). The % ee is a measure of the stereoselectivity and is determined by chiral HPLC analysis.

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1.0DMF4018>95>98 (S)
0.5DCM2524>92>97 (S)

Note: Data are representative and may vary based on specific reaction scale and purity of reagents.

Part 2: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another cornerstone of asymmetric ketone reduction, utilizing a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH3·THF or BH3·SMe2).[5][6][7] This method is renowned for its high enantioselectivity, predictability, and broad substrate scope.[6][7]

Principle and Mechanism of Enantioselection

The CBS reduction operates through a mechanism distinct from ATH.

  • Catalyst-Borane Complex Formation: The borane source (BH3) coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst.[5][7] This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a potent hydride donor.[5]

  • Ketone Coordination: The carbonyl oxygen of the ketone then coordinates to the now more Lewis-acidic endocyclic boron atom. This coordination is sterically directed, with the ketone approaching the catalyst from the less hindered face, positioning its larger substituent away from the bulky group on the catalyst's chiral backbone.[5]

  • Intramolecular Hydride Transfer: The hydride is transferred from the complexed borane to the carbonyl carbon via a rigid, six-membered, chair-like transition state.[5] This intramolecular and highly organized transfer is the key to the high fidelity of stereochemical induction.

  • Product Release and Catalyst Turnover: After hydride transfer, the resulting alkoxyborane is released, and the oxazaborolidine catalyst is regenerated for the next cycle (though it is often used in catalytic amounts, the term "turnover" is more loosely applied than in transition metal catalysis). An acidic workup is required to hydrolyze the alkoxyborane and liberate the final chiral alcohol.[5]

Lab_Workflow cluster_0 Reaction Phase cluster_1 Workup & Purification cluster_2 Analysis Phase setup 1. Reaction Setup (Flask, Reagents, Inert Atm.) reaction 2. Stirring & Monitoring (TLC / HPLC) setup->reaction quench 3. Quenching reaction->quench extract 4. Liquid-Liquid Extraction quench->extract dry 5. Drying & Concentration extract->dry purify 6. Column Chromatography dry->purify yield 7. Yield Calculation purify->yield hplc 8. Chiral HPLC for % ee purify->hplc char 9. Structural Confirmation (NMR, MS) hplc->char

Caption: General Laboratory Workflow for Asymmetric Ketone Reduction.

Protocol: Chiral HPLC Analysis for Enantiomeric Excess (% ee) Determination

Accurate determination of the enantiomeric excess is critical. Chiral HPLC is the standard method for this analysis.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., Daicel CHIRALPAK® series, CHIRALCEL® series). Polysaccharide-based columns are often highly effective for separating enantiomers of alcohols.[8]

Typical Method Parameters:

  • Column: CHIRALPAK IC or CHIRALCEL OJ-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a common starting point. A typical ratio is 90:10 (Hexane:IPA). Modifiers like diethylamine (DEA) or trifluoroacetic acid (TFA) can be added in small amounts (~0.1%) to improve peak shape for basic or acidic analytes, respectively.

  • Flow Rate: 0.5 - 1.0 mL/min.[9]

  • Detection Wavelength: ~220 nm or 254 nm, where the bromophenyl group absorbs strongly.[9]

  • Column Temperature: Ambient or controlled (e.g., 25 °C) for better reproducibility.[9][10]

  • Sample Preparation: Dissolve a small amount of the purified alcohol in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.[9]

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. This can take longer than for standard reversed-phase columns.[10]

  • Inject a sample of the racemic alcohol (if available) to identify the retention times of both enantiomers.

  • Inject the sample from the asymmetric reaction.

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Conclusion and Outlook

The enantioselective reduction of (3-bromophenyl)(cyclopropyl)methanone provides access to a valuable chiral building block for pharmaceutical and agrochemical research. Both Asymmetric Transfer Hydrogenation with Noyori-type catalysts and the Corey-Bakshi-Shibata reduction offer reliable, highly selective, and predictable methods for synthesizing the corresponding chiral alcohol. The choice between these methods may depend on factors such as catalyst cost, functional group tolerance, and operational simplicity. The protocols and principles detailed in this guide provide a solid foundation for researchers to successfully implement these powerful synthetic transformations in their laboratories.

References

  • Chem-Station Int. Ed. Noyori Asymmetric Transfer Hydrogenation. [Link]

  • NROChemistry. Noyori Hydrogenation. [Link]

  • Mei, J., et al. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 23(9), 2135. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 123(14), 3273-3283. [Link]

  • Pashaei, B., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1239-1251. [Link]

  • ResearchGate. Cyclopropyl‐functionalised ketones are also excellent substrates for... [Link]

  • Li, C., et al. (2022). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones. Organic Process Research & Development, 26(2), 267-274. [Link]

  • ResearchGate. Catalysts for the Asymmetric Transfer Hydrogenation of Various Ketones... [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • ResearchGate. Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • MDPI. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. [Link]

  • HPLC. Chiral Impurity Methods – Case Study. [Link]

  • Nicewicz, D., et al. (2012). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 134(1), 38-41. [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

  • AA Blocks. (3-Bromophenyl)(cyclopropyl)methanamine hydrochloride. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubMed. Catalytic Asymmetric Redox-Neutral [3+2] Photocycloadditions of Cyclopropyl Ketones with Vinylazaarenes Enabled by Consecutive Photoinduced Electron Transfer. [Link]

  • Lead Sciences. (1-(4-Bromophenyl)cyclopropyl)methanol. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Novel Carbonic Anhydrase Inhibitors from (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte balance.[1] The dysregulation of various CA isoforms is implicated in a range of pathologies such as glaucoma, epilepsy, and particularly, cancer, where tumor-associated isoforms like CA IX and CA XII contribute to the survival and proliferation of cancer cells in hypoxic microenvironments. Consequently, the development of potent and isoform-selective CA inhibitors (CAIs) remains a significant endeavor in medicinal chemistry and drug discovery.

The quintessential pharmacophore for a vast number of potent CAIs is the aromatic sulfonamide moiety. This functional group, in its deprotonated state, coordinates to the zinc ion within the enzyme's active site, effectively inhibiting its catalytic activity. The substitution pattern on the aromatic ring significantly influences the inhibitor's potency and isoform selectivity.

This document provides a comprehensive guide for the synthesis and evaluation of novel CAIs, utilizing (3-Bromophenyl)(cyclopropyl)methanone as a versatile starting material. The presence of the cyclopropyl ketone moiety offers a unique structural feature that can be exploited for modulating the physicochemical properties and biological activity of the target inhibitors. The cyclopropyl group is a known bioisostere for various functional groups and can enhance metabolic stability and binding affinity. Furthermore, the bromo-substitution on the phenyl ring provides a strategic handle for introducing the critical sulfonamide pharmacophore via two distinct synthetic routes: a classical electrophilic aromatic substitution and a modern palladium-catalyzed cross-coupling reaction.

This application note details both synthetic strategies, providing step-by-step protocols, insights into the reaction mechanisms, and guidance on the characterization of the synthesized compounds. Additionally, a detailed protocol for the in vitro evaluation of the inhibitory activity of the novel compounds against carbonic anhydrase is provided, enabling a complete workflow from synthesis to biological characterization.

Synthetic Strategy Overview

The overall synthetic plan involves the introduction of a sulfonamide group onto the phenyl ring of (3-Bromophenyl)(cyclopropyl)methanone. Two primary strategies are presented to achieve this transformation, each with its own advantages and considerations.

Synthesis_Overview Start (3-Bromophenyl)(cyclopropyl)methanone RouteA Route A: Classical Chlorosulfonation Start->RouteA RouteB Route B: Pd-Catalyzed Aminosulfonylation Start->RouteB IntermediateA Sulfonyl Chloride Intermediate RouteA->IntermediateA FinalProduct Target Carbonic Anhydrase Inhibitor RouteB->FinalProduct Amination Amination IntermediateA->Amination Amination->FinalProduct

Figure 1: Overview of the two synthetic routes for the preparation of carbonic anhydrase inhibitors from (3-Bromophenyl)(cyclopropyl)methanone.

Part 1: Synthesis via Classical Chlorosulfonation (Route A)

This traditional approach involves the direct introduction of a sulfonyl chloride group onto the aromatic ring via electrophilic aromatic substitution, followed by amination to yield the target sulfonamide.

Rationale and Regioselectivity

The chlorosulfonation of (3-Bromophenyl)(cyclopropyl)methanone is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the existing substituents on the benzene ring: the bromine atom and the cyclopropylcarbonyl group.

  • Bromine (-Br): A deactivating but ortho, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect.

  • Cyclopropylcarbonyl (-CO-cPr): A deactivating and meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

Considering these directing effects, the incoming electrophile (ClSO₂⁺) is expected to substitute at the position that is meta to the ketone and ortho or para to the bromine. The most likely position for substitution is C5, which is meta to the carbonyl group and ortho to the bromine atom. Steric hindrance from the adjacent bulky groups might influence the reaction, but the C5 position is electronically favored.

Figure 2: Predicted regioselectivity of chlorosulfonation.

Experimental Protocol: Chlorosulfonation

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution, add (3-Bromophenyl)(cyclopropyl)methanone (1.0 eq.).

  • Addition of Chlorosulfonic Acid: Cool the flask to 0°C in an ice-water bath. Slowly add chlorosulfonic acid (5.0 eq.) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude sulfonyl chloride product under vacuum. This intermediate is often used in the next step without further purification.

Experimental Protocol: Amination

Caution: Ammonia solutions are corrosive and have a strong odor. Work in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask, dissolve the crude sulfonyl chloride (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

  • Addition of Ammonia: Cool the solution to 0°C in an ice-water bath. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and collect the solid product by vacuum filtration.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis via Palladium-Catalyzed Aminosulfonylation (Route B)

This modern synthetic approach offers a milder alternative to classical chlorosulfonation, potentially providing better functional group tolerance and regioselectivity. The reaction couples the aryl bromide directly with a source of sulfur dioxide and an amine.

Rationale and Advantages

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. The aminosulfonylation of aryl halides allows for the direct formation of the C-S bond under relatively mild conditions.[2] This method avoids the use of highly corrosive chlorosulfonic acid, which can be advantageous when dealing with sensitive substrates. The regioselectivity is predetermined by the position of the bromine atom on the starting material, offering excellent control over the final product's structure.

Pd_Catalysis_Workflow cluster_0 Palladium-Catalyzed Aminosulfonylation Workflow ArylBromide (3-Bromophenyl)(cyclopropyl)methanone OnePotReaction One-Pot Reaction ArylBromide->OnePotReaction SO2Source SO2 Source (e.g., DABSO) SO2Source->OnePotReaction Amine Amine (e.g., Hydrazine derivative) Amine->OnePotReaction PdCatalyst Pd Catalyst & Ligand PdCatalyst->OnePotReaction Base Base Base->OnePotReaction Solvent Solvent Solvent->OnePotReaction Workup Work-up & Purification OnePotReaction->Workup Product Target Sulfonamide Workup->Product

Figure 3: Workflow for the palladium-catalyzed aminosulfonylation.

Experimental Protocol: Palladium-Catalyzed Aminosulfonylation

This protocol is adapted from literature procedures for the palladium-catalyzed aminosulfonylation of aryl halides.[2]

  • Reaction Setup: To a flame-dried Schlenk tube, add (3-Bromophenyl)(cyclopropyl)methanone (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), a sulfur dioxide surrogate (e.g., DABSO, 1.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add a degassed solvent (e.g., 1,4-dioxane or toluene) followed by the amine source (e.g., a hydrazine derivative, 1.2 eq.).

  • Reaction Progression: Seal the Schlenk tube and heat the reaction mixture at 80-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Characterization of Synthesized Inhibitors

The structure and purity of the synthesized carbonic anhydrase inhibitors should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of signals corresponding to the sulfonamide protons (-SO₂NH₂), typically in the range of 7-8 ppm. The aromatic proton signals will show a splitting pattern consistent with the substitution pattern. Signals for the cyclopropyl and carbonyl groups will also be present.
¹³C NMR Presence of a signal for the carbon atom attached to the sulfur of the sulfonamide group. Signals for the carbonyl carbon and the carbons of the cyclopropyl and aromatic rings.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the target compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), N-H stretching (around 3300-3200 cm⁻¹), and C=O stretching of the ketone (around 1680 cm⁻¹).

Part 4: In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory potency of the synthesized compounds against various carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII) can be determined using an in vitro assay. A common method is the stopped-flow CO₂ hydration assay, which measures the enzyme's catalytic activity. An alternative, more accessible method is a colorimetric assay that measures the esterase activity of CA.

Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay[3]

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris buffer (e.g., 50 mM, pH 7.4)

  • Synthesized inhibitor and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of the CA isoform in Tris buffer. Dilute to the working concentration just before use.

    • Substrate Solution: Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Inhibitor Solutions: Prepare stock solutions of the synthesized compounds and the positive control in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the Tris buffer.

    • Add a small volume of the inhibitor solution (or DMSO for the control) to the respective wells.

    • Add the enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot).

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

CA_Assay_Workflow cluster_0 Carbonic Anhydrase Inhibition Assay Workflow ReagentPrep Reagent Preparation (Enzyme, Substrate, Inhibitor) PlateSetup Plate Setup (Buffer, Inhibitor, Enzyme) ReagentPrep->PlateSetup Incubation Pre-incubation (10-15 min) PlateSetup->Incubation ReactionStart Reaction Initiation (Add Substrate) Incubation->ReactionStart Measurement Kinetic Measurement (Absorbance at 405 nm) ReactionStart->Measurement DataAnalysis Data Analysis (Calculate % Inhibition, IC50) Measurement->DataAnalysis

Figure 4: Workflow for the in vitro carbonic anhydrase inhibition assay.

Conclusion

This application note provides a comprehensive framework for the synthesis and evaluation of novel carbonic anhydrase inhibitors derived from (3-Bromophenyl)(cyclopropyl)methanone. By offering both classical and modern synthetic strategies, researchers are equipped with versatile tools to generate a library of potential CAIs. The detailed protocols for synthesis, characterization, and biological evaluation will facilitate the discovery and development of new therapeutic agents targeting carbonic anhydrases. The unique combination of the cyclopropyl ketone and the sulfonamide pharmacophore holds promise for the identification of potent and selective inhibitors with favorable drug-like properties.

References

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.
  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as anticancer agents. Future Medicinal Chemistry, 11(13), 1595–1598.
  • Emmett, E. J., & Willis, M. C. (2010). Palladium-Catalyzed Aminosulfonylation of Aryl Halides. Journal of the American Chemical Society, 132(46), 16372–16373. [Link]

  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Organic Syntheses. Acetophenone, 3-bromo-. [Link]

  • PubMed Central (PMC). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

Sources

Application Notes and Protocols for the Preparation of Acetylcholinesterase Inhibitors Utilizing (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.

Introduction and Scientific Rationale

The development of novel acetylcholinesterase (AChE) inhibitors is a cornerstone of therapeutic strategies for managing the symptomatic cognitive decline in Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The core principle of this approach is to enhance cholinergic neurotransmission by reducing the enzymatic degradation of acetylcholine in the synaptic cleft.

This document provides a comprehensive guide to the synthesis and evaluation of a potential new class of AChE inhibitors, starting from the readily available building block, (3-Bromophenyl)(cyclopropyl)methanone. The rationale for utilizing this starting material is twofold:

  • The Privileged Cyclopropyl Moiety: The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for its ability to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to target proteins.[1][2] Its unique electronic properties can also favorably influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

  • Facile Derivatization via Suzuki-Miyaura Cross-Coupling: The bromo-substituted phenyl ring of the starting material serves as a versatile handle for carbon-carbon bond formation, most notably through the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction allows for the efficient introduction of a wide array of aryl and heteroaryl substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize for AChE inhibitory activity.

Herein, we propose a synthetic strategy centered on the Suzuki-Miyaura coupling of (3-Bromophenyl)(cyclopropyl)methanone with a heteroaryl boronic acid, a common feature in many known AChE inhibitors due to their ability to engage in key interactions within the enzyme's active site. This will be followed by a detailed protocol for the pharmacological evaluation of the synthesized compounds using the well-established Ellman's method for determining acetylcholinesterase inhibition.

Synthetic Strategy and Protocols

The proposed synthetic pathway involves a single, high-yielding Suzuki-Miyaura cross-coupling reaction to generate the target compound, (3-(pyridin-3-yl)phenyl)(cyclopropyl)methanone. Pyridine and its derivatives are frequently found in potent acetylcholinesterase inhibitors, making pyridine-3-boronic acid an excellent choice for this initial investigation.

Diagram of the Proposed Synthetic Route

Synthetic_Route reactant (3-Bromophenyl)(cyclopropyl)methanone product (3-(Pyridin-3-yl)phenyl)(cyclopropyl)methanone reactant->product Suzuki-Miyaura Coupling boronic_acid Pyridine-3-boronic acid boronic_acid->product conditions Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C

Caption: Proposed synthesis of a potential AChE inhibitor.

Experimental Protocol: Synthesis of (3-(Pyridin-3-yl)phenyl)(cyclopropyl)methanone

This protocol is based on established procedures for the Suzuki-Miyaura coupling of aryl bromides with heteroaryl boronic acids.[5][6]

Materials and Reagents:

  • (3-Bromophenyl)(cyclopropyl)methanone

  • Pyridine-3-boronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Bromophenyl)(cyclopropyl)methanone (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 40 mL of dioxane and 10 mL of water).

  • Catalyst Addition: To the stirring suspension, add Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic extracts and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-(pyridin-3-yl)phenyl)(cyclopropyl)methanone.

Characterization of the Synthesized Compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the cyclopropyl ring, the phenyl ring, and the pyridine ring. The integration of the signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for the carbonyl carbon, and the carbons of the cyclopropyl, phenyl, and pyridine rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₅H₁₃NO, MW: 223.27 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Pharmacological Evaluation: Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized compound against acetylcholinesterase will be determined using the spectrophotometric method developed by Ellman.[7][8] This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.

Diagram of the Ellman's Assay Workflow

Ellman_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis AChE AChE Solution Mix Mix AChE, Inhibitor, and DTNB in buffer AChE->Mix Inhibitor Test Compound Dilutions Inhibitor->Mix DTNB DTNB Solution DTNB->Mix Substrate ATChI Solution Add_Substrate Add ATChI to initiate reaction Substrate->Add_Substrate Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure absorbance at 412 nm (kinetic or endpoint) Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot IC50 Determine IC₅₀ value Plot->IC50

Caption: Workflow for determining AChE inhibition.

Detailed Protocol for IC₅₀ Determination

Materials and Reagents:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Synthesized inhibitor compound

  • Donepezil or Galantamine (as a positive control)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATChI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor and control to cover a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare fresh solutions of AChE, ATChI, and DTNB in the phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of phosphate buffer + 20 µL of DTNB.

    • Control (100% activity): 160 µL of phosphate buffer + 20 µL of DTNB + 20 µL of AChE solution.

    • Inhibitor wells: 140 µL of phosphate buffer + 20 µL of DTNB + 20 µL of AChE solution + 20 µL of inhibitor dilution.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the ATChI substrate solution to all wells (except the blank) to start the reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Troubleshooting Common Issues

Issue Possible Cause Suggested Solution
Low or no yield in Suzuki coupling Inactive catalystUse a fresh batch of palladium catalyst. Ensure proper handling to avoid deactivation.[9]
Incomplete degassingThoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[9]
Poor quality of boronic acidUse high-purity boronic acid. Consider converting it to a more stable boronate ester if decomposition is suspected.[5]
High background in Ellman's assay Spontaneous hydrolysis of ATChI or reaction of DTNB with other thiolsRun a blank without the enzyme to subtract the background absorbance.
Inconsistent results in bioassay Pipetting errorsUse calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Temperature fluctuationsMaintain a constant and controlled temperature during the incubation and measurement steps.

Conclusion

This application note outlines a strategic approach for the synthesis and evaluation of novel acetylcholinesterase inhibitors based on a (3-Bromophenyl)(cyclopropyl)methanone scaffold. The proposed Suzuki-Miyaura cross-coupling provides a versatile and efficient means to generate a library of derivatives for structure-activity relationship (SAR) studies. The detailed protocol for the Ellman's assay ensures a reliable method for assessing the pharmacological activity of the synthesized compounds. This comprehensive guide serves as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents for neurodegenerative diseases.

References

  • Denmark, S. E., & Smith, R. C. (2009). Catalytic, Enantioselective, Intramolecular [4+1] Cycloaddition of Metalloenolcarbenoids with Dienes. Journal of the American Chemical Society, 131(36), 12971–12973. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. [Link]

  • Peterson, T. A. (2016). The Cyclopropyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(21), 9467–9489. [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

Sources

Application Notes & Protocols: (3-Bromophenyl)(cyclopropyl)methanone as a Versatile Scaffold for the Synthesis of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for novel therapeutic agents with unique mechanisms of action. The cyclopropyl methanone moiety has emerged as a promising pharmacophore in the design of new antimycobacterial agents. Its inherent conformational rigidity and metabolic stability make it an attractive structural element in medicinal chemistry. This document provides a comprehensive guide for researchers on leveraging (3-Bromophenyl)(cyclopropyl)methanone, a readily available starting material, for the synthesis of potent antitubercular compounds.

The rationale for selecting the (3-Bromophenyl)(cyclopropyl)methanone scaffold is twofold. Firstly, the cyclopropyl ketone group is a key feature in several series of compounds exhibiting significant anti-TB activity. Secondly, the bromine atom at the meta-position of the phenyl ring serves as a versatile synthetic handle for introducing a wide range of chemical diversity through well-established cross-coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.

Scientific Foundation: Cyclopropyl Methanones in Antitubercular Drug Discovery

Recent studies have highlighted the potential of various substituted phenyl cyclopropyl methanones as effective inhibitors of M.tb. For instance, a series of aryloxyphenyl cyclopropyl methanones demonstrated in vitro activity against M. tuberculosis H37Rv with Minimum Inhibitory Concentrations (MICs) as low as 3.125 µg/mL.[1][2] Further investigations into alkylaminoaryl phenyl cyclopropyl methanones also revealed compounds with significant antitubercular and antimalarial activities, with some derivatives showing MIC values in the range of 3.12-12.5 µg/mL against M.tb.[3][4] These findings collectively validate the phenyl cyclopropyl methanone core as a viable starting point for the development of new anti-TB drug candidates. The mechanism of action for some of these compounds is proposed to involve the inhibition of fatty acid synthase II (FAS-II) enzymes, which are crucial for the synthesis of mycolic acids in the mycobacterial cell wall.[3][4]

Proposed Synthetic Strategy: From (3-Bromophenyl)(cyclopropyl)methanone to Bioactive Analogs

The bromine atom on the phenyl ring of (3-Bromophenyl)(cyclopropyl)methanone is a key functional group that can be exploited for the synthesis of a diverse library of derivatives. The following section outlines a proposed synthetic workflow based on established and reliable chemical transformations.

Workflow Overview

The overall strategy involves the functionalization of the bromophenyl moiety via Suzuki-Miyaura cross-coupling to introduce various aryl and heteroaryl substituents. This approach is widely used in medicinal chemistry for its broad substrate scope and mild reaction conditions.

Caption: Proposed workflow for the synthesis and evaluation of antitubercular agents.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-Bromophenyl)(cyclopropyl)methanone with a representative arylboronic acid.

Materials:

  • (3-Bromophenyl)(cyclopropyl)methanone (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Bromophenyl)(cyclopropyl)methanone, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly efficient in catalyzing the C-C bond formation in Suzuki-Miyaura reactions.

  • Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base (Potassium Carbonate): The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: The biphasic toluene/water system is commonly used to dissolve both the organic and inorganic reagents.

Structure-Activity Relationship (SAR) Insights from Related Compounds

Analysis of published data on structurally similar compounds provides valuable insights for guiding the design of new derivatives.

Compound SeriesKey Structural FeaturesAntitubercular Activity (MIC)Reference
Aryloxyphenyl cyclopropyl methanonesPhenoxy ether linkage3.125 - 25 µg/mL[1],[2]
Alkylaminoaryl phenyl cyclopropyl methanonesAlkylamino side chain3.12 - 12.5 µg/mL[3],[4]
[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivativesPiperazine moietySignificant activity reported[5]

Key Takeaways for SAR-driven Design:

  • The introduction of both electron-donating (e.g., alkoxy, alkylamino) and electron-withdrawing (e.g., chloro) substituents on the phenyl ring has led to potent antitubercular agents.

  • The position of the substituent on the phenyl ring is crucial for activity.

  • The nature of the linker between the phenyl ring and further functionalities (e.g., ether, amine) significantly influences the biological activity.

Logical Framework for Derivative Synthesis

Based on the proposed synthetic protocol and SAR insights, a logical progression for synthesizing a focused library of compounds can be designed.

G cluster_0 Core Scaffold cluster_1 Phase 1: Aryl & Heteroaryl Substitution cluster_2 Phase 2: Introduction of Flexible Linkers cluster_3 Evaluation & Optimization A (3-Bromophenyl)(cyclopropyl)methanone B Suzuki Coupling with: - Phenylboronic acid - Pyridinylboronic acid - Thiophenylboronic acid A->B C-C Bond Formation C Buchwald-Hartwig Amination with: - Primary amines - Secondary amines (e.g., piperazine) A->C C-N Bond Formation D MIC Determination B->D C->D E Cytotoxicity Assay D->E F Lead Identification E->F

Sources

Application Notes and Protocols for the Exploration of (3-Bromophenyl)(cyclopropyl)methanone in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarial Scaffolds

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This escalating resistance necessitates a continuous pipeline of novel antimalarial agents with diverse mechanisms of action.[1][2] The scientific community is actively exploring new chemical scaffolds that can overcome existing resistance patterns and target essential parasite pathways.

The cyclopropyl ketone moiety is a fascinating structural motif in medicinal chemistry, known for its unique electronic and conformational properties.[3][4] Its incorporation into drug candidates can lead to improved metabolic stability and enhanced potency.[3] This document provides a comprehensive guide for researchers on the application of (3-bromophenyl)(cyclopropyl)methanone, a representative of the phenyl cyclopropyl methanone scaffold, in the primary stages of antimalarial drug discovery. While direct antiplasmodial data for this specific molecule is not extensively published, research on structurally related alkylaminoaryl phenyl cyclopropyl methanones has demonstrated potent in vitro activity against P. falciparum, suggesting the potential of this chemical class.[5][6]

This guide will detail the hypothetical mechanism of action, provide robust protocols for in vitro screening, and outline the subsequent steps for hit-to-lead development, thereby offering a structured approach to evaluating (3-bromophenyl)(cyclopropyl)methanone and its analogues as potential next-generation antimalarials.

Hypothesized Mechanism of Action: Targeting Essential Parasite Pathways

Based on studies of analogous compounds, the phenyl cyclopropyl methanone scaffold may exert its antimalarial effect through the inhibition of the type II fatty acid synthesis (FAS-II) pathway in the parasite's apicoplast.[5][7][8] The FAS-II pathway is crucial for the parasite's liver-stage development and is distinct from the host's FAS-I system, making it an attractive and specific drug target.[9][10]

Another plausible target for novel antimalarial compounds is the P. falciparum ATPase4 (PfATP4), a cation-transporting P-type ATPase located on the parasite's plasma membrane.[11][12] PfATP4 is essential for maintaining low cytosolic Na+ concentrations in the parasite.[11] Inhibition of this ion pump leads to a rapid influx of Na+, causing osmotic stress and parasite death.[11][13] The druggability of PfATP4 has been demonstrated by several classes of novel antimalarials currently in development.[12][14][15]

The following diagram illustrates the potential parasite pathways targeted by novel antimalarial scaffolds like (3-bromophenyl)(cyclopropyl)methanone.

cluster_0 Potential Mechanisms of Action cluster_1 FAS-II Pathway Inhibition cluster_2 PfATP4 Inhibition Compound (3-Bromophenyl)(cyclopropyl)methanone FAS_II FAS-II Enzymes Compound->FAS_II Hypothesized Inhibition PfATP4 PfATP4 (Na+ Pump) Compound->PfATP4 Potential Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis FAS_II->Fatty_Acid_Synthesis Catalyzes Apicoplast_Function Apicoplast Disruption Fatty_Acid_Synthesis->Apicoplast_Function Essential for Parasite_Death1 Parasite Death Apicoplast_Function->Parasite_Death1 Leads to Na_Homeostasis Na+ Homeostasis PfATP4->Na_Homeostasis Maintains Na_Influx Na+ Influx & Osmotic Stress Na_Homeostasis->Na_Influx Disruption leads to Parasite_Death2 Parasite Death Na_Influx->Parasite_Death2 Causes

Caption: Hypothesized mechanisms of action for (3-Bromophenyl)(cyclopropyl)methanone.

Experimental Protocols

Synthesis of (3-Bromophenyl)(cyclopropyl)methanone

Materials:

  • Bromobenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Protocol:

  • To a stirred solution of bromobenzene in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl3 portion-wise.

  • Slowly add cyclopropanecarbonyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (3-bromophenyl)(cyclopropyl)methanone.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes a widely used and reliable method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.[3][16][17][18]

Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized at the ring stage

  • Human erythrocytes (O+)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • (3-Bromophenyl)(cyclopropyl)methanone, dissolved in DMSO to prepare a stock solution

  • Artemisinin or chloroquine (positive control)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Protocol:

  • Prepare a serial dilution of (3-bromophenyl)(cyclopropyl)methanone in complete culture medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Prepare a parasite culture with 2% hematocrit and 1% parasitemia (ring stage).

  • Add 180 µL of the parasite culture to each well of the plate containing 20 µL of the diluted compound. Include wells with parasite culture only (negative control) and parasite culture with a standard antimalarial drug (positive control).

  • Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37 °C.

  • After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.

In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compound against a mammalian cell line to determine its selectivity for the parasite. The HepG2 human hepatoma cell line is a standard model for this purpose.[19][20]

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • (3-Bromophenyl)(cyclopropyl)methanone, dissolved in DMSO

  • Doxorubicin (positive control)

  • 96-well clear microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Absorbance plate reader (570 nm)

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of (3-bromophenyl)(cyclopropyl)methanone in complete cell culture medium and add to the respective wells. Include wells with cells only (negative control) and cells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50 / IC50).

In Vitro Pharmacokinetic (ADME) Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for its progression in the drug discovery pipeline.[1][2][21][22][23]

Key In Vitro ADME Assays:

  • Aqueous Solubility: Determines the solubility of the compound in a physiologically relevant buffer. This is crucial for oral absorption.

  • Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes. This provides an indication of its likely in vivo half-life.

  • Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins. High plasma protein binding can limit the free drug concentration available to exert its therapeutic effect.

  • CYP450 Inhibition: Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • Permeability: Uses cell-based models (e.g., Caco-2) to predict the intestinal absorption of the compound.

These assays are typically conducted by specialized contract research organizations (CROs) or in-house DMPK departments.

Data Presentation and Interpretation

The following tables provide a template for summarizing the data obtained from the proposed experiments.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity

CompoundP. falciparum IC50 (µM)HepG2 CC50 (µM)Selectivity Index (SI)
(3-Bromophenyl)(cyclopropyl)methanoneTo be determinedTo be determinedTo be determined
ChloroquineReference valueReference valueReference value

Table 2: In Vitro ADME Profile

ParameterResultInterpretation
Aqueous Solubility (pH 7.4)To be determinedHigh/Moderate/Low
Microsomal Stability (t1/2, min)To be determinedHigh/Moderate/Low
Plasma Protein Binding (%)To be determinedHigh/Moderate/Low
CYP3A4 Inhibition (IC50, µM)To be determinedPotent/Moderate/Weak/No Inhibition
Caco-2 Permeability (Papp, 10^-6 cm/s)To be determinedHigh/Moderate/Low

Workflow for Hit-to-Lead Development

The following diagram outlines the logical progression from initial screening to lead optimization for a promising antimalarial candidate.

cluster_0 Antimalarial Drug Discovery Workflow Start Start with (3-Bromophenyl)(cyclopropyl)methanone scaffold Synthesis Synthesis and Analogue Generation Start->Synthesis In_Vitro_Screening In Vitro Screening (Antiplasmodial & Cytotoxicity) Synthesis->In_Vitro_Screening ADME_Profiling In Vitro ADME Profiling In_Vitro_Screening->ADME_Profiling If potent & selective SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis ADME_Profiling->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Lead Compound MoA_Studies Mechanism of Action (MoA) Studies (e.g., Target-based assays, Resistance studies) Lead_Optimization->MoA_Studies In_Vivo_Efficacy In Vivo Efficacy & PK/PD Studies (Mouse models) Lead_Optimization->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Efficacy->Preclinical_Candidate If efficacious & safe

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Reactivity and Synthetic Utility of (3-Bromophenyl)(cyclopropyl)methanone with Nucleophilic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

(3-Bromophenyl)(cyclopropyl)methanone is a versatile chemical intermediate possessing multiple reactive centers, making it a valuable building block in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2] This document provides a detailed exploration of its reactivity towards various nucleophiles, focusing on three primary reaction pathways: nucleophilic addition to the carbonyl group, nucleophilic aromatic substitution at the C-Br bond, and nucleophilic ring-opening of the cyclopropyl moiety. We present detailed, field-tested protocols, mechanistic insights, and a comparative analysis to guide researchers in selectively targeting these sites to achieve desired synthetic outcomes.

Introduction: A Molecule of Triple Reactivity

The synthetic potential of (3-Bromophenyl)(cyclopropyl)methanone stems from its three distinct electrophilic sites, each amenable to attack by nucleophiles under specific conditions. Understanding the factors that govern the chemoselectivity of these reactions is paramount for its effective utilization in multi-step synthesis.

  • The Carbonyl Carbon: As in typical ketones, the carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, making it a prime target for nucleophilic addition.[3][4]

  • The Aromatic Ring: The bromine substituent on the phenyl ring serves as a leaving group for nucleophilic aromatic substitution (SNAr), a cornerstone of modern cross-coupling chemistry.[5]

  • The Cyclopropyl Ring: The inherent ring strain of the cyclopropane system (approximately 27 kcal/mol) makes it susceptible to nucleophilic ring-opening, especially upon activation of the adjacent ketone.[6]

This guide will dissect each of these reaction manifolds, providing both the theoretical underpinnings and practical, step-by-step protocols for their execution.

Pathway I: Nucleophilic Addition to the Carbonyl Group

The most common reaction pathway for ketones involves the addition of a nucleophile to the carbonyl carbon. This reaction proceeds through a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield an alcohol.[3] The hybridization of the carbonyl carbon changes from sp² to sp³ during this process.[4]

Caption: General mechanism for nucleophilic addition to the carbonyl group.

Protocol 1: Selective Reduction to (3-Bromophenyl)(cyclopropyl)methanol

This protocol details the reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH₄), a mild and chemoselective reducing agent that will not affect the aryl bromide or the cyclopropyl ring under these conditions.

Expertise & Experience: The choice of methanol as a solvent is critical. It is polar enough to dissolve the NaBH₄ and the ketone, and it also serves as the proton source to quench the intermediate alkoxide. The reaction is run at 0 °C initially to control the exothermic reaction rate and prevent potential side reactions.

Protocol Steps:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-Bromophenyl)(cyclopropyl)methanone (2.25 g, 10.0 mmol).

  • Dissolution: Dissolve the ketone in 30 mL of methanol.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq) portion-wise over 15 minutes. Self-Validation: Effervescence (hydrogen gas evolution) will be observed. Monitor the rate of addition to keep it under control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting material spot is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of 1 M HCl at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.

Data Summary Table:

ParameterValueReference
Product Name (3-Bromophenyl)(cyclopropyl)methanolN/A
Typical Yield 90-98%N/A
Reaction Time 2 hoursN/A
Purity >97% (post-chromatography)N/A

Pathway II: Nucleophilic Aromatic Substitution (SNAr)

Replacing the bromine atom on the aromatic ring typically requires conditions that facilitate SNAr. On an electron-neutral ring like this, uncatalyzed substitution is difficult.[7] However, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for forming C-N bonds.

Mechanism: The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition (Ar-Br) pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Ar-Br ligand_exchange Amine (R₂NH) Coordination amido_complex [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ pd2_complex->amido_complex R₂NH deprotonation Base (e.g., NaOtBu) amido_final Ar-Pd(II)(NR₂)L₂ amido_complex->amido_final Base amido_final->pd0 Reductive Elimination re Reductive Elimination product Product (Ar-NR₂) amido_final->product Forms Product reactants Ar-Br + R₂NH

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Application Note: Derivatization Strategies for the Ketone Moiety in (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The (3-bromophenyl)(cyclopropyl)methanone scaffold is a cornerstone in contemporary medicinal chemistry and drug development. The unique combination of a cyclopropyl ring, which can act as a metabolically stable isostere for various functional groups, and a bromo-substituted phenyl ring, providing a handle for further cross-coupling reactions, makes this ketone a highly valuable starting material. Derivatization of the central ketone group unlocks access to a diverse chemical space, enabling the synthesis of novel amines, alkenes, and complex tertiary alcohols. These transformations are pivotal for structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This guide provides detailed, field-proven protocols for three fundamental derivatization strategies targeting the ketone moiety: reductive amination, Wittig olefination, and Grignard addition.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a robust and widely utilized method for converting ketones into amines.[1] This one-pot reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is subsequently reduced by a selective hydride agent.[1][2] The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is critical, as these reagents are selective for the protonated iminium ion over the starting ketone, preventing premature reduction of the carbonyl group.[2][3]

Scientific Rationale

The reaction is typically performed under mildly acidic conditions (pH 4-6), which serves a dual purpose: it catalyzes the dehydration of the hemiaminal intermediate to form the imine/iminium ion and protonates the resulting C=N double bond, activating it for hydride attack.[2][3] STAB is often preferred due to its non-toxic byproducts and effectiveness at a slightly acidic pH. The cyclopropyl group's stability under these conditions makes this an ideal method for this specific substrate. However, it is noteworthy that under certain catalytic conditions (e.g., ruthenium catalysis), cyclopropyl ketones can undergo ring-expansion to form pyrrolidines, a pathway to be mindful of if employing transition metal catalysts.[4]

Experimental Protocol: Synthesis of N-Benzyl-1-(3-bromophenyl)-1-cyclopropylmethanamine
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-Bromophenyl)(cyclopropyl)methanone (1.0 eq, 2.25 g, 10.0 mmol) and benzylamine (1.1 eq, 1.18 g, 11.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Acid Catalyst: Add glacial acetic acid (0.1 eq, 60 µL, 1.0 mmol) to the solution.

  • Initiation of Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction Step: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15.0 mmol) to the flask. Caution: Addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired secondary amine.

Visualization of the Reductive Amination Workflow

Reductive_Amination cluster_reactants Reactants & Conditions cluster_process Process Ketone (3-Bromophenyl)(cyclopropyl)methanone Mix1 Reaction Mixture Ketone->Mix1 Amine Primary/Secondary Amine (e.g., Benzylamine) Amine->Mix1 Solvent DCE, Acetic Acid (cat.) STAB NaBH(OAc)₃ (STAB) Solvent->STAB Add Reducing Agent Workup Aqueous Work-up (NaHCO₃) STAB->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Target Amine Purification->Product Mix1->Solvent Dissolve & Stir Wittig_Mechanism Ketone Ketone (R₂C=O) Betaine Betaine Intermediate Ketone->Betaine Ylide Phosphorus Ylide (Ph₃P⁺-C⁻H₂) Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene (R₂C=CH₂) Oxaphosphetane->Alkene Fragmentation TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO Grignard_Addition cluster_reaction Reaction Phase cluster_workup Work-up & Purification Ketone (3-Bromophenyl)(cyclopropyl)methanone in Anhydrous Ether Addition Nucleophilic Addition (0 °C to RT) Ketone->Addition Grignard Grignard Reagent (e.g., CH₃MgBr) Grignard->Addition Slow Addition Quench Aqueous Quench (sat. NH₄Cl) Addition->Quench Reaction Complete Extraction Solvent Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Tertiary Alcohol Purification->Product

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for (3-Bromophenyl)(cyclopropyl)methanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a key intermediate, its successful incorporation into complex molecules is often pivotal. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you maximize your reaction yields and purity.

(3-Bromophenyl)(cyclopropyl)methanone is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, share a common mechanistic framework but possess unique intricacies that can impact their outcome.[3][4][5][6] Understanding and controlling the variables within these catalytic cycles is the key to achieving high efficiency.

The Heart of the Matter: The Palladium Catalytic Cycle

Most cross-coupling reactions involving (3-Bromophenyl)(cyclopropyl)methanone proceed through a general palladium catalytic cycle. A simplified representation of this process is crucial for diagnosing issues in your reactions. The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of your substrate. This is followed by a transmetalation step (in Suzuki reactions) or coordination and deprotonation of a nucleophile (in Buchwald-Hartwig aminations). The cycle concludes with reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[5][7]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition (Ar-Pd(II)-Br) TM Transmetalation / Amine Coordination (Ar-Pd(II)-Nu) OA->TM R-B(OH)₂ or H-NR₂ RE Reductive Elimination (Product Formation) TM->RE Base-promoted RE->OA Ar-Br P Pd(0)L₂ RE->P Ar-Nu (Product) P->OA Ar-Br ArBr (3-Bromophenyl)(cyclopropyl)methanone ArBr->OA Nu Nucleophile (Boronic Acid, Amine, etc.) Nu->TM

Caption: General Palladium Catalytic Cycle for Cross-Coupling Reactions.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses specific, common problems encountered during reactions with (3-Bromophenyl)(cyclopropyl)methanone in a direct question-and-answer format.

Issue 1: Consistently Low Reaction Yield

Question: My Suzuki-Miyaura coupling reaction with (3-Bromophenyl)(cyclopropyl)methanone is giving low yields (<50%). What are the common causes and how can I improve it?

Answer: Low yields in Suzuki couplings are a frequent issue, often stemming from one of several key areas.[8] Let's break down the most probable causes:

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to atmospheric oxygen. Inefficient degassing of your solvent and reaction vessel can lead to the oxidation of the catalyst to inactive palladium oxides, effectively killing your reaction.

    • Solution: Employ rigorous degassing techniques. For most applications, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes is sufficient. For highly sensitive systems, a "freeze-pump-thaw" cycle is more effective. Always assemble your reaction under a positive pressure of inert gas.[9]

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. For an aryl bromide like our substrate, bulky and electron-rich phosphine ligands are generally required to promote the reaction efficiently.[2]

    • Solution: If you are using a simple ligand like PPh₃, consider switching to a more specialized "Buchwald ligand" such as SPhos or XPhos. These ligands accelerate the rate-limiting reductive elimination step and can dramatically improve yields.[9]

  • Boronic Acid Instability (Protodeboronation): Boronic acids can be unstable, especially under certain conditions, and undergo protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to a hydro-deboronated arene byproduct and reduced yield.[10]

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are often more stable and less prone to this side reaction.[10][11]

      • Minimize the amount of water in the reaction, or if water is required for the base, use it judiciously.[9]

  • Incorrect Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[11] Its solubility and strength must be matched with the solvent system.

    • Solution: A common and effective system is an inorganic base like K₂CO₃ or Cs₂CO₃ in a biphasic solvent mixture such as dioxane/water or toluene/water.[9][11] The table below provides reliable starting points for optimization.

ParameterRecommended Condition 1Recommended Condition 2Rationale
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Common, stable Pd(II) and Pd(0) precursors that are reduced in situ.[1]
Ligand SPhos (4 mol%)XPhos (4 mol%)Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.
Base K₂CO₃ (2.0 eq.)Cs₂CO₃ (2.0 eq.)Carbonates are effective bases; Cesium carbonate is more soluble and often gives faster rates.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)Biphasic systems aid in dissolving the inorganic base while keeping organic components in solution.[9]
Temperature 80-100 °C80-100 °CSufficient thermal energy is typically required to drive the catalytic cycle.

Question: I'm attempting a Buchwald-Hartwig amination and my yield is poor. Where should I focus my optimization efforts?

Answer: The Buchwald-Hartwig amination is highly dependent on the interplay between the base, ligand, and the nature of the amine nucleophile.[12][13]

  • Base Selection is Critical: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine or the palladium-amine complex. The most common and effective base is sodium tert-butoxide (NaOtBu). Weaker bases like carbonates are often insufficient.[14][15]

    • Solution: Ensure you are using a strong alkoxide base like NaOtBu or LHMDS. Be aware that these bases are highly moisture-sensitive; handle them in a glovebox for best results.

  • Ligand and Amine Compatibility: The steric and electronic properties of your amine will dictate the best ligand choice. Hindered primary amines or secondary amines often require more specialized, bulky ligands to facilitate the C-N bond-forming reductive elimination.[16]

    • Solution: For simple primary and secondary amines, ligands like Xantphos or DPPF can be effective.[7] For more challenging or sterically hindered amines, consider advanced ligands like RuPhos or BrettPhos. Screening a small panel of ligands is often the most efficient optimization strategy.[14]

  • Solvent Purity: Anhydrous solvents are crucial. Water can hydrolyze the strong base and interfere with the catalytic cycle.

    • Solution: Use a freshly distilled or commercially available anhydrous solvent. Ethereal solvents like dioxane or THF, and aromatic solvents like toluene, are commonly used.[14][15]

Issue 2: Pervasive Byproduct Formation

Question: My TLC/LCMS analysis shows a significant amount of a byproduct with the mass of debrominated starting material, (cyclopropyl)phenylmethanone. What is causing this?

Answer: The formation of the hydro-dehalogenated product is a known side reaction in palladium-catalyzed couplings.[10] This occurs when the Ar-Pd(II)-X intermediate undergoes reductive elimination with a hydride source instead of your desired nucleophile.

  • Causality: The hydride source can be trace water, an alcoholic solvent, or even the amine base itself under certain conditions.

  • Solution:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents.

    • Choice of Base/Solvent: Avoid using alcoholic solvents if possible. If a protic solvent is necessary, ensure it is rigorously dried.

    • Optimize Reaction Rate: A sluggish desired reaction can allow side reactions to become more prominent. Re-evaluate your catalyst system (ligand, temperature) to accelerate the productive catalytic cycle.

Question: I'm observing the formation of palladium black (a fine black precipitate) in my reaction vessel. Why is this happening and can the reaction be saved?

Answer: The appearance of palladium black indicates that the soluble, catalytically active Pd(0) species has aggregated and precipitated out of solution.[17] This is a form of catalyst decomposition and leads to a dramatic drop in reaction rate and, ultimately, low yields.

  • Causality:

    • High Temperatures: Excessive heat can promote catalyst decomposition.

    • Incorrect Ligand-to-Metal Ratio: Insufficient ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

    • Poor Ligand Choice: The ligand may not be robust enough to stabilize the palladium catalyst under the reaction conditions.

  • Solution:

    • Use a Precatalyst: Modern palladium precatalysts are designed for cleaner and more reliable generation of the active Pd(0) species, minimizing the formation of palladium black.[1]

    • Optimize Ligand Ratio: Ensure you are using a slight excess of ligand relative to the palladium source (e.g., a 1:2 Pd:Ligand ratio is common when starting from Pd(OAc)₂).

    • Lower the Temperature: If possible, try running the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

Question: What is a reliable, step-by-step protocol for setting up a test Suzuki coupling reaction with (3-Bromophenyl)(cyclopropyl)methanone?

Answer: The following is a general protocol for a small-scale screening reaction.

Experimental_Workflow start Start prep 1. Oven-dry glassware. Assemble under N₂/Ar. start->prep add_solids 2. Add (3-Bromophenyl)(cyclopropyl)methanone, boronic acid, base, Pd catalyst, & ligand. prep->add_solids purge 3. Seal vessel. Evacuate and backfill with N₂/Ar (3x). add_solids->purge add_solvent 4. Add degassed solvent via syringe. purge->add_solvent heat 5. Heat to desired temperature with vigorous stirring. add_solvent->heat monitor 6. Monitor reaction progress (TLC, LCMS). heat->monitor workup 7. Cool to RT. Perform aqueous workup & extraction. monitor->workup purify 8. Dry organic layer. Concentrate & purify (chromatography). workup->purify end End purify->end

Caption: Standard workflow for setting up a cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (3-Bromophenyl)(cyclopropyl)methanone (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inerting: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add these solids to the reaction vial.

  • Degassing: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated heating block (e.g., 90 °C) and stir vigorously for the intended reaction time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Question: Is the cyclopropyl ketone moiety stable under these cross-coupling conditions?

Answer: Yes, the cyclopropyl ketone group is generally robust and stable under the standard conditions used for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[18][19] The C-C bonds of the cyclopropane ring and the ketone functionality do not typically react with the palladium catalysts or the bases employed. However, extremely harsh conditions (e.g., very high temperatures >150 °C for prolonged periods or the use of highly aggressive reagents not typical for these named reactions) could potentially compromise its integrity. For standard protocols, its stability is a key advantage of this building block.

Question: What are the most effective purification techniques for products derived from these reactions?

Answer: The primary and most versatile method for purifying cross-coupling products is flash column chromatography on silica gel. The polarity of the eluent can be tuned to separate your desired product from unreacted starting materials, the ligand, and nonpolar byproducts like homocoupled species. For solid products, recrystallization can be an excellent secondary purification step to achieve high purity. In cases where the product is a thermally stable and relatively volatile liquid, vacuum distillation may also be a viable, scalable purification method.[20][21]

References

  • BenchChem. (n.d.). Alternative purification techniques for cyclopropyl ketones besides chromatography.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Cyclopropyl Ketones.
  • Procter, D. J., et al. (n.d.). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC - NIH.
  • (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses Procedure.
  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
  • (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications.
  • (n.d.). Side reactions of Suzuki cross-coupling. ResearchGate.
  • Procter, D. J., et al. (n.d.). SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. PMC - NIH.
  • (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • (n.d.). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. NIH.
  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (n.d.). Sonogashira coupling. Wikipedia.
  • (n.d.). Method for preparing cyclopropyl methyl ketone. Google Patents.
  • (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • (n.d.). (3-Bromophenyl)cyclopropylmethanone 97%. AChemBlock.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone.
  • (n.d.). (3-Bromophenyl)(cyclopropyl)methanone. BLD Pharm.
  • (n.d.). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks.
  • (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • (n.d.). (3-Bromophenyl)(cyclopropyl)methanamine hydrochloride. AA Blocks.
  • (n.d.). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1.
  • Kraus, G. A., & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis.
  • (n.d.). 3-bromophenyl cyclopropylmethanamine hydrochloride. Sigma-Aldrich.
  • (n.d.). (4-Bromophenyl)(cyclopropyl)methanone. Sigma-Aldrich.

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Technical Support Center: Purification of (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3-Bromophenyl)(cyclopropyl)methanone. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting for challenges encountered during column chromatography purification of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of (3-Bromophenyl)(cyclopropyl)methanone and where should I start with solvent selection?

(3-Bromophenyl)(cyclopropyl)methanone is a moderately polar compound. The polarity is primarily dictated by the ketone's carbonyl group, while the bromophenyl and cyclopropyl groups are more nonpolar. A good starting point for Thin Layer Chromatography (TLC) analysis is a solvent system of hexane and ethyl acetate. Typically, a ratio between 9:1 and 4:1 (Hexane:Ethyl Acetate) will provide a good retention factor (Rf) for initial screening. The goal is to achieve an Rf value for the target compound in the range of 0.25-0.35 on the TLC plate to ensure optimal separation on the column[1].

Q2: What is the most appropriate stationary phase for this purification?

Standard silica gel (SiO₂) is the most common and effective stationary phase for purifying aryl cyclopropyl ketones like this one[2][3]. Its polar surface interacts well with the ketone functionality, allowing for separation based on polarity differences between the target compound and potential impurities. For compounds that show instability or irreversible binding to acidic silica, alternative stationary phases like neutral alumina or deactivated silica gel can be considered[1][4].

Q3: My compound appears to be degrading on the column. Is this common for cyclopropyl ketones?

While aryl cyclopropyl ketones are generally stable, the strained cyclopropyl ring can be susceptible to ring-opening under certain conditions, particularly with highly acidic catalysts or reagents[5][6]. Silica gel is slightly acidic and can sometimes catalyze the degradation of sensitive compounds[1]. If you observe significant streaking on your TLC plate or recover multiple unexpected products from your column, compound instability may be the cause.

Troubleshooting Guide: Common Purification Issues

Problem 1: Poor Separation and Co-elution of Impurities

Q: My TLC shows two close spots, and my column fractions are all mixed. How can I improve the resolution between my product and a closely eluting impurity?

A: This is a classic selectivity problem. When compounds have very similar polarities, a standard hexane/ethyl acetate system may not provide sufficient separation.

  • Underlying Cause: The primary issue is the lack of differential affinity between your compounds and the stationary phase in the chosen solvent system. The synthesis of (3-Bromophenyl)(cyclopropyl)methanone, likely via a Friedel-Crafts acylation of bromobenzene, can result in isomeric impurities (e.g., 2- or 4-bromo isomers) or unreacted starting materials which may have similar polarities[7][8].

  • Solutions & Actionable Steps:

    • Optimize the Solvent System:

      • Decrease Polarity: First, try reducing the concentration of the polar solvent (ethyl acetate). Run TLCs with finer gradations, for example, 19:1, 15:1, and 9:1 Hexane:EtOAc. This will increase the retention of all compounds and may enlarge the separation between them.

    • Change Solvent Selectivity: If polarity optimization fails, you must change the nature of the solvent interactions. Instead of just a nonpolar and a polar solvent, introduce a solvent with different characteristics. A common strategy is to use a ternary system or replace a solvent entirely.

      • Example: Replace ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (MTBE). A system of Hexane/DCM can offer different selectivity.

      • Rationale: Solvents are classified by their properties (e.g., proton donor, proton acceptor, dipole moment). Changing from ethyl acetate (a proton acceptor) to DCM (a dipole) alters the specific interactions with your compounds, potentially pulling one away from the other.

    • Consider an Alternative Stationary Phase: If solvent optimization is insufficient, the interaction with the stationary phase must be changed.

      • Action: Switch from standard silica to reversed-phase silica (C18). In reversed-phase chromatography, the elution order is inverted; nonpolar compounds are retained more strongly[9]. This is particularly useful if the problematic impurity is significantly more or less greasy than your target compound.

Problem 2: Product Tailing in Fractions

Q: The spots for my purified compound are not round on the TLC plate; they are elongated or "tailing." What causes this and how can I fix it?

A: Tailing is a sign of non-ideal chromatographic behavior, often leading to broader peaks and poorer separation.

  • Underlying Cause: Tailing can be caused by several factors:

    • Column Overloading: Too much sample has been loaded onto the column for its size, exceeding the linear capacity of the stationary phase[10].

    • Strong Compound-Silica Interaction: The ketone's oxygen atom can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing some molecules to "stick" and elute slowly, creating a tail.

    • Poor Sample Solubility: If the compound is not fully soluble in the mobile phase as it moves through the column, it can lead to tailing.

    • Improper Column Packing: Channels or cracks in the silica bed create non-uniform flow paths[11].

  • Solutions & Actionable Steps:

    • Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel for a difficult separation.

    • Use a Solvent Modifier: To disrupt the strong interaction with silica, add a small amount of a polar modifier to your eluent. For a neutral compound like a ketone, adding a small percentage (0.1-0.5%) of methanol or isopropanol to the solvent system can often resolve tailing by competing for the active sites on the silica.

    • Check Solubility and Loading Technique: Ensure your crude material is fully dissolved before loading. If solubility in the mobile phase is low, consider using the "dry loading" technique[12]. This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column[12].

Problem 3: Low or No Recovery of Product

Q: I ran my column, but I can't find my compound in any of the fractions. Where could it have gone?

A: This frustrating situation usually points to one of three possibilities: irreversible binding, degradation, or unexpected elution.

  • Underlying Cause:

    • Irreversible Adsorption: The compound is too polar for the chosen solvent system and has permanently stuck to the top of the column. A TLC would show the spot remaining at the baseline even in a highly polar solvent.

    • Decomposition on Silica: The compound is unstable on silica gel and has degraded during the purification process[1].

    • Eluted Too Quickly: The chosen solvent system was too polar, causing the compound to elute immediately with the solvent front in the very first fractions, which may have been discarded[1].

  • Solutions & Actionable Steps:

    • Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then develop it. If you see new spots or a significant streak from the baseline, your compound is likely unstable on silica[1].

    • Flush the Column: If you suspect irreversible binding, try flushing the column with a very strong solvent like 100% ethyl acetate or even 9:1 DCM:Methanol. This may recover the bound material.

    • Re-evaluate Your TLC: Always re-run a TLC of your starting material and ensure you have chosen a solvent system where the Rf is in the 0.25-0.35 range. If the Rf is 0.8 or higher, the compound will elute very quickly.

    • Consider Alternative Media: If silica-induced degradation is confirmed, use a more inert stationary phase like alumina or consider reversed-phase chromatography[4][9].

Experimental Protocols & Data

Protocol 1: TLC Method Development
  • Prepare stock solutions of your crude (3-Bromophenyl)(cyclopropyl)methanone in a volatile solvent (e.g., DCM or Ethyl Acetate).

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3).

  • Using a capillary tube, spot the crude material on the baseline of several TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots using a UV lamp at 254 nm. The aromatic ring will be UV-active.

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the target product and any visible impurities.

  • Select the solvent system that provides the best separation and an Rf of ~0.3 for the target compound.

Table 1: Example TLC Solvent System Screening

Solvent System (Hexane:Ethyl Acetate)Product RfImpurity A RfImpurity B RfResolution (ΔRf Product-Impurity A)Notes
9:10.450.500.100.05Poor separation from Impurity A.
8:2 (4:1) 0.32 0.40 0.05 0.08 Optimal for column chromatography.
7:30.580.650.200.07Rf too high; risk of early elution.
Protocol 2: Flash Column Chromatography Purification
  • Column Selection: Based on the mass of crude material, select an appropriate size flash column. A general guide is to use 40-100 g of silica for every 1 g of crude material.

  • Packing the Column:

    • Secure the column vertically. Add a small layer of sand to the bottom.

    • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly. Ensure there are no air bubbles or cracks[11].

    • Add a thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent (like DCM). Carefully pipette the solution onto the top layer of sand.

    • Dry Loading: Dissolve the crude material in a solvent, add a small portion of silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the column[12].

  • Elution:

    • Begin eluting with the chosen solvent system (e.g., 4:1 Hexane:EtOAc). Apply positive pressure to achieve a steady flow rate.

    • If a gradient elution is needed to remove more polar impurities, gradually increase the polarity of the mobile phase after the target compound has eluted.

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Analysis and Pooling:

    • Combine the fractions that contain the pure product.

    • Confirm purity by TLC, GC-MS, or ¹H NMR.

    • Remove the solvent under reduced pressure to yield the purified (3-Bromophenyl)(cyclopropyl)methanone.

Visual Workflow and Logic Diagrams

PurificationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Crude Crude Product TLC TLC Analysis (Hexane:EtOAc) Crude->TLC Solvent Select Solvent (Rf ≈ 0.3) TLC->Solvent Pack Pack Silica Column Solvent->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Selected Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC, UV) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure Product Evaporate->Pure

TroubleshootingTree Start Problem: Poor Separation CheckRf Is Product Rf in 0.25-0.35 range? Start->CheckRf CheckSelectivity Try different solvent system? (e.g., Hexane/DCM) CheckRf->CheckSelectivity Yes DecreasePolarity Action: Decrease %EtOAc to lower Rf CheckRf->DecreasePolarity No (Rf > 0.4) CheckLoad Is column overloaded? CheckSelectivity->CheckLoad No ChangeSystem Action: Test Hex/DCM, Hex/MTBE, etc. CheckSelectivity->ChangeSystem Yes ReduceLoad Action: Reduce sample mass relative to silica CheckLoad->ReduceLoad Yes Success Resolution Improved DecreasePolarity->Success ChangeSystem->Success ReduceLoad->Success

References

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Microbioz India. (2023). The Ultimate Guide to Flash Chromatography: Principles and Techniques. [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]

  • Biotage. (n.d.). Successful flash chromatography. [Link]

  • Microbioz India. (2023). Flash Chromatography: Principles and Techniques. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Sorbtech. (2020). Why can't I reproduce my TLC separation using flash column chromatography?. [Link]

  • Biotage. (2023). Why can't I reproduce my TLC separation using flash column chromatography?. [Link]

  • National Center for Biotechnology Information. (2005). Interrupted Nazarov cyclization on silica gel. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... [Link]

  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Course Hero. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. [Link]

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Technical Support Center: Palladium-Catalyzed Reactions of (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving (3-Bromophenyl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of using this versatile building block in synthetic chemistry. Here, we will dissect common side reactions, provide in-depth troubleshooting guides, and answer frequently asked questions to empower you to optimize your experimental outcomes.

Introduction: The Challenge of Selectivity

(3-Bromophenyl)(cyclopropyl)methanone is a valuable substrate in palladium-catalyzed cross-coupling reactions, enabling the introduction of a cyclopropyl ketone moiety onto various molecular scaffolds. However, the inherent reactivity of the aryl bromide and the potential for interactions with the cyclopropyl group can lead to a variety of undesired side reactions. Understanding and controlling these pathways is paramount to achieving high yields and purity of the desired product. This guide provides the technical insights and practical advice needed to master these transformations.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for their root causes and actionable steps for resolution.

Issue 1: Low or No Yield of the Desired Cross-Coupling Product

Q1: My Suzuki-Miyaura (or other cross-coupling) reaction with (3-Bromophenyl)(cyclopropyl)methanone is resulting in low to no yield. What are the primary factors to investigate?

A1: Low or nonexistent yields in palladium-catalyzed cross-coupling reactions are a common frustration, but a systematic approach can often pinpoint the issue.[1][2] The primary areas to scrutinize are the quality of your reagents, the integrity of your reaction setup, and the activity of your catalyst system.

Initial Diagnostic Checklist:

  • Reagent Integrity:

    • Solvents and Bases: Ensure all solvents are anhydrous and bases are of high purity. Moisture can significantly quench the reaction and deactivate the catalyst.[1]

    • Boronic Acid/Ester (for Suzuki Coupling): Boronic acids can dehydrate to form boroxines, which may have different reactivity.[3] Verify the purity and integrity of your coupling partner.

  • Reaction Atmosphere:

    • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[1][4] Ensure your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction.

  • Catalyst System:

    • Palladium Source: If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3] Inefficient reduction can stall the catalytic cycle. Consider using a pre-formed Pd(0) source or a more advanced precatalyst.

    • Ligand Selection: The choice of phosphine ligand is critical.[5][6] For sterically hindered or electron-rich substrates, bulky and electron-rich ligands are often necessary to promote efficient oxidative addition and reductive elimination.

Workflow for Troubleshooting Low Yield:

G start Low/No Yield Observed reagents Verify Reagent Purity & Anhydrous Conditions start->reagents atmosphere Ensure Rigorous Inert Atmosphere reagents->atmosphere If reagents are pure fail Persistent Low Yield reagents->fail If impurities/water present catalyst Evaluate Catalyst System (Pd Source & Ligand) atmosphere->catalyst If atmosphere is inert atmosphere->fail If air leak suspected temp_conc Optimize Reaction Temperature & Concentration catalyst->temp_conc If catalyst is appropriate catalyst->fail If catalyst is inactive success Improved Yield temp_conc->success

Caption: Troubleshooting workflow for low product yield.

Part 2: Frequently Asked Questions (FAQs) about Side Reactions

This section dives into the specific side reactions that can plague palladium-catalyzed transformations of (3-Bromophenyl)(cyclopropyl)methanone.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my starting material. What causes this and how can I prevent it?

A2: The formation of a biaryl byproduct, resulting from the homocoupling of (3-Bromophenyl)(cyclopropyl)methanone, is a well-documented side reaction in palladium catalysis.[7][8][9][10] This typically occurs through a competing catalytic cycle, especially under conditions that are not optimal for the desired cross-coupling.

Primary Causes of Homocoupling:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of organometallic reagents.[4]

  • Inefficient Transmetalation: If the transmetalation step with your desired coupling partner is slow, the aryl-palladium intermediate has a higher probability of undergoing side reactions, including homocoupling.[9]

  • Use of Pd(II) Precatalysts: Pd(II) sources can directly facilitate the homocoupling of organoboron reagents as part of the in-situ reduction to Pd(0).[3]

Strategies to Minimize Homocoupling:

StrategyRationale
Thorough Degassing Rigorously remove oxygen from the reaction mixture and maintain an inert atmosphere.[4]
Optimize Ligand Use bulky, electron-rich phosphine ligands to accelerate the rates of oxidative addition and reductive elimination, favoring the cross-coupling pathway.[5][11][12]
Use a Pd(0) Source Employing a pre-formed Pd(0) catalyst can bypass the initial reduction step where homocoupling is often prevalent.
Control Stoichiometry Ensure the correct stoichiometry of your coupling partner to facilitate efficient transmetalation.

Q3: My mass spectrometry analysis shows a product corresponding to the replacement of the bromine atom with a hydrogen atom. What is this side reaction and how can I avoid it?

A3: This side reaction is known as reductive dehalogenation (or hydrodehalogenation).[13][14][15][16] It is a common pathway in palladium-catalyzed reactions where the aryl halide is reduced to the corresponding arene.

Mechanistic Insights into Reductive Dehalogenation:

Reductive dehalogenation can occur through several mechanisms, often involving a palladium-hydride species. These hydride species can be generated from various sources within the reaction mixture, such as amines, alcohols, or even trace amounts of water.

Key Factors Influencing Reductive Dehalogenation:

  • Hydrogen Source: The presence of adventitious hydrogen donors in your reaction can lead to the formation of palladium-hydride intermediates, which are key players in this side reaction.[17]

  • Reaction Temperature: Higher temperatures can sometimes favor reductive dehalogenation.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the stability of palladium-hydride species and their propensity to participate in reductive elimination with the aryl group.[18]

Mitigation Strategies:

  • Use Anhydrous Reagents: Minimize the presence of water and other potential hydrogen donors.

  • Screen Solvents and Bases: Certain solvents and bases may be more prone to generating hydride species.

  • Optimize Temperature: Running the reaction at the lowest effective temperature can often disfavor this side reaction.

Q4: I am concerned about the stability of the cyclopropyl ring under my reaction conditions. Can β-hydride elimination occur, and what would be the product?

A4: While the cyclopropyl group is generally robust, under certain conditions, particularly at elevated temperatures or with specific catalyst systems, β-hydride elimination from a cyclopropylmethylpalladium intermediate is a theoretical possibility, though often less common than other side reactions. However, a more relevant concern for cyclopropyl ketones is a palladium-catalyzed ring-opening reaction.[19]

Potential for Ring-Opening:

Recent studies have shown that aryl cyclopropyl ketones can undergo a palladium-catalyzed stereoselective ring-opening to form α,β-unsaturated ketones.[19] In the case of (3-Bromophenyl)(cyclopropyl)methanone, this would likely lead to the formation of (E)-1-(3-bromophenyl)but-2-en-1-one.

Factors Favoring Ring-Opening:

  • Catalyst System: The choice of palladium source and ligand can influence the propensity for ring-opening. For instance, Pd(OAc)₂/PCy₃ has been shown to catalyze this transformation.[19]

  • Temperature: Higher reaction temperatures may provide the necessary energy to overcome the activation barrier for cyclopropane ring-opening.

Avoiding Ring-Opening:

  • Milder Conditions: Employing lower reaction temperatures can help preserve the integrity of the cyclopropyl ring.

  • Ligand Selection: Using ligands that favor the desired cross-coupling pathway over pathways involving C-C bond activation of the cyclopropane ring is crucial.

Visualizing Competing Pathways:

G cluster_main Desired Pathway cluster_side Side Reactions start (3-Bromophenyl)(cyclopropyl)methanone + Coupling Partner pd_catalyst Pd(0) Catalyst start->pd_catalyst oxidative_addition Oxidative Addition pd_catalyst->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation homocoupling Homocoupling oxidative_addition->homocoupling dehalogenation Reductive Dehalogenation oxidative_addition->dehalogenation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Desired Cross-Coupling Product reductive_elimination->product ring_opening Ring-Opening product->ring_opening Post-coupling side reaction

Caption: Competing reaction pathways in palladium catalysis.

Part 3: Experimental Protocols

This section provides a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for other cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling of (3-Bromophenyl)(cyclopropyl)methanone

Materials:

  • (3-Bromophenyl)(cyclopropyl)methanone

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source and a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (3-Bromophenyl)(cyclopropyl)methanone (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Sources

Technical Support Center: Stability of (3-Bromophenyl)(cyclopropyl)methanone Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Bromophenyl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly in acidic environments. Our goal is to provide you with the foundational knowledge and practical guidance necessary to ensure the integrity of your experiments and the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using (3-Bromophenyl)(cyclopropyl)methanone in acidic media?

The principal stability issue for (3-Bromophenyl)(cyclopropyl)methanone under acidic conditions is the potential for acid-catalyzed ring-opening of the cyclopropyl group.[1][2] The high ring strain of the cyclopropane moiety makes it susceptible to cleavage, a reaction that is significantly accelerated in the presence of Brønsted or Lewis acids. This transformation can lead to the formation of undesired byproducts, thereby reducing the yield of the target molecule and complicating purification processes.

The reaction is initiated by the protonation or coordination of the carbonyl oxygen with an acid. This activation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of one of the cyclopropane C-C bonds to form a more stable carbocation intermediate.[1] This intermediate can then be trapped by any nucleophile present in the reaction mixture.

Q2: What is the mechanism of acid-catalyzed ring-opening for aryl cyclopropyl ketones?

The acid-catalyzed ring-opening of an aryl cyclopropyl ketone like (3-Bromophenyl)(cyclopropyl)methanone proceeds through a carbocationic intermediate.[1][3] The regioselectivity of the ring-opening is a critical factor and is governed by the formation of the most stable carbocation.

Mechanism Steps:

  • Activation of the Carbonyl: The process begins with the protonation of the carbonyl oxygen by an acid (H⁺), which makes the carbonyl carbon more electrophilic.

  • Ring Cleavage: The strained cyclopropane ring then opens, with the C-C bond cleavage occurring in a manner that generates the most stabilized carbocation. For aryl cyclopropyl ketones, cleavage typically happens at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon.[1]

  • Carbocation Intermediate Formation: This leads to the formation of a carbocation intermediate. The stability of this carbocation is influenced by the electronic properties of the substituents on both the aryl and cyclopropyl rings.

  • Nucleophilic Attack: The carbocation is then rapidly trapped by a nucleophile present in the reaction medium (e.g., water, an alcohol, or the counter-ion of the acid), leading to the final ring-opened product.

Below is a diagram illustrating this mechanistic pathway.

G cluster_0 Acid-Catalyzed Ring-Opening Mechanism A (3-Bromophenyl)(cyclopropyl)methanone B Protonated Ketone (Activated Intermediate) A->B + H⁺ (Acid) C Carbocation Intermediate B->C Ring Cleavage D Ring-Opened Product C->D + Nucleophile (Nu⁻)

Caption: Mechanism of acid-catalyzed ring-opening.

Q3: Which types of acids are most likely to cause degradation?

Both strong Brønsted acids (e.g., H₂SO₄, HCl, HBr, TFA) and Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) can promote the ring-opening of cyclopropyl ketones.[1][4] The reaction rate is generally proportional to the strength of the acid. Reactions that require prolonged heating in the presence of strong acids are particularly prone to this degradation pathway. Even moderate acids can cause ring-opening if the reaction conditions are harsh enough (e.g., high temperatures).

Troubleshooting Guide

Scenario 1: I am observing a significant amount of a byproduct with a higher molecular weight in my reaction mixture. What could be the cause?

This is a classic indicator of the acid-catalyzed ring-opening of the cyclopropyl group, followed by the incorporation of a nucleophile from the solvent or a reagent.

Troubleshooting Steps:

  • Analyze the Byproduct: If possible, isolate and characterize the byproduct using techniques like NMR and Mass Spectrometry to confirm its structure. This will help you identify the incorporated nucleophile and confirm the ring-opening hypothesis.

  • Re-evaluate the Acidity: Assess whether the acidity of your reaction medium can be reduced. Can a weaker acid be used? Can the concentration of the acid be lowered?

  • Lower the Reaction Temperature: Often, the rate of the desired reaction can be maintained at a lower temperature while significantly slowing down the rate of the degradation pathway.

  • Change the Solvent: If the solvent is acting as a nucleophile (e.g., water, methanol), consider switching to a non-nucleophilic solvent if the reaction chemistry allows.

The following decision tree can guide your troubleshooting process:

G Start Unidentified Byproduct Observed CheckMW Is MW of byproduct > starting material? Start->CheckMW RingOpening Likely Acid-Catalyzed Ring Opening CheckMW->RingOpening Yes OtherIssue Investigate other side reactions CheckMW->OtherIssue No ReduceAcid Can acid strength/concentration be reduced? RingOpening->ReduceAcid LowerTemp Can reaction temperature be lowered? ReduceAcid->LowerTemp No ImplementChanges Implement optimized conditions ReduceAcid->ImplementChanges Yes ChangeSolvent Is a non-nucleophilic solvent an option? LowerTemp->ChangeSolvent No LowerTemp->ImplementChanges Yes ChangeSolvent->ImplementChanges Yes

Caption: Troubleshooting workflow for byproduct formation.

Scenario 2: My reaction requires acidic conditions. How can I protect the cyclopropyl ketone moiety?

When strongly acidic conditions are unavoidable, a protecting group strategy may be necessary. The goal is to temporarily transform the ketone into a functional group that is stable to acid but can be selectively removed later.

Common Protecting Groups for Ketones:

The most common protecting groups for ketones are acetals and ketals, which are generally stable under basic and nucleophilic conditions but are cleaved by aqueous acid.[5] However, for stability in acidic media, this strategy is counterintuitive. A more suitable approach might involve a protecting group that is stable to acid but can be removed under different conditions (orthogonal protection).[6][7]

Considerations for Protecting Group Strategy:

  • Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield.[5][6]

  • Stability: It must be stable to the specific acidic conditions of your reaction.

  • Orthogonality: The deprotection conditions should not affect other functional groups in your molecule.[7][8]

Experimental Protocol: Acetal Protection (for subsequent non-acidic reactions)

While not suitable for acid stability, here is a general protocol for acetal protection, which is a common ketone transformation.

  • Setup: To a solution of (3-Bromophenyl)(cyclopropyl)methanone in a suitable solvent (e.g., toluene), add an excess of a diol (e.g., ethylene glycol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture, wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid, and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal by column chromatography if necessary.

Deprotection: The acetal can be removed by treatment with aqueous acid (e.g., dilute HCl in acetone/water).

Protecting Group Protection Conditions Deprotection Conditions Acid Stability
Ethylene Glycol AcetalEthylene glycol, cat. acid, heatAqueous acidPoor

This table illustrates a common ketone protecting group, highlighting its incompatibility with acidic reaction conditions.

Summary of Stability and Reactivity

Condition Stability of (3-Bromophenyl)(cyclopropyl)methanone Potential Products
Strong Brønsted Acids (e.g., H₂SO₄, TFA) Low to moderate; degradation is likely, especially with heat.Ring-opened products, such as 1-(3-bromophenyl)-4-hydroxybutan-1-one (if water is the nucleophile).
Lewis Acids (e.g., AlCl₃, BF₃) Low; highly susceptible to ring-opening.Complex mixtures, including cyclized products like tetralones in some cases.[3][9]
Mild Aqueous Acid (e.g., dilute CH₃COOH) Generally stable at room temperature for short periods.Minimal degradation.
Anhydrous Acidic Conditions Stability depends on the nucleophilicity of the counter-ion.Products resulting from the trapping of the carbocation by the counter-ion.

References

  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem.
  • The reaction of Cyclopropyl ketones with acetyl methanesufonate, an efficient ring opening under neutral conditions with regiospecific enol acetate formation and stereo controlled nucleophilic addition.
  • Protecting Groups.
  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Sci-Hub.
  • Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Protecting group. Wikipedia.
  • 2.6 Protecting Groups in Synthesis. KPU Pressbooks.
  • Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Technical Support Center: Stability of (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Bromophenyl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block, particularly concerning its stability under basic conditions.

Introduction: A Tale of Two Moieties

(3-Bromophenyl)(cyclopropyl)methanone is a bifunctional molecule offering two primary sites for chemical modification: the aryl bromide and the cyclopropyl ketone. The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which are almost invariably performed in the presence of a base. The cyclopropyl ketone, however, introduces specific stability considerations. The high ring strain of the cyclopropane ring and the acidity of the α-protons on the methylene carbons make this moiety susceptible to degradation under certain basic conditions.

This guide will help you navigate this chemical dichotomy, enabling you to successfully perform your desired transformation on the aryl bromide while preserving the integrity of the cyclopropyl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when using (3-Bromophenyl)(cyclopropyl)methanone under basic conditions?

A1: There are two main points of instability to consider:

  • Cyclopropyl Ring Integrity: Strong bases, particularly nucleophilic bases like alkoxides (e.g., sodium methoxide, sodium ethoxide) or hydroxides at elevated temperatures, can promote the opening of the strained cyclopropane ring. This can lead to the formation of linear ketone byproducts, significantly reducing the yield of your desired product.

  • Enolate Formation and Side Reactions: Like any ketone with α-hydrogens, the cyclopropyl ketone can be deprotonated by a base to form an enolate. While this is a necessary step for some reactions (like α-alkylation), in the context of a cross-coupling reaction, this enolate is a reactive intermediate. If undesired electrophiles are present, or if the enolate can react with another molecule of the starting material, it can lead to self-condensation (aldol-type) products or other impurities.

Q2: How do I choose the right base for my palladium-catalyzed cross-coupling reaction to minimize degradation?

A2: The choice of base is critical and depends on the type of cross-coupling reaction you are performing. The goal is to select a base that is strong enough to facilitate the catalytic cycle but not so harsh that it degrades the starting material.

  • For Suzuki-Miyaura Couplings: Milder inorganic bases are generally preferred. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are excellent choices. They are typically strong enough to activate the boronic acid for transmetalation but are generally not nucleophilic enough to attack the cyclopropyl ring.[1] It is often beneficial to use an aqueous/organic biphasic solvent system, as this can facilitate the dissolution of the inorganic base.

  • For Buchwald-Hartwig Aminations: These reactions often require stronger, non-nucleophilic bases. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice. Its steric bulk makes it a poor nucleophile, reducing the risk of direct attack on the carbonyl or cyclopropyl ring. However, as a very strong base, it will readily form the enolate, so reaction temperature and time should be carefully controlled to minimize potential enolate-derived side reactions.

Q3: Can I use hydroxide bases like NaOH or KOH?

A3: It is generally advisable to avoid strong hydroxide bases like NaOH and KOH, especially at elevated temperatures. These bases are not only strong but also nucleophilic and can lead to competing saponification if any ester functionalities are present in your coupling partner, or potentially promote ring-opening of the cyclopropyl ketone.

Q4: My main byproduct appears to be (Cyclopropyl)methanone (the debrominated starting material). What causes this and how can I prevent it?

A4: This side product results from a process called hydrodehalogenation , a common side reaction in palladium-catalyzed couplings. It occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the intended coupling partner. The hydride source can be trace water, the solvent (especially alcohols or THF), or even certain amines or phosphine ligands.

To minimize hydrodehalogenation:

  • Ensure your reaction is performed under strictly anhydrous conditions (if the protocol allows) and under an inert atmosphere (Argon or Nitrogen).

  • Use high-purity, degassed solvents.

  • The choice of phosphine ligand for the palladium catalyst can also be critical. Sometimes, switching to a different ligand can suppress this side reaction.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active catalyst is sensitive to oxygen.1a. Ensure all reagents and solvents are properly degassed. 1b. Use a glovebox or Schlenk line for reaction setup. 1c. Consider using a pre-catalyst that is more air-stable and activates readily.
2. Inappropriate Base: The base may be too weak to promote a key step in the catalytic cycle (e.g., transmetalation in Suzuki coupling).2a. For Suzuki, switch from a carbonate to a phosphate (K₃PO₄), which is a stronger base. 2b. For Buchwald-Hartwig, ensure your NaOt-Bu is fresh and has been handled under inert conditions.
Significant Formation of Unidentified Byproducts 1. Cyclopropyl Ring Opening: The reaction temperature may be too high, or the base may be too harsh/nucleophilic.1a. Lower the reaction temperature and monitor for longer reaction times. 1b. If using an alkoxide, switch to a non-nucleophilic base like NaOt-Bu or an inorganic base like K₃PO₄.
2. Enolate-Derived Reactions: Prolonged reaction times at high temperatures can promote side reactions of the enolate intermediate.2a. Attempt to shorten the reaction time by using a more active catalyst system (e.g., a different phosphine ligand). 2b. Lower the reaction temperature.
Inconsistent Yields Between Batches 1. Reagent Quality: Purity of the starting material, boronic acid/amine, or base can vary.1a. Verify the purity of all reagents. Boronic acids can degrade over time. 1b. Ensure the base is not old or has been improperly stored (e.g., NaOt-Bu is hygroscopic).
2. Atmospheric Contamination: Inconsistent exclusion of air and moisture.2a. Standardize your procedure for degassing and inert atmosphere setup.
Logical Troubleshooting Workflow

Below is a decision-making diagram to guide your troubleshooting process when encountering low yields.

troubleshooting_workflow cluster_optimization Reaction Optimization start Low Yield Observed check_purity Verify Purity of All Reagents (Starting Material, Base, Coupling Partner) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok check_atmosphere Confirm Rigorous Inert Atmosphere (Degassed Solvents, N2/Ar Purge) atmosphere_ok Atmosphere Confirmed check_atmosphere->atmosphere_ok purity_ok->start [ Impure ] Purify & Repeat purity_ok->check_atmosphere [ Purity OK ] atmosphere_ok->start [ Leaks Found ] Improve Setup & Repeat optimize_conditions Analyze Byproduct Profile (TLC, LC-MS, NMR) atmosphere_ok->optimize_conditions [ Atmosphere OK ] dehalogenation Predominant Hydrodehalogenation? optimize_conditions->dehalogenation degradation Evidence of Ring Opening/ Other Degradation? dehalogenation->degradation [ No ] action_dehalogenation Switch Ligand Use Anhydrous Solvents dehalogenation->action_dehalogenation [ Yes ] no_reaction Mainly Unreacted Starting Material? degradation->no_reaction [ No ] action_degradation Lower Temperature Switch to Milder Base (e.g., K3PO4 for Suzuki) degradation->action_degradation [ Yes ] action_no_reaction Increase Temperature Switch to Stronger Base (e.g., NaOtBu for B-H) Screen Different Catalysts/Ligands no_reaction->action_no_reaction [ Yes ]

Caption: Troubleshooting Decision Tree for Low-Yield Reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction, designed to maximize yield while preserving the integrity of the cyclopropyl ketone moiety.

Reaction Scheme

Caption: General Suzuki-Miyaura Coupling Reaction.

Reagents and Equipment
  • (3-Bromophenyl)(cyclopropyl)methanone (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Toluene (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Argon or Nitrogen)

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen). Allow the flask to cool to room temperature.

  • Reagent Addition (Solids): To the flask, add (3-Bromophenyl)(cyclopropyl)methanone, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under a positive pressure of inert gas.

  • Solvent Addition: Add degassed toluene and degassed water to the flask via syringe. A common solvent ratio is 10:1 toluene:water. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Favorskii rearrangement. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (3-Bromophenyl)(cyclopropyl)methanone. This guide is designed to provide expert advice and troubleshooting strategies for chemists and researchers encountering challenges in the synthetic manipulation of this sterically demanding building block. The unique juxtaposition of the bulky cyclopropyl ketone and the bromine atom on the meta-position of the phenyl ring presents specific steric and electronic challenges. This resource, structured in a user-friendly question-and-answer format, offers in-depth solutions and detailed protocols to facilitate your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with (3-Bromophenyl)(cyclopropyl)methanone?

A1: The principal challenge is steric hindrance. The cyclopropyl group, while small, is conformationally rigid and, in conjunction with the adjacent carbonyl group, exerts significant steric bulk around the meta-positioned bromine atom. This can impede the approach of catalysts and reagents, leading to sluggish reaction rates, low yields, and the formation of byproducts. Furthermore, the electron-withdrawing nature of the cyclopropylmethanone group can influence the electronic properties of the aryl bromide, affecting its reactivity in cross-coupling reactions.

Q2: Which reactions are most susceptible to steric hindrance with this substrate?

A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are particularly sensitive to steric hindrance around the C-Br bond. Nucleophilic addition to the carbonyl group, for instance in Grignard reactions, can also be affected, potentially leading to side reactions like enolization.

Troubleshooting Guides

Issue 1: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling between (3-Bromophenyl)(cyclopropyl)methanone and a substituted arylboronic acid, but I am observing low conversion and significant amounts of starting material recovery. What can I do to improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings of sterically hindered aryl bromides are a common issue. The steric bulk around the bromine atom can hinder both the oxidative addition and reductive elimination steps of the catalytic cycle. Here’s a systematic approach to troubleshoot this problem:

Troubleshooting Workflow: Suzuki-Miyaura Coupling

cluster_start Start: Low Yield cluster_ligand Ligand Optimization cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_boron Boron Reagent cluster_outcome Outcome start Low Yield in Suzuki Coupling ligand_choice Select Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald or Josiphos-type ligands) start->ligand_choice Initial Step ligand_screening Screen a Panel of Ligands (e.g., SPhos, XPhos, RuPhos) ligand_choice->ligand_screening catalyst_loading Increase Catalyst Loading (1-5 mol%) ligand_screening->catalyst_loading precatalyst Use a Pre-formed Catalyst (e.g., G3 or G4 Palladacycles) catalyst_loading->precatalyst base Optimize Base (e.g., K3PO4, Cs2CO3) precatalyst->base solvent Solvent Choice (e.g., Toluene, Dioxane, THF/H2O) base->solvent temperature Increase Temperature solvent->temperature boronic_ester Consider Using a Boronic Ester (e.g., pinacol ester) temperature->boronic_ester improved_yield Improved Yield boronic_ester->improved_yield Successful Optimization

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Ligand Selection is Crucial: For sterically demanding couplings, the choice of phosphine ligand is paramount. Standard ligands like PPh₃ are often ineffective. Instead, employ bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands.[1][2] These ligands promote the formation of the active monoligated palladium species and facilitate the otherwise difficult reductive elimination step.

    • Recommended Ligands: SPhos, XPhos, RuPhos, or cataCXium® A.

    • Rationale: The large steric footprint of these ligands forces a wider coordination angle on the palladium center, which can alleviate steric congestion during the transition states of oxidative addition and reductive elimination.

  • Optimize the Palladium Source and Loading:

    • Pre-catalysts: Consider using well-defined palladium pre-catalysts (e.g., XPhos Pd G3). These are often more efficient at generating the active Pd(0) species in situ compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.

    • Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can significantly improve conversion.

  • Base and Solvent System:

    • Base: A weaker, non-nucleophilic base is often preferred to minimize side reactions. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.

    • Solvent: A mixture of an organic solvent and water is standard for Suzuki couplings. Toluene/water or 1,4-dioxane/water are common. For particularly stubborn reactions, anhydrous conditions with a solvent like toluene or THF can be explored in combination with a suitable base.

  • Temperature and Reaction Time:

    • Sterically hindered couplings often require more thermal energy to overcome the activation barrier. Do not hesitate to increase the reaction temperature, even to reflux, while monitoring for potential decomposition.

    • Extend the reaction time and monitor progress by TLC or GC-MS.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add (3-Bromophenyl)(cyclopropyl)methanone (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the selected Buchwald ligand (e.g., SPhos, 2-4 mol%), and the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Add the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 10:1).

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Unsuccessful Buchwald-Hartwig Amination

Question: I am trying to couple a primary or secondary amine with (3-Bromophenyl)(cyclopropyl)methanone using Buchwald-Hartwig conditions, but the reaction is not proceeding. How can I overcome this?

Answer: Buchwald-Hartwig amination is also highly sensitive to steric hindrance. The bulky environment around the bromine atom can make it difficult for the palladium catalyst to undergo oxidative addition and for the subsequent steps in the catalytic cycle to proceed efficiently.

Logical Relationship: Key Factors in Buchwald-Hartwig Amination

cluster_main Overcoming Hindrance in Buchwald-Hartwig Amination Ligand Bulky Ligand (e.g., Josiphos, BrettPhos) Success Successful C-N Bond Formation Ligand->Success Base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) Base->Success Catalyst Efficient Pd(0) Source (e.g., Pd2(dba)3 or Pre-catalyst) Catalyst->Success Conditions Anhydrous, Inert Conditions (High Temperature) Conditions->Success

Caption: Key parameters for successful Buchwald-Hartwig amination.

Troubleshooting Strategies:

  • Ligand Choice is Critical: As with Suzuki couplings, the ligand is the most important variable to optimize. For hindered aryl bromides, highly active ligands are required.

    • Recommended Ligands: Josiphos-type ligands (e.g., CYPF-tBu), BrettPhos, or bulky N-heterocyclic carbene (NHC) ligands.[3]

    • Rationale: These ligands are designed to promote the challenging oxidative addition and reductive elimination steps with sterically encumbered substrates.

  • Strong Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the formation of the palladium-amido complex.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium hexamethyldisilazide (KHMDS).

    • Caution: Be mindful of potential side reactions with the carbonyl group if using a highly nucleophilic base.

  • Palladium Source:

    • Pd₂(dba)₃ or Pd(OAc)₂ are common choices, but pre-formed catalysts can offer better performance.

    • Ensure the palladium source is of high quality and stored under inert conditions.

  • Solvent and Temperature:

    • Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.

    • Elevated temperatures (80-120 °C) are often necessary to drive the reaction to completion.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Add (3-Bromophenyl)(cyclopropyl)methanone (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with vigorous stirring at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Issue 3: Side Reactions in Grignard Additions

Question: When I try to perform a Grignard reaction with (3-Bromophenyl)(cyclopropyl)methanone, I get a complex mixture of products, including what appears to be the starting material and some reduced alcohol. What is happening?

Answer: The carbonyl group in your substrate is sterically hindered by the cyclopropyl and phenyl groups. This can make nucleophilic addition of the Grignard reagent slow, allowing competitive side reactions to occur.[4]

Potential Side Reactions and Solutions:

Side ReactionCauseRecommended Solution
Enolization The Grignard reagent acts as a base, deprotonating the α-proton of the ketone.Use a less sterically hindered Grignard reagent if possible. Add the Grignard reagent slowly at a low temperature (e.g., -78 °C to 0 °C). Consider using an organolithium reagent, which can be more nucleophilic and less basic.
Reduction If the Grignard reagent has β-hydrogens, it can act as a reducing agent via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr). Perform the reaction at low temperatures.
Single Electron Transfer (SET) Sterically hindered ketones can react via a single electron transfer mechanism, leading to radical side products.Use a less sterically demanding Grignard reagent. Add a catalytic amount of a cerium(III) salt (e.g., CeCl₃) to generate a more nucleophilic organocerium reagent (Luche reaction conditions), which suppresses SET pathways.

Experimental Protocol: Optimized Grignard Addition

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of (3-Bromophenyl)(cyclopropyl)methanone (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add the Grignard reagent (1.1-1.3 equiv) dropwise via a syringe pump over 30-60 minutes.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092. [Link]

  • Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 69-72. [Link]

Sources

identifying byproducts in the synthesis of (3-Bromophenyl)(cyclopropyl)methanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Bromophenyl)(cyclopropyl)methanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic process. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes and ensure the integrity of your compounds.

Troubleshooting Guide: A Proactive Approach to Byproduct Identification

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: I'm observing unexpected peaks in the HPLC/GC-MS analysis of my crude reaction mixture. What are the likely identities of these impurities?

Answer:

The presence of unexpected peaks is a common observation, and their identities can often be deduced from the fundamental reaction mechanism, which is typically a Friedel-Crafts acylation of bromobenzene with cyclopropanecarbonyl chloride. The primary byproducts in this synthesis can be categorized as follows:

  • Isomeric Byproducts: The main product is the meta-isomer. However, due to the directing effects of the bromine substituent on the benzene ring, the formation of ortho- and para-(Bromophenyl)(cyclopropyl)methanone isomers is highly probable. The bromine atom is an ortho-, para- director, meaning it activates these positions for electrophilic attack. While the desired product is the meta-isomer, kinetic and thermodynamic factors can lead to the formation of the other isomers. Steric hindrance from the bromine atom may reduce the yield of the ortho-isomer to some extent[1].

  • Ring-Opened Byproducts: The cyclopropylmethyl cation is known to be highly susceptible to rearrangement to form more stable cyclobutyl and homoallyl cations[2][3][4][5]. Although the acylium ion is generally more stable, under certain reaction conditions (e.g., elevated temperatures, strong Lewis acids), the cyclopropyl ring in the final product or in an intermediate can open. This can lead to byproducts such as (3-bromophenyl)(cyclobutyl)methanone or compounds derived from a homoallyl structure. The high ring strain of the cyclopropyl group is the driving force for these rearrangements[6][7].

  • Polyacylated Byproducts: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur under forcing conditions or with highly activated substrates[1][8]. However, given that bromobenzene is not a highly activated ring, this is a less likely, but still possible, byproduct.

  • Byproducts from Reagent Impurities: The purity of your starting materials, particularly the cyclopropanecarbonyl chloride, is crucial. Impurities in the acylating agent can lead to the formation of corresponding ketone byproducts[1].

Question 2: My reaction yield for the desired (3-Bromophenyl)(cyclopropyl)methanone is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in Friedel-Crafts acylation reactions are a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to use anhydrous conditions and freshly opened or purified reagents[1][9].

  • Insufficient Catalyst: In many cases, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle[1].

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the yield. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition, including ring-opening of the cyclopropyl group[1][2]. It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize rearrangements[2].

  • Deactivated Aromatic Ring: While bromobenzene is reactive enough for Friedel-Crafts acylation, the presence of any additional strongly electron-withdrawing groups on the aromatic substrate would deactivate it towards the reaction[1].

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of (3-Bromophenyl)(cyclopropyl)methanone derivatives.

What are the most common byproducts in the synthesis of (3-Bromophenyl)(cyclopropyl)methanone and what is the mechanism of their formation?

The most common byproducts are the isomeric ortho- and para-(bromophenyl)(cyclopropyl)methanones. Their formation is a direct consequence of the electrophilic aromatic substitution mechanism on a substituted benzene ring. The bromine atom, being an ortho-, para-director, facilitates the attack of the acylium ion at these positions in addition to the meta-position.

Another significant class of byproducts arises from the rearrangement of the cyclopropylmethyl cation intermediate or the acid-catalyzed ring-opening of the cyclopropyl ketone product[6]. The high strain of the three-membered ring makes it susceptible to cleavage, leading to the formation of cyclobutyl or homoallyl derivatives[2][5].

Byproduct_Formation

How can I minimize the formation of isomeric byproducts?

Controlling the regioselectivity of the Friedel-Crafts acylation is key. The choice of solvent and catalyst can have a modest effect on the ortho/para ratio[1]. Lowering the reaction temperature generally increases selectivity. Additionally, exploring different Lewis acid catalysts might influence the steric environment around the electrophile, potentially favoring one isomer over others.

What analytical techniques are recommended for identifying and quantifying byproducts in this synthesis?

A multi-technique approach is often necessary for robust impurity profiling in pharmaceutical synthesis[10][11].

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating and quantifying the desired product and its byproducts due to its versatility and sensitivity[12][13]. A well-developed HPLC method can resolve the ortho, meta, and para isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts, GC-MS is an excellent tool for separation and identification based on mass-to-charge ratio and fragmentation patterns[12][13].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing rapid insights into the molecular weights of impurities[10][12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated impurities, NMR is indispensable[11].

Data Summary: Typical Byproduct Profile
Byproduct ClassPotential StructuresTypical Analytical Signature (LC-MS)
Isomeric Byproducts ortho-(Bromophenyl)(cyclopropyl)methanonepara-(Bromophenyl)(cyclopropyl)methanoneSame molecular weight as the main product, different retention times.
Ring-Opened Byproducts (3-Bromophenyl)(cyclobutyl)methanoneOpen-chain isomersDifferent molecular weight and/or fragmentation pattern.

Experimental Protocols

Protocol 1: General Workflow for Byproduct Identification

Workflow

Protocol 2: Step-by-Step HPLC Analysis of Crude Reaction Mixture
  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction to isolate the organic components.

    • Evaporate the solvent and dissolve the residue in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the product and expected byproducts absorb (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks to determine the relative percentages of the main product and impurities.

    • Compare the retention times with known standards if available.

References

  • Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. preventing rearrangement of the cyclopropylmethyl cation.
  • PubMed. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110).
  • Benchchem. troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Journal of the American Chemical Society. Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110).
  • ECHEMI. Carbocation rearrangement involving three membered rings.
  • Quora. Why is cyclopropyl methyl carbocation exceptionally stable?.
  • Benchchem. A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl Cyclopropyl Ketone: Applications in Fine Chemical Synthesis.
  • Benchchem. Technical Support Center: Synthesis of Cyclopropyl Ketones.
  • Chemguide. friedel-crafts acylation of benzene.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Chemass. Pharmaceutical Impurity Analysis Overview.
  • Google Patents. CN1994996A - Process for preparing cyclopropyl methyl ketone.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • ILS. Analytical Techniques in Pharmaceutical Analysis.
  • Organic Syntheses Procedure. Ketone, cyclopropyl methyl.
  • Integrated Liner Technologies. Techniques in Pharmaceutical Analysis.
  • Google Patents. CN105622369A - Method for preparing cyclopropyl methyl ketone.
  • YouTube. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
  • StuDocu. Friedel-Crafts Acetylation of Bromobenzene.
  • Benchchem. A Comparative Study of Reactivity Between Cyclopropyl Ketones and Acyclic Ketones.

Sources

troubleshooting guide for scaling up reactions with (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (3-Bromophenyl)(cyclopropyl)methanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your research and development endeavors. As Senior Application Scientists, we understand the nuances of scaling up chemical reactions and have compiled this guide based on both theoretical principles and practical laboratory experience.

Troubleshooting Guide: Scaling Up Reactions

Successfully scaling up a reaction from the benchtop to a larger scale production requires careful consideration of various factors that can influence reaction efficiency and product purity. This section addresses common issues encountered during the scale-up of reactions involving (3-Bromophenyl)(cyclopropyl)methanone.

Issue 1: Low or Inconsistent Product Yield

A common challenge in scaling up reactions is a decrease or variability in product yield. This can often be attributed to mass and heat transfer limitations, as well as changes in mixing efficiency.[1][2]

Root Cause Analysis and Solutions:

  • Inadequate Temperature Control: The surface-area-to-volume ratio decreases significantly in larger reactors, making efficient heat dissipation more challenging.[1] This can lead to localized "hot spots" where side reactions can occur, or insufficient heating, resulting in a slower reaction rate.

    • Solution: Implement a more robust temperature control system. For exothermic reactions, consider a reactor with a cooling jacket or an internal cooling coil. For endothermic reactions, ensure the heating system has sufficient power and surface area to maintain the desired temperature uniformly. Gradual heating and cooling profiles are crucial to avoid thermal shock to the reaction mixture.[1]

  • Poor Mixing: Inefficient stirring in a large-volume reactor can lead to concentration and temperature gradients, resulting in non-uniform reaction conditions and the formation of byproducts.

    • Solution: Optimize the stirring mechanism. The choice of impeller (e.g., anchor, turbine, pitched blade) and stirring speed (RPM) should be re-evaluated for the larger vessel to ensure proper homogenization of the reaction mixture. Baffles can also be installed in the reactor to improve mixing and prevent vortex formation.

  • Reagent Addition Rate: The rate of addition of a reagent can have a profound impact on the reaction outcome, especially for highly reactive species. Adding a reagent too quickly can lead to a rapid exotherm and the formation of undesired side products.

    • Solution: Control the rate of addition using a syringe pump or a dropping funnel with precise control. For highly exothermic reactions, consider a slow, continuous addition or portion-wise addition to manage the heat generated.

Issue 2: Formation of Impurities and Side Products

The appearance of new or increased levels of impurities upon scale-up is a frequent obstacle. These can arise from the inherent reactivity of the starting materials and intermediates under the modified reaction conditions.

Root Cause Analysis and Solutions:

  • Side Reactions of the Cyclopropyl Ketone: The cyclopropyl group is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or electrophiles.[3]

    • Solution: Carefully control the pH of the reaction mixture. If acidic conditions are necessary, consider using a milder acid or a buffered system. The temperature should also be kept as low as possible to minimize the rate of potential ring-opening side reactions.[3]

  • Grignard Reagent-Related Side Reactions: If (3-Bromophenyl)(cyclopropyl)methanone is being used in a Grignard reaction, several side reactions can occur, especially with sterically hindered ketones.[4] These include enolization of the ketone by the Grignard reagent acting as a base, and reduction of the ketone.[4]

    • Solution: To minimize enolization, use a less sterically hindered Grignard reagent if the synthesis allows. Running the reaction at a lower temperature can also favor the desired nucleophilic addition over enolization. To avoid reduction, ensure the Grignard reagent is free of β-hydrides where possible.

  • Wurtz-Type Coupling: In reactions involving the aryl bromide, such as Grignard reagent formation, homo-coupling of the aryl bromide can occur, leading to the formation of biphenyl impurities.

    • Solution: Ensure the magnesium turnings are of high quality and are sufficiently activated. Slow addition of the aryl bromide to the magnesium suspension can help to minimize the concentration of the aryl bromide in solution, thus reducing the likelihood of coupling.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and reactivity of (3-Bromophenyl)(cyclopropyl)methanone.

1. What are the recommended storage conditions for (3-Bromophenyl)(cyclopropyl)methanone?

To ensure the stability and purity of (3-Bromophenyl)(cyclopropyl)methanone, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] It is advisable to store it away from strong oxidizing agents and strong bases.[7] For long-term storage, refrigeration (2-8°C) is recommended.[6]

2. What are the primary safety precautions to take when handling this compound?

As with any chemical reagent, appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat.[8][9] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[5][8] Avoid contact with skin and eyes.[5][7] In case of contact, rinse the affected area immediately with plenty of water.[8][9]

3. What is the expected reactivity of the cyclopropyl ketone moiety?

The cyclopropane ring imparts unique reactivity to the ketone. Due to significant ring strain, the C-C bonds of the cyclopropane ring have a higher p-character, making them susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or through radical-mediated processes.[3] Under acidic conditions, protonation of the carbonyl oxygen can facilitate ring cleavage to form a stabilized carbocation.[3]

4. Can (3-Bromophenyl)(cyclopropyl)methanone participate in cross-coupling reactions?

Yes, the presence of the bromo-substituent on the phenyl ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenyl ring.

5. How can I monitor the progress of a reaction involving (3-Bromophenyl)(cyclopropyl)methanone?

The progress of a reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The choice of technique will depend on the specific reaction and the physical properties of the reactants and products. Developing a reliable analytical method before scaling up is crucial for accurate reaction monitoring.

Experimental Protocols & Data

Table 1: Typical Physical and Chemical Properties
PropertyValueSource
CAS Number 693774-26-4[10]
Molecular Formula C10H9BrO[10]
Molecular Weight 225.09 g/mol [10]
Purity Typically ≥97%[10][11]
Appearance Solid or viscous liquid
Protocol 1: General Procedure for a Grignard Reaction Scale-up

This protocol outlines a general approach to scaling up a Grignard reaction with (3-Bromophenyl)(cyclopropyl)methanone.

Materials:

  • (3-Bromophenyl)(cyclopropyl)methanone

  • Alkyl or Aryl Magnesium Halide (Grignard Reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated Aqueous Ammonium Chloride Solution

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reactor Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

  • Reagent Preparation: In the dropping funnel, prepare a solution of (3-Bromophenyl)(cyclopropyl)methanone in anhydrous THF.

  • Grignard Reagent Addition: To the reactor containing the Grignard reagent in anhydrous ether or THF, cool the mixture to 0 °C using an ice bath.

  • Slow Addition: Add the solution of (3-Bromophenyl)(cyclopropyl)methanone dropwise from the dropping funnel to the stirred Grignard reagent solution. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Diagram 1: General Scale-Up Workflow

G cluster_0 Phase 1: Lab Scale cluster_1 Phase 2: Pilot Scale cluster_2 Phase 3: Production lab_dev Reaction Development (mg to g scale) lab_opt Process Optimization (Parameter Screening) lab_dev->lab_opt Identify Key Parameters lab_ana Analytical Method Development lab_opt->lab_ana Establish Control Limits pilot_scale Scale-Up to Pilot Plant (kg scale) lab_ana->pilot_scale Technology Transfer pilot_safety Safety Assessment (HAZOP) pilot_scale->pilot_safety Identify Potential Hazards pilot_process Process Validation pilot_safety->pilot_process Implement Controls prod_scale Full-Scale Production pilot_process->prod_scale Process Implementation prod_qc Quality Control & Assurance prod_scale->prod_qc In-Process Controls

Caption: A generalized workflow for scaling up a chemical reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield on Scale-Up check_temp Was Temperature Uniform? start->check_temp check_mix Was Mixing Efficient? check_temp->check_mix Yes improve_temp Improve Heat Transfer: - Better cooling/heating - Slower addition check_temp->improve_temp No check_reagents Were Reagents Added at an Appropriate Rate? check_mix->check_reagents Yes improve_mix Optimize Stirring: - Change impeller/speed - Add baffles check_mix->improve_mix No check_purity Were Starting Materials of Sufficient Purity? check_reagents->check_purity Yes control_addition Control Reagent Addition: - Use syringe pump - Dilute reagent check_reagents->control_addition No purify_sm Purify Starting Materials check_purity->purify_sm No end Re-run at Scale check_purity->end Yes improve_temp->end improve_mix->end control_addition->end purify_sm->end

Caption: A decision tree for troubleshooting low reaction yields.

References

  • (1-(3-bromophenyl)cyclopropyl)methanamine hydrochloride Safety Data Sheets. Echemi. methanamine-hydrochloride-cas-1211373-43-1.html)

  • A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones. Benchchem.

  • SAFETY DATA SHEET - (Bromomethyl)cyclopropane. Fisher Scientific.

  • SAFETY DATA SHEET - (4-Bromophenyl)cyclopropylmethanone. Fisher Scientific.

  • 3-(3-Bromophenyl)cyclopentanone Safety Data Sheet. BLD Pharmatech.

  • Grignard Reaction. Organic Chemistry Portal.

  • Troubleshooting Common Scale-Up Issues. Union Kitchen.

  • Material Safety Data Sheet - (4-Bromophenyl)(cyclopropyl)methanol. Cole-Parmer.

  • Overcoming Poor Reactivity of Ketone Enolates in Aldol Reactions. Benchchem.

  • (3-Bromophenyl)cyclopropylmethanone 97%. AChemBlock.

  • Grignard Reagent. BYJU'S.

  • Reactions of Grignard Reagents. Master Organic Chemistry.

  • (3-Bromophenyl)(cyclopropyl)methanone. BLD Pharm.

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC - NIH.

  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.

  • What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit.

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central.

  • Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse.

  • Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. Sci-Hub.

  • (3-Bromophenyl)(cyclopropyl)methanamine. ChemScene.

  • 693774-26-4,(3-Bromophenyl)(cyclopropyl)methanone. AccelaChem.

  • (3-Bromophenyl)(cyclopropyl)methanamine hydrochloride. AA Blocks.

  • Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why?. Reddit.

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.

  • (4-Bromophenyl)(cyclopropyl)methanone. Sigma-Aldrich.

  • 3-bromophenyl cyclopropylmethanamine hydrochloride. Sigma-Aldrich.

  • A kind of method of new synthesis Cyclopropyl Bromide. Google Patents.

  • (1-(3-Bromophenyl)cyclobutyl)methanamine hydrochloride. BLD Pharm.

Sources

Technical Support Center: Purity Assessment of (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analytical assessment of (3-Bromophenyl)(cyclopropyl)methanone. This guide is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for determining the purity of this compound. Here, we synthesize technical protocols with field-proven insights to address common challenges and ensure the integrity of your analytical results.

The purity of an active pharmaceutical ingredient (API) or a key intermediate like (3-Bromophenyl)(cyclopropyl)methanone is a critical quality attribute. Accurate purity assessment ensures safety, efficacy, and reproducibility in downstream applications. This document provides detailed methodologies, troubleshooting guides, and frequently asked questions for the most common analytical techniques.

Core Analytical Workflow

The comprehensive purity assessment of (3-Bromophenyl)(cyclopropyl)methanone relies on a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal information, leading to a more complete and trustworthy purity profile.

Purity_Assessment_Workflow cluster_Prep Sample Handling cluster_Analysis Analytical Techniques cluster_Data Data Evaluation & Reporting Sample Test Sample (3-Bromophenyl)(cyclopropyl)methanone Prep Sample Preparation (Dissolution, Dilution) Sample->Prep HPLC HPLC-UV (Primary Purity Assay) Prep->HPLC Inject GC GC-FID (Residual Solvents, Volatiles) Prep->GC Inject NMR qNMR (Absolute Purity, Structure) Prep->NMR Analyze MS LC-MS / GC-MS (Impurity ID) HPLC->MS Identify Peaks Analysis Data Analysis (Integration, Calculation) HPLC->Analysis GC->MS Identify Peaks GC->Analysis NMR->Analysis Report Final Purity Report (Certificate of Analysis) Analysis->Report caption Figure 1. Overall workflow for purity assessment.

Validation & Comparative

comparing the reactivity of (3-Bromophenyl)(cyclopropyl)methanone to other aryl ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, aryl ketones serve as fundamental building blocks and key intermediates in the synthesis of complex molecules, particularly in pharmaceutical and materials science. Their reactivity is a subject of intense study, as it dictates their utility in a vast array of chemical transformations. This guide provides an in-depth comparison of the reactivity of (3-Bromophenyl)(cyclopropyl)methanone , a versatile building block, against other common aryl ketones such as acetophenone and benzophenone.

The unique structural features of (3-Bromophenyl)(cyclopropyl)methanone—namely the electron-withdrawing bromo group and the strained, electronically unique cyclopropyl ring—impart a distinct reactivity profile. This guide will dissect these features, offering field-proven insights and experimental data to inform reaction design and optimization for researchers, scientists, and drug development professionals. We will explore its performance in cornerstone reactions, including nucleophilic additions and palladium-catalyzed cross-couplings, providing a comprehensive understanding of its synthetic potential.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of a ketone is fundamentally governed by the electronic environment and steric accessibility of its carbonyl carbon. In (3-Bromophenyl)(cyclopropyl)methanone, three key structural motifs contribute to its unique chemical behavior.

  • The Carbonyl Group: The polarized carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to attack by nucleophiles. This is the primary site of reactivity for additions.

  • The 3-Bromophenyl Group: The bromine atom, positioned meta to the carbonyl, exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity compared to unsubstituted benzophenone or acetophenone.

  • The Cyclopropyl Group: The cyclopropyl ring is a fascinating substituent. Due to the high p-character of its C-C bonds, it can conjugate with the adjacent carbonyl group, acting as a π-electron donor.[1] This electronic donation can stabilize the ketone and influence the transition states of various reactions.[2][3] Furthermore, the small size of the cyclopropyl group offers less steric hindrance compared to a phenyl group (as in benzophenone) or even a tert-butyl group.[4][5]

In contrast:

  • Acetophenone features a methyl group, which is weakly electron-donating and offers minimal steric bulk.

  • Benzophenone possesses two phenyl rings. These rings engage in resonance with the carbonyl, delocalizing the electron density, which tends to decrease the carbonyl's electrophilicity relative to acetophenone.[6][7] The two bulky phenyl groups also create significant steric hindrance around the carbonyl carbon.

This interplay of electronic and steric effects is summarized in the table below.

CompoundKey SubstituentsElectronic Effect on CarbonylSteric Hindrance at CarbonylAdditional Reactive Site
(3-Bromophenyl)(cyclopropyl)methanone 3-Bromophenyl, CyclopropylActivating (-I from Br), Conjugating (cyclopropyl)Low to ModerateC-Br bond for cross-coupling
Acetophenone Phenyl, MethylReferenceLowα-hydrogens for enolization
Benzophenone Two Phenyl groupsDeactivating (resonance), Sterically hinderedHighNone

Comparative Reactivity in Key Chemical Transformations

We will now examine the performance of (3-Bromophenyl)(cyclopropyl)methanone in several classes of reactions, comparing its reactivity to our selected benchmarks.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. The reaction proceeds via a tetrahedral intermediate, which is then typically protonated to yield an alcohol.[8][9][10][11]

The general reactivity trend for nucleophilic addition is governed by the electrophilicity of the carbonyl carbon and steric accessibility. Therefore, we can predict the following trend:

(3-Bromophenyl)(cyclopropyl)methanone > Acetophenone > Benzophenone

The electron-withdrawing bromine atom on (3-Bromophenyl)(cyclopropyl)methanone makes its carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles than acetophenone. Benzophenone is the least reactive due to the combination of resonance stabilization from two phenyl rings and significant steric hindrance.[7][12]

cluster_start Select Ketone Substrates cluster_reaction Perform Nucleophilic Addition cluster_analysis Analyze Outcomes K1 (3-Bromophenyl)(cyclopropyl)methanone Grignard Grignard Reaction (e.g., MeMgBr) K1->Grignard Wittig Wittig Reaction (e.g., Ph3P=CH2) K1->Wittig K2 Acetophenone K2->Grignard K2->Wittig K3 Benzophenone K3->Grignard K3->Wittig Yield Compare Product Yields Grignard->Yield Rate Compare Reaction Rates (qualitative or quantitative) Grignard->Rate Wittig->Yield Wittig->Rate

Caption: Workflow for comparing the reactivity of aryl ketones in nucleophilic addition reactions.

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone to form a tertiary alcohol.[13][14] The choice of Grignard reagent and reaction conditions is critical for success.[15][16]

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

  • Preparation: To a flame-dried, 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add the aryl ketone (10 mmol). Dissolve the ketone in 30 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add methylmagnesium bromide (12 mmol, 1.2 eq., 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: (3-Bromophenyl)(cyclopropyl)methanone is expected to react faster and provide a higher yield of the corresponding tertiary alcohol compared to benzophenone under identical conditions.

The Wittig reaction is a powerful method for converting ketones into alkenes using a phosphorus ylide (Wittig reagent).[17][18] The reaction's success often depends on the reactivity of both the ketone and the ylide.[19] Less reactive ketones, like benzophenone, may require harsher conditions or fail to react with stabilized ylides.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

  • Ylide Preparation: In a flame-dried 100 mL flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (12 mmol, 1.2 eq.) in 40 mL of anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (12 mmol, 1.2 eq., 2.5 M solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide. Stir for 30 minutes at 0 °C.

  • Ketone Addition: Dissolve the aryl ketone (10 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup: Quench the reaction with 20 mL of water. Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent. The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.

  • Isolation: Purify the product by flash chromatography. The nonpolar alkene product will elute before the more polar triphenylphosphine oxide.[20]

Expected Outcome: Due to lower steric hindrance and higher carbonyl electrophilicity, (3-Bromophenyl)(cyclopropyl)methanone and acetophenone will react more efficiently than benzophenone.

Palladium-Catalyzed Cross-Coupling Reactions

A significant advantage of (3-Bromophenyl)(cyclopropyl)methanone is the presence of the bromo substituent, which serves as a versatile handle for C-C and C-N bond formation via cross-coupling reactions. This functionality is absent in acetophenone and benzophenone, dramatically expanding the synthetic utility of the target molecule.

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound, catalyzed by a palladium complex, to form a biaryl structure.[21][22][23][24] This reaction is exceptionally robust and tolerant of a wide range of functional groups, including ketones.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle center Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-X Ar-Pd(II)-X(L₂) (Oxidative Adduct) Ar-Pd(II)-X(L₂) (Oxidative Adduct) Ar-Pd(II)-OR'(L₂) (Activated Complex) Ar-Pd(II)-OR'(L₂) (Activated Complex) Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-OR'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-OR'(L₂) Ligand Exchange Base (⁻OR') Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-OR'(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Setup: To a 50 mL Schlenk flask, add (3-Bromophenyl)(cyclopropyl)methanone (5 mmol), phenylboronic acid (6 mmol, 1.2 eq.), potassium carbonate (15 mmol, 3.0 eq.), and Pd(PPh₃)₄ (0.25 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add a degassed solvent mixture of toluene (20 mL) and water (5 mL).

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the biaryl ketone.

This reaction forms a C-N bond by coupling an aryl halide with an amine, also catalyzed by a palladium complex.[25][26][27] It is a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[28]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Setup: In a glovebox, charge an oven-dried vial with (3-Bromophenyl)(cyclopropyl)methanone (2 mmol), Pd₂(dba)₃ (0.02 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.048 mmol, 2.4 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 eq.).

  • Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene (8 mL) followed by morpholine (2.4 mmol, 1.2 eq.) via syringe under an inert atmosphere.

  • Heating: Seal the vial and heat the mixture to 100 °C in an oil bath for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired aryl amine.

Conclusion

(3-Bromophenyl)(cyclopropyl)methanone presents a reactivity profile that is both distinct from and, in many ways, superior to standard aryl ketones like acetophenone and benzophenone.

  • Enhanced Nucleophilic Addition: Its carbonyl group is electronically activated by the 3-bromo substituent, leading to faster and more efficient nucleophilic addition reactions compared to benzophenone.

  • Unique Cyclopropyl Influence: The cyclopropyl ring offers a unique electronic and steric environment, which can be exploited in various transformations.[2][3]

  • Versatility through Cross-Coupling: The C-Br bond provides a crucial entry point for late-stage functionalization via powerful palladium-catalyzed reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, a capability that acetophenone and benzophenone lack.

This combination of features makes (3-Bromophenyl)(cyclopropyl)methanone an exceptionally valuable and versatile building block for chemists engaged in the synthesis of complex molecular architectures. Understanding its nuanced reactivity is key to unlocking its full synthetic potential.

References

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  • Which is more reactive, acetophenone or benzophenone?. Quora.
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  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
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  • Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Source Not Available].
  • Which is more reactive towards nucleophilic addition, benzophenone or acetophenone?. Quora.
  • Buchwald-Hartwig aminations on bromoflavones.
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  • Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. YouTube.
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  • Why C–N and C–O Couplings?. Macmillan Group.
  • Reactivity Comparison Of Benzaldehyde, Acetophenone & Benzophenone. YouTube.
  • Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.
  • Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. MDPI.
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  • Wittig Reaction - Common Conditions. [Source Not Available].
  • Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. YouTube.
  • Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society.
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
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  • Enantioselective addition of aryl‐Grignard reagents to ketones..
  • Acetophenone and benzophenone can be distinguished class 12 chemistry JEE_Main. Vedantu.
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  • give chemical test to distinguish between benzophenone and acetophenone ??. Brainly.in.
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A Comparative Guide to the Structure-Activity Relationship of (3-Bromophenyl)(cyclopropyl)methanone Analogs in Infectious Disease and Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the (3-Bromophenyl)(cyclopropyl)methanone scaffold has emerged as a versatile starting point for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, with a particular focus on their promising antitubercular, antimalarial, and anticancer activities. By synthesizing data from pivotal studies, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly influence biological outcomes.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The (3-Bromophenyl)(cyclopropyl)methanone core combines several key features that make it an attractive scaffold for medicinal chemistry. The cyclopropyl ring introduces a degree of conformational rigidity and metabolic stability, while the bromophenyl moiety offers a handle for a variety of chemical modifications and can participate in halogen bonding, a key interaction in many protein-ligand complexes. This unique combination of properties has spurred the investigation of its analogs across multiple therapeutic areas. This guide will primarily draw upon a significant study that systematically explored a series of 4-alkylaminoaryl phenyl cyclopropyl methanones, providing a robust dataset for SAR analysis in the context of infectious diseases.[1][2] We will also draw comparisons with other bromophenyl-containing compounds to elucidate the broader role of this functional group in anticancer activity.

Comparative Analysis of Biological Activity

The biological evaluation of (3-Bromophenyl)(cyclopropyl)methanone analogs has revealed potent activity against Mycobacterium tuberculosis and Plasmodium falciparum, the causative agents of tuberculosis and malaria, respectively. Furthermore, related compounds containing the bromophenyl group have demonstrated significant cytotoxic effects against various cancer cell lines.

Antitubercular Activity

A series of alkylaminoaryl phenyl cyclopropyl methanones were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[1][2] The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each analog. The results, summarized in the table below, highlight key SAR trends.

Table 1: Antitubercular Activity of (3-Bromophenyl)(cyclopropyl)methanone Analogs

Compound IDR (Substitution on Amino Group)MIC (µg/mL)
6a 3-(dimethylamino)propyl3.12
6d 3-(diethylamino)propyl3.12
6e 3-(dipropylamino)propyl3.12
6f 3-(dibutylamino)propyl6.25
6g 3-(pyrrolidin-1-yl)propyl3.12
6h 3-(piperidin-1-yl)propyl3.12
6p 2-(diethylamino)ethyl3.12
6q 2-(pyrrolidin-1-yl)ethyl3.12
8a 3-(dimethylamino)propyl (with 3,4-dimethoxyphenyl)3.12
8b 3-(diethylamino)propyl (with 3,4-dimethoxyphenyl)6.25
8c 3-(pyrrolidin-1-yl)propyl (with 3,4-dimethoxyphenyl)3.12

Data sourced from Arya, A. et al. (2010).[1][2]

From this data, several key insights into the SAR of these analogs can be drawn:

  • Influence of the Alkyl Amino Chain: The nature of the terminal amino group on the alkyl chain significantly impacts activity. Analogs with dimethylamino, diethylamino, dipropylamino, pyrrolidinyl, and piperidinyl groups all exhibited good antitubercular activity with MIC values of 3.12 µg/mL.[1][2] However, increasing the bulk of the linear alkyl chains to dibutylamino (6f) resulted in a twofold decrease in activity (MIC = 6.25 µg/mL). This suggests that while a basic nitrogen is crucial for activity, excessive steric bulk in this region is detrimental.

  • Effect of the Phenyl Ring Substitution: The substitution pattern on the phenyl ring attached to the cyclopropyl group also plays a role. The presence of a 4-chlorophenyl group in the '6' series and a 3,4-dimethoxyphenyl group in the '8' series both yielded potent compounds.[1][2] This indicates that electronic and steric properties of this ring can be modulated to fine-tune activity.

Antimalarial Activity

The same series of compounds was also screened for their in vitro antimalarial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.[1][2] The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined.

Table 2: Antimalarial Activity of (3-Bromophenyl)(cyclopropyl)methanone Analogs

Compound IDR (Substitution on Amino Group)IC50 (µg/mL)Selectivity Index (SI)
4a 3-(dimethylamino)propylamino (chalcone precursor)0.0804975
4c 3-(pyrrolidin-1-yl)propylamino (chalcone precursor)0.0356948
6a 3-(dimethylamino)propyl0.150>266
6b 3-(diethylamino)propyl0.120>333
6c 3-(dipropylamino)propyl0.100>400
6d 3-(dibutylamino)propyl0.090>444
6f 3-(dibutylamino)propyl0.110>363
6s 2-(diethylamino)ethyl0.130>307
8a 3-(dimethylamino)propyl (with 3,4-dimethoxyphenyl)0.140>285
8c 3-(pyrrolidin-1-yl)propyl (with 3,4-dimethoxyphenyl)0.110>363

Data sourced from Arya, A. et al. (2010).[1][2]

The antimalarial SAR reveals distinct trends:

  • Potency of Chalcone Precursors: Interestingly, the chalcone precursors (4a and 4c), which lack the cyclopropyl ring, displayed the most potent antimalarial activity with IC50 values as low as 0.035 µg/mL and high selectivity indices.[1][2] This suggests that the unsaturated enone system of the chalcone is highly effective against P. falciparum.

  • Impact of Cyclopropanation: While the cyclopropanated analogs (series '6' and '8') were slightly less potent than the chalcones, they still exhibited significant antimalarial activity in the sub-micromolar range.[1][2] The cyclopropyl ring may offer advantages in terms of metabolic stability or target engagement that are not captured in this in vitro assay.

  • Alkyl Amino Chain Variations: Similar to the antitubercular activity, the nature of the terminal amino group influenced antimalarial potency. Increasing the lipophilicity with bulkier alkyl groups on the nitrogen, such as in compounds 6c and 6d, led to slightly improved IC50 values compared to the dimethylamino analog 6a.[1][2]

Anticancer Activity and the Role of the Bromophenyl Moiety

While the primary study did not evaluate the anticancer activity of these specific cyclopropyl methanone analogs, research on other bromophenyl-containing compounds provides valuable insights. For instance, a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated significant anticancer activity against a panel of cancer cell lines.[3][4] This suggests that the 3-bromophenyl moiety is a key pharmacophore that can contribute to cytotoxicity in cancer cells. The bromine atom can participate in halogen bonding with protein targets and its position on the phenyl ring influences the overall electronic and steric properties of the molecule, which are critical for binding to target enzymes or receptors.[3][4]

The causality behind these observations lies in the fundamental principles of medicinal chemistry. The size, shape, and electronic distribution of a molecule dictate its ability to interact with biological targets. In the case of the (3-Bromophenyl)(cyclopropyl)methanone analogs, the key variables are the nature of the R group on the amino moiety and the substituents on the phenyl ring. These modifications alter the molecule's lipophilicity, basicity, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and its affinity for the target protein(s).

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed. Below are detailed, step-by-step protocols for the key assays used in the evaluation of these compounds.

Synthesis of 4-Alkylaminoaryl Phenyl Cyclopropyl Methanones

The synthesis of the target compounds typically involves a multi-step process.[1][2]

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Nucleophilic Aromatic Substitution A Substituted Acetophenone C Chalcone A->C Base (e.g., NaOH) B Substituted Benzaldehyde B->C D Chalcone F Cyclopropyl Ketone D->F Base (e.g., NaH) E Trimethylsulfoxonium iodide E->F G Cyclopropyl Ketone I Final Analog G->I Base (e.g., K2CO3) H Amine (R-NH2) H->I

Caption: General synthetic workflow for the preparation of alkylaminoaryl phenyl cyclopropyl methanones.

  • Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol to yield the corresponding chalcone.

  • Cyclopropanation: The α,β-unsaturated ketone of the chalcone is then subjected to a cyclopropanation reaction. A common method is the Corey-Chaykovsky reaction, which utilizes a sulfur ylide, such as dimethylsulfoxonium ylide generated from trimethylsulfoxonium iodide and a strong base like sodium hydride.

  • Nucleophilic Aromatic Substitution: The final step involves the nucleophilic aromatic substitution of a leaving group (e.g., fluorine) on one of the phenyl rings with a desired amine to introduce the alkylamino side chain. This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

In Vitro Antitubercular Activity Assay (M. tuberculosis H37Rv)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.[5][6]

G A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate wells with a standardized suspension of M. tuberculosis H37Rv. A->B C Incubate plates at 37°C for 7-14 days. B->C D Add a viability indicator (e.g., Alamar Blue or Resazurin). C->D E Incubate for an additional 24 hours. D->E F Determine MIC: the lowest concentration with no color change (indicating no bacterial growth). E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Viability Assessment: After incubation, add a viability indicator such as Alamar Blue (resazurin) to each well and incubate for another 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator (i.e., inhibits bacterial growth).

In Vitro Antimalarial Activity Assay (P. falciparum)

The antiplasmodial activity is often assessed using a parasite lactate dehydrogenase (pLDH) assay, which measures an enzyme specific to the parasite.[7][8]

G A Culture P. falciparum in human erythrocytes. B Add serial dilutions of test compounds to the parasite culture in a 96-well plate. A->B C Incubate for 72 hours under appropriate conditions (5% CO2, 5% O2, 90% N2). B->C D Lyse the cells to release pLDH. C->D E Add substrate/cofactor mixture (e.g., lactate, APAD) and a colorimetric reagent. D->E F Measure absorbance at a specific wavelength to determine pLDH activity. E->F G Calculate IC50 values from the dose-response curve. F->G

Caption: Workflow for the parasite lactate dehydrogenase (pLDH) assay for antimalarial activity.

  • Parasite Culture: Maintain a culture of P. falciparum in human erythrocytes in a suitable culture medium.

  • Compound Addition: Dispense serial dilutions of the test compounds into a 96-well plate.

  • Infection and Incubation: Add the parasite culture to the wells and incubate for 72 hours in a controlled atmosphere.

  • Cell Lysis: Lyse the erythrocytes to release the parasite lactate dehydrogenase (pLDH).

  • Enzyme Reaction: Add a reaction mixture containing lactate, 3-acetylpyridine adenine dinucleotide (APAD), and a colorimetric reagent (e.g., nitroblue tetrazolium and diaphorase).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader. The absorbance is proportional to the pLDH activity and, therefore, the number of viable parasites.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cells is typically evaluated using the MTT assay to determine the selectivity index.[9]

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm. The absorbance is proportional to the number of viable cells.

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of (3-Bromophenyl)(cyclopropyl)methanone analogs have unveiled a promising scaffold for the development of novel anti-infective and potentially anticancer agents. The key takeaways from this comparative guide are:

  • The 4-alkylaminoaryl side chain is crucial for both antitubercular and antimalarial activity, with its length and the nature of the terminal amino group being key determinants of potency.

  • The cyclopropyl ring, while not essential for potent antimalarial activity in vitro, may confer favorable pharmacokinetic properties.

  • The 3-bromophenyl moiety is a valuable component of the scaffold, likely contributing to target binding through halogen bonding and influencing the overall physicochemical properties of the analogs.

Future research in this area should focus on several key aspects. Firstly, the elucidation of the precise molecular targets of these compounds in M. tuberculosis and P. falciparum will be instrumental in guiding further rational drug design. Secondly, a systematic evaluation of the anticancer activity of the cyclopropyl methanone series is warranted, given the known cytotoxic effects of the bromophenyl moiety. Finally, optimization of the lead compounds to improve their pharmacokinetic and safety profiles will be essential for their progression towards clinical development. This guide serves as a foundational resource for researchers embarking on these exciting avenues of investigation.

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  • Sensitive Immunoassay Detection of Plasmodium Lactate Dehydrogenase by Inductively Coupled Plasma Mass Spectrometry. Frontiers in Microbiology. Available at: [Link].

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  • In vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain using micro plate alamar blue assay (MABA) and in vitro cytotoxicity in THP-1 cells (CC 50 ). ResearchGate. Available at: [Link].

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed Central. Available at: [Link].

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  • Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. ChemistrySelect. Available at: [Link].

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. ResearchGate. Available at: [Link].

  • A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. PubMed. Available at: [Link].

  • Synthesis and Optimization of Antitubercular Activities in a Series of 4-(aryloxy)phenyl Cyclopropyl Methanols. PubMed. Available at: [Link].

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  • Antimalarial potential of aryl cyclopropyl methanones. ResearchGate. Available at: [Link].

  • Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. National Center for Biotechnology Information. Available at: [Link].

  • Characterization of Plasmodium Lactate Dehydrogenase and Histidine-Rich Protein 2 Clearance Patterns via Rapid On-Bead Detection from a Single Dried Blood Spot. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link].

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  • A kind of method of new synthesis Cyclopropyl Bromide. Google Patents.
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A Senior Application Scientist's Guide to Bioisosteric Replacement of the 3-Bromophenyl Group in Pharmacologically Active Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 3-Bromophenyl Moiety and the Rationale for its Replacement

In the landscape of modern drug discovery, the 3-bromophenyl group is a frequently employed structural motif in a variety of pharmacologically active ketones. Its prevalence is not arbitrary; the bromine atom, positioned at the meta-position, offers a unique combination of steric and electronic properties. It can participate in halogen bonding, a non-covalent interaction with electron-rich donors in biological targets, which can significantly enhance binding affinity and selectivity.[1][2] Furthermore, the bromo-substituent serves as a crucial synthetic handle, facilitating the introduction of further molecular complexity through cross-coupling reactions.[2]

However, the presence of a halogen, particularly bromine, can also introduce metabolic liabilities. Aryl halides are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates and potential toxicity. Moreover, the lipophilicity imparted by the bromine atom can sometimes negatively impact a compound's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comparative analysis of common bioisosteric replacements for the 3-bromophenyl group in the context of pharmacologically active ketones. We will explore the rationale behind these substitutions, present comparative data where available, and provide detailed synthetic protocols for their implementation. The objective is to equip researchers with the knowledge to strategically modify lead compounds to enhance their drug-like properties.

Understanding Bioisosterism: A Pillar of Lead Optimization

Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that possesses similar physicochemical properties, ultimately eliciting a comparable biological response. Bioisosteres are broadly classified into two categories:

  • Classical Bioisosteres: Atoms or groups that share the same number of valence electrons and have similar steric and electronic configurations.

  • Non-Classical Bioisosteres: Structurally distinct groups that do not adhere to the strict electronic and steric rules of classical bioisosteres but still produce a similar biological effect.

The goal of bioisosteric replacement is to fine-tune a molecule's properties to improve potency, selectivity, metabolic stability, and overall pharmacokinetic profile while mitigating toxicity.

The 3-Bromophenyl Group: A Comparative Analysis of its Bioisosteres

This guide will focus on three non-classical bioisosteres of the 3-bromophenyl group: the 3-cyanophenyl , 3-trifluoromethylphenyl , and pyridine-3-yl moieties.

The 3-Cyanophenyl Group: An Electron-Withdrawing Mimic

The cyano group serves as an effective bioisostere for a halogen due to its linear geometry and strong electron-withdrawing nature. This substitution can influence the electronic properties of the phenyl ring in a manner similar to bromine, potentially maintaining or even enhancing interactions with the biological target.

Physicochemical Properties Comparison:

Property3-Bromophenyl3-CyanophenylRationale for Change
LogP (calculated) ~3.0~1.5The cyano group is more polar than bromine, leading to a decrease in lipophilicity.
Molecular Weight HigherLowerReplacement of a bromine atom with a cyano group reduces the overall molecular weight.
Hydrogen Bond Acceptor Weak (via bromine)Yes (via nitrogen)The nitrogen of the cyano group can act as a hydrogen bond acceptor, potentially forming new interactions with the target.
Dipole Moment ModerateHighThe strong electron-withdrawing nature of the cyano group significantly increases the dipole moment.

Pharmacological and Pharmacokinetic Implications:

The replacement of a 3-bromophenyl with a 3-cyanophenyl group can lead to:

  • Improved Solubility: The increased polarity and hydrogen bonding capability of the cyano group can enhance aqueous solubility.

  • Altered Metabolic Profile: The cyano group is generally more metabolically stable than a bromo-substituent, potentially reducing the formation of reactive metabolites.

  • Modified Target Interactions: The ability of the cyano group to act as a hydrogen bond acceptor may lead to altered or improved binding affinity.

Experimental Protocol: Synthesis of a 3-Cyanophenyl Ketone from a 3-Bromophenyl Ketone

This protocol outlines a typical cyanation reaction using a palladium catalyst.

Reaction:

G 3-Bromophenyl Ketone 3-Bromophenyl Ketone 3-Cyanophenyl Ketone 3-Cyanophenyl Ketone 3-Bromophenyl Ketone->3-Cyanophenyl Ketone Pd(OAc)2, dppf Zn(CN)2, DMF Heat Pd(OAc)2, dppf Pd(OAc)2, dppf Zn(CN)2, DMF Zn(CN)2, DMF Heat Heat

A typical palladium-catalyzed cyanation reaction.

Step-by-Step Procedure:

  • To a solution of the 3-bromophenyl ketone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq).

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-cyanophenyl ketone.

The 3-Trifluoromethylphenyl Group: A Lipophilic and Stable Alternative

The trifluoromethyl (CF3) group is a popular bioisostere for halogens due to its strong electron-withdrawing nature and increased metabolic stability.[3] It is sterically larger than a bromine atom, which can influence conformational preferences and interactions within a binding pocket.

Physicochemical Properties Comparison:

Property3-Bromophenyl3-TrifluoromethylphenylRationale for Change
LogP (calculated) ~3.0~3.5The CF3 group is highly lipophilic, increasing the overall lipophilicity of the molecule.[3]
Molecular Weight SimilarSimilarThe molecular weights of the two groups are comparable.
Metabolic Stability Susceptible to oxidationHighly stableThe C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation.[3]
Electronic Effect Inductively withdrawing, weakly deactivatingStrongly inductively withdrawing, strongly deactivatingThe CF3 group is a more potent electron-withdrawing group than bromine.

Pharmacological and Pharmacokinetic Implications:

Introducing a 3-trifluoromethylphenyl group can result in:

  • Enhanced Metabolic Stability: The high strength of the C-F bond significantly reduces the likelihood of metabolic attack at this position, potentially leading to a longer half-life.[3]

  • Increased Lipophilicity: This can improve membrane permeability and cell penetration, but may also lead to increased plasma protein binding and reduced aqueous solubility.

  • Modified Target Affinity: The altered steric and electronic profile can impact binding to the target protein, potentially leading to changes in potency and selectivity.

Experimental Protocol: Synthesis of a 3-Trifluoromethylphenyl Ketone

A common route involves the Friedel-Crafts acylation of 3-(trifluoromethyl)benzene.

Reaction:

G 3-(Trifluoromethyl)benzene 3-(Trifluoromethyl)benzene 3-Trifluoromethylphenyl Ketone 3-Trifluoromethylphenyl Ketone 3-(Trifluoromethyl)benzene->3-Trifluoromethylphenyl Ketone Acyl Chloride Acyl Chloride Acyl Chloride->3-Trifluoromethylphenyl Ketone AlCl3, DCM AlCl3 AlCl3 DCM DCM

Friedel-Crafts acylation for the synthesis of a 3-trifluoromethylphenyl ketone.

Step-by-Step Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the acyl chloride (1.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 3-(trifluoromethyl)benzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 3-trifluoromethylphenyl ketone.

The Pyridine-3-yl Group: Introducing a Basic Center and Hydrogen Bonding Capabilities

Replacing the 3-bromophenyl ring with a pyridine-3-yl ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and a basic center. This can have profound effects on the molecule's solubility, pharmacokinetic properties, and target interactions.

Physicochemical Properties Comparison:

Property3-BromophenylPyridine-3-ylRationale for Change
LogP (calculated) ~3.0~1.2The nitrogen atom in the pyridine ring significantly increases polarity and reduces lipophilicity.
Aqueous Solubility LowHighThe ability to form hydrogen bonds with water and the potential for protonation at physiological pH enhance solubility.
Basicity (pKa) N/A~5.2 (of pyridine)The pyridine nitrogen is basic and can be protonated, which can influence absorption and distribution.
Hydrogen Bond Acceptor WeakStrong (via nitrogen)The pyridine nitrogen is a strong hydrogen bond acceptor.

Pharmacological and Pharmacokinetic Implications:

The introduction of a pyridine-3-yl moiety can lead to:

  • Improved Aqueous Solubility and Oral Bioavailability: The increased polarity and basicity can enhance solubility and absorption in the gastrointestinal tract.

  • New Target Interactions: The hydrogen bond accepting capability of the pyridine nitrogen can lead to new, favorable interactions with the biological target, potentially increasing potency.

  • Altered Metabolic Pathways: The pyridine ring has a different metabolic profile compared to a substituted benzene ring, which can affect the drug's half-life and metabolite profile.

Experimental Protocol: Synthesis of a Pyridine-3-yl Ketone via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, including those containing pyridyl moieties.[2][4]

Reaction:

G Aryl Bromide/Triflate Aryl Bromide/Triflate Pyridine-3-yl Ketone Pyridine-3-yl Ketone Aryl Bromide/Triflate->Pyridine-3-yl Ketone Pyridine-3-boronic acid Pyridine-3-boronic acid Pyridine-3-boronic acid->Pyridine-3-yl Ketone Pd catalyst, Base Solvent, Heat Pd catalyst Pd catalyst Base Base Solvent Solvent

Suzuki-Miyaura cross-coupling for the synthesis of a pyridine-3-yl ketone.

Step-by-Step Procedure:

  • To a reaction vessel, add the aryl bromide or triflate (1.0 eq), pyridine-3-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridine-3-yl ketone.

Conclusion: A Strategic Approach to Molecular Design

The bioisosteric replacement of a 3-bromophenyl group in pharmacologically active ketones is a powerful strategy for optimizing lead compounds. The choice of bioisostere should be guided by a thorough understanding of the structure-activity relationship (SAR) and the desired improvements in the drug's profile. The 3-cyanophenyl group offers a polar, metabolically stable alternative, the 3-trifluoromethylphenyl group provides a lipophilic and highly stable option, and the pyridine-3-yl moiety introduces a basic center and hydrogen bonding capabilities that can significantly enhance solubility and target interactions. By carefully considering the properties of each bioisostere and employing robust synthetic methodologies, researchers can effectively navigate the challenges of drug development and design safer and more efficacious medicines.

References

  • Zhu, W., & Zhu, J. (2019). Halogen bond in drug design. Acta Pharmaceutica Sinica B, 9(5), 835–841.
  • Mehdipour, A. R., & Hummer, G. (2017). The role of halogen bonds in ligand binding to proteins. Journal of the American Chemical Society, 139(18), 6245–6254.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
  • Dolle, R. E., Le, H. T., & Le, V. M. (2019). Comprehensive Survey of New Drugs Approved by the FDA: 2018. ACS Medicinal Chemistry Letters, 10(3), 243–284.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.

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comparative analysis of the inhibitory activity of (3-Bromophenyl)(cyclopropyl)methanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylcyclopropyl Methanone Scaffold in Medicinal Chemistry

The confluence of a phenyl ring, a ketone linker, and a cyclopropyl moiety creates a chemical scaffold of significant interest in medicinal chemistry. The cyclopropyl group, in particular, is a bioisostere for various functional groups and can introduce conformational rigidity, thereby enhancing binding affinity to biological targets. The phenyl ring offers a versatile platform for substitution, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles. This guide focuses on a series of derivatives where systematic modifications have been made to explore their inhibitory potential against key pathogenic targets.

Comparative Analysis of Inhibitory Activity

A pivotal study by Kavitha et al. provides a foundational dataset for comparing the antitubercular and antimalarial activities of a series of 4-alkylaminoaryl phenyl cyclopropyl methanones. This section will dissect their findings to draw meaningful structure-activity relationships (SAR).

Antitubercular Activity against Mycobacterium tuberculosis H37Rv

The in vitro antitubercular activity of the synthesized compounds was evaluated, with several derivatives demonstrating promising minimum inhibitory concentrations (MICs). The data underscores the critical role of the substituent on the phenyl ring in modulating efficacy.

Table 1: Antitubercular Activity of Phenylcyclopropyl Methanone Derivatives

Compound IDR Group (Substitution on Phenyl Ring)MIC (μg/mL)[1][2]
6a 4-(piperidin-1-yl)3.12
6d 4-(4-methylpiperazin-1-yl)3.12
6e 4-(4-ethylpiperazin-1-yl)6.25
6f 4-(4-phenylpiperazin-1-yl)6.25
6g 4-(4-(2-methoxyphenyl)piperazin-1-yl)3.12
6h 4-(4-(pyridin-2-yl)piperazin-1-yl)6.25
6p 4-(3-(dimethylamino)propylamino)12.5
6q 4-(2-(diethylamino)ethylamino)12.5
8a 2-(4-chlorophenyl)3.12
8b 2-(4-chlorophenyl)6.25
8c 2-(4-chlorophenyl)3.12

Expert Analysis of Structure-Activity Relationship (SAR) for Antitubercular Activity:

The data reveals that the nature of the amino substituent at the 4-position of the phenyl ring significantly influences antitubercular activity.

  • Piperidine and Piperazine Moieties: The presence of a piperidine ring (6a ) or a substituted piperazine ring (6d , 6g ) is associated with the highest potency (MIC = 3.12 μg/mL).[1][2] This suggests that the cyclic amine structures are well-accommodated in the active site of the molecular target.

  • Alkyl Chains on Piperazine: Increasing the alkyl chain length on the piperazine nitrogen from methyl (6d ) to ethyl (6e ) leads to a slight decrease in activity.

  • Aromatic Substituents on Piperazine: The introduction of aromatic substituents on the piperazine ring, such as a phenyl group (6f ) or a pyridinyl group (6h ), also results in a modest reduction in potency compared to the most active compounds.

  • Acyclic Amino Chains: Derivatives with acyclic amino side chains (6p , 6q ) exhibit weaker activity, indicating a preference for the conformational constraint provided by the cyclic amine structures.

  • Substitution on the Cyclopropyl-Adjacent Phenyl Ring: The presence of a 4-chlorophenyl group on the cyclopropane ring (8a , 8c ) also confers potent activity.[1][2]

The following diagram illustrates the general synthetic scheme for the evaluated compounds.

G cluster_0 Synthesis of Phenylcyclopropyl Methanone Derivatives Chalcone 4-Fluorochalcones Cyclopropanation Cyclopropanation Chalcone->Cyclopropanation Reagents Fluorophenyl_Cyclopropyl_Methanone Fluorophenyl Cyclopropyl Methanone Intermediate Cyclopropanation->Fluorophenyl_Cyclopropyl_Methanone Nucleophilic_Substitution Nucleophilic Substitution with Amines Fluorophenyl_Cyclopropyl_Methanone->Nucleophilic_Substitution Various Amines Final_Products 4-Alkylaminoaryl Phenyl Cyclopropyl Methanones Nucleophilic_Substitution->Final_Products G cluster_0 Proposed Mechanism of Action Compound (3-Bromophenyl)(cyclopropyl) methanone Derivative FAS_II Fatty Acid Synthase II (FAS-II) Pathway Compound->FAS_II Inhibition Fatty_Acid_Synthesis Fatty Acid Synthesis FAS_II->Fatty_Acid_Synthesis Catalyzes Pathogen_Growth Pathogen Growth and Proliferation FAS_II->Pathogen_Growth Fatty_Acid_Synthesis->Pathogen_Growth Essential for

Caption: Inhibition of the FAS-II pathway by phenylcyclopropyl methanone derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the key experimental methodologies are detailed below.

In Vitro Antitubercular Activity Assay
  • Microorganism: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Method: Microplate Alamar Blue Assay (MABA).

  • Procedure:

    • A mid-log phase culture of M. tuberculosis H37Rv is diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL in 7H9 broth supplemented with OADC.

    • The test compounds are serially diluted in a 96-well microplate.

    • The bacterial suspension is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

In Vitro Antimalarial Activity Assay
  • Parasite Strain: Chloroquine-sensitive Plasmodium falciparum 3D7 strain.

  • Method: SYBR Green I-based fluorescence assay.

  • Procedure:

    • A synchronized culture of P. falciparum at the ring stage is diluted to a parasitemia of 1% in RPMI 1640 medium supplemented with Albumax II.

    • The test compounds are serially diluted in a 96-well microplate.

    • The parasite culture is added to each well.

    • The plates are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2 for 72 hours.

    • The cells are lysed, and SYBR Green I dye is added.

    • Fluorescence is measured using a microplate reader.

    • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Conclusion and Future Directions

The comparative analysis of phenylcyclopropyl methanone derivatives reveals a promising scaffold for the development of novel antitubercular and antimalarial agents. The structure-activity relationship studies clearly indicate that the nature of the substituent on the phenyl ring and the cyclopropane ring plays a crucial role in determining the inhibitory potency. Specifically, the incorporation of cyclic amines at the 4-position of the phenyl ring and a 4-chlorophenyl group on the cyclopropane ring are key structural features for enhanced activity.

Future research should focus on:

  • Synthesis of (3-Bromophenyl)(cyclopropyl)methanone Derivatives: Based on the promising results from related scaffolds, a focused library of (3-bromophenyl)(cyclopropyl)methanone derivatives with various amino substituents should be synthesized and evaluated to explore the impact of the bromine substitution.

  • Mechanism of Action Studies: Further elucidation of the precise molecular targets and mechanisms of inhibition will be critical for rational drug design.

  • In Vivo Efficacy and Pharmacokinetic Profiling: The most promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

This guide provides a solid foundation for researchers to build upon in the quest for new and effective treatments for infectious diseases.

References

  • Kavitha, C. S., et al. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(23), 6983-6987. [Link]

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A Senior Application Scientist's Guide to the Validation of Novel Antitubercular Agents: The Case of (3-Bromophenyl)(cyclopropyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The global health challenge posed by tuberculosis (TB), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates an urgent and continuous search for novel antitubercular agents with unique mechanisms of action.[1][2] Within the landscape of medicinal chemistry, compounds featuring a cyclopropyl methanone scaffold have emerged as a promising area of investigation due to their potential to inhibit key mycobacterial processes.[3][4] This guide provides a comprehensive framework for the validation of the antitubercular activity of a specific, yet underexplored, chemical series: derivatives of (3-Bromophenyl)(cyclopropyl)methanone.

As direct experimental data for this specific family of compounds is not yet prevalent in published literature, this document serves as a forward-looking, experience-driven roadmap for researchers and drug development professionals. We will leverage established protocols and structure-activity relationship (SAR) insights from analogous chemical series to propose a robust validation pathway, from initial synthesis to preclinical evaluation.

The Rationale: Why (3-Bromophenyl)(cyclopropyl)methanone Derivatives?

The selection of the (3-Bromophenyl)(cyclopropyl)methanone core is deliberate. The cyclopropyl group is a known bioisostere for various functional groups and can introduce conformational rigidity, potentially enhancing binding to target enzymes.[3] Furthermore, the bromophenyl moiety offers a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. The exploration of derivatives from this core scaffold is a logical step in the broader search for new chemical entities to combat Mycobacterium tuberculosis.

Proposed Synthetic Pathway and Derivative Library

A logical first step in the validation process is the chemical synthesis of a focused library of derivatives. Drawing from established synthetic routes for related aryl cyclopropyl methanones, a plausible approach would involve the modification of the phenyl ring.[3] The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents.

Proposed Derivative Series:

  • Series A (Amino Derivatives): Introduction of various primary and secondary amines to explore the impact of basic groups on cell wall penetration and target interaction.

  • Series B (Aryl/Heteroaryl Derivatives): Suzuki or Stille coupling reactions to introduce a range of aromatic and heteroaromatic rings, probing the effect of extended π-systems.

  • Series C (Alkoxy Derivatives): Williamson ether synthesis to append different alkyl and substituted alkyl chains, modulating lipophilicity.

This targeted library will enable a systematic evaluation of the structure-activity relationships governing the antitubercular effects of this novel chemical series.

A Multi-tiered Approach to Validation: From In Vitro Screening to In Vivo Efficacy

The validation of a new antitubercular compound series is a stepwise process, designed to efficiently identify the most promising candidates while minimizing resource expenditure. The following sections outline a comprehensive, field-proven workflow.

Tier 1: Primary In Vitro Antitubercular Activity Screening

The initial assessment of antitubercular activity is the determination of the Minimum Inhibitory Concentration (MIC) against a standard, drug-susceptible strain of Mycobacterium tuberculosis, typically H37Rv.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Compounds: A dilution series of the synthesized compounds is prepared in a 96-well microplate.

  • Bacterial Inoculum: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Incubation: The microplates are incubated for a defined period, typically 7 days, to allow for bacterial growth.

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

  • Re-incubation and Reading: After a further incubation period, the plates are read spectrophotometrically or fluorometrically. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change.

This high-throughput assay allows for the rapid screening of the entire synthesized library to identify initial "hit" compounds.[5][6]

Tier 2: Assessing Intracellular Activity and Cytotoxicity

A critical aspect of an effective antitubercular drug is its ability to penetrate host macrophages and kill the intracellular mycobacteria.[7] Concurrently, it is essential to assess the cytotoxicity of the compounds against mammalian cells to ensure a favorable therapeutic window.

Experimental Protocol: Intracellular Activity and Cytotoxicity Assay

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774 or RAW 264.7) is cultured in 96-well plates.[5][7]

  • Infection: The macrophages are infected with M. tuberculosis H37Rv.

  • Compound Treatment: The infected cells are then treated with a dilution series of the "hit" compounds identified in Tier 1.

  • Incubation: The plates are incubated to allow the compounds to exert their effect on the intracellular bacteria.

  • Lysis and Plating: After the incubation period, the macrophages are lysed, and the intracellular bacteria are plated on solid media to determine the number of viable colony-forming units (CFUs).

  • Cytotoxicity Assessment: In parallel, uninfected macrophages are treated with the same compound concentrations, and cell viability is assessed using a standard assay such as MTT or resazurin.[7]

This dual-purpose experiment provides crucial data on both the intracellular efficacy and the safety profile of the compounds.

Tier 3: In Vivo Efficacy in a Murine Model of Tuberculosis

Promising candidates from the intracellular assays should be advanced to in vivo efficacy studies. The acute murine model of tuberculosis is a well-established and rapid method for the initial assessment of a compound's in vivo activity.[8][9]

Experimental Protocol: Acute Murine TB Infection Model

  • Infection: Mice (e.g., C57BL/6 or BALB/c) are infected with a high dose of M. tuberculosis H37Rv via the intravenous or aerosol route.[8][9]

  • Treatment: A few days post-infection, treatment with the test compound is initiated and administered daily for a defined period (e.g., 2-4 weeks).

  • Monitoring: The body weight of the mice is monitored as an early indicator of treatment efficacy.[8]

  • Bacterial Load Determination: At the end of the treatment period, the mice are euthanized, and the lungs and spleen are homogenized. The bacterial load in these organs is quantified by plating serial dilutions on solid media and counting the CFUs.

  • Comparison: The reduction in bacterial load in the treated groups is compared to that in an untreated control group and a group treated with a standard-of-care drug like isoniazid or rifampicin.

A significant reduction in the bacterial burden in the lungs and spleen indicates promising in vivo efficacy.

Comparative Analysis and Data Presentation

To facilitate a clear and objective comparison of the synthesized derivatives, all quantitative data should be summarized in a structured table.

Compound IDMIC (µg/mL) vs. M. tb H37RvIntracellular EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI = CC50/EC50)In Vivo Efficacy (log10 CFU reduction in lungs)
Lead Compound
Series A
Compound A1
Compound A2
Series B
Compound B1
Compound B2
Controls
Isoniazid
Rifampicin

Elucidating the Mechanism of Action

While empirical screening is vital, understanding the mechanism of action of a novel compound series is crucial for its further development. For the (3-Bromophenyl)(cyclopropyl)methanone derivatives, several potential mycobacterial targets could be investigated based on the activity of other novel antitubercular agents.

Potential Mechanisms to Investigate:

  • Cell Wall Synthesis Inhibition: Many effective antitubercular drugs target the unique mycolic acid layer of the mycobacterial cell wall.[10]

  • Energy Metabolism Disruption: Inhibition of enzymes involved in cellular respiration, such as ATP synthase, is a validated strategy.[1]

  • Protein Synthesis Inhibition: Targeting the mycobacterial ribosome is another proven approach.[10]

Experimental Workflow for Mechanism of Action Studies

G A Active Compound Identified B Macromolecule Synthesis Assay (radiolabeling of DNA, RNA, protein, cell wall precursors) A->B C Resistant Mutant Generation A->C D Whole Genome Sequencing of Mutants C->D E Identification of Mutations in a Specific Gene/Operon D->E F Target Validation (e.g., overexpression of the target gene, in vitro enzyme assays) E->F

Workflow for elucidating the mechanism of action.

Concluding Remarks

The validation of novel antitubercular agents is a meticulous yet critical endeavor in the global fight against tuberculosis. The framework presented here for the evaluation of (3-Bromophenyl)(cyclopropyl)methanone derivatives provides a scientifically rigorous and experience-based pathway. By systematically synthesizing a targeted library, employing a tiered screening approach, and investigating the mechanism of action, researchers can efficiently identify and advance promising new drug candidates. While the journey from a "hit" compound to a clinically approved drug is long and challenging, the application of such structured and logical validation protocols is paramount to success.

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A Comparative Guide to the Efficacy of Carbonic Anhydrase Inhibitors: An Analysis of the Cyclopropyl Moiety's Role

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of carbonic anhydrase inhibitors (CAIs), with a specific focus on the structural and functional implications of incorporating a cyclopropyl moiety. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and experimental evaluation of these critical therapeutic agents.

Introduction: Carbonic Anhydrase - A Ubiquitous and Vital Enzyme

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes.[1][2] These enzymes catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons, a fundamental reaction for maintaining acid-base balance, respiration, and fluid secretion in various tissues.[1][3][4] There are at least 14 known isoforms of carbonic anhydrase in mammals, each with a distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of diseases.[5][6]

Carbonic anhydrase inhibitors are a class of drugs that, as their name suggests, block the activity of these enzymes.[7][8] Their primary application has been in the management of glaucoma, where they reduce intraocular pressure (IOP) by decreasing the production of aqueous humor.[7][8] However, their utility extends to treating altitude sickness, epilepsy, and idiopathic intracranial hypertension.[7]

The general mechanism of action for most CAIs involves the coordination of a sulfonamide group to the zinc ion located in the active site of the carbonic anhydrase enzyme.[5] This interaction prevents the binding of substrate molecules, thereby inhibiting the enzyme's catalytic activity.

cluster_0 Carbonic Anhydrase Catalytic Cycle CO2 CO2 CA_Enzyme Carbonic Anhydrase (Zinc Active Site) CO2->CA_Enzyme Binds to Active Site H2O H2O H2O->CA_Enzyme Binds to Active Site H2CO3 Carbonic Acid CA_Enzyme->H2CO3 Catalyzes Hydration HCO3 Bicarbonate H2CO3->HCO3 Dissociates H_plus Proton H2CO3->H_plus Dissociates

Figure 1: Simplified catalytic cycle of carbonic anhydrase.

The Cyclopropyl Moiety: A Strategic Tool in Medicinal Chemistry

The cyclopropyl group, a three-membered carbocycle, has gained significant traction in modern drug discovery due to its unique structural and electronic properties.[9][10][11] Its incorporation into a drug candidate can offer several advantages:

  • Increased Potency and Binding Affinity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its interaction with the target receptor or enzyme.[10] This conformational constraint can lead to a more favorable binding entropy.[12][13]

  • Enhanced Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[14] This can lead to an increased in vivo half-life and improved pharmacokinetic profile.[10][14]

  • Reduced Off-Target Effects: By providing a unique three-dimensional structure, the cyclopropyl group can improve the selectivity of a drug for its intended target, thereby minimizing interactions with other proteins that could lead to adverse effects.[9][10][12][13]

  • Modulation of Physicochemical Properties: The cyclopropyl ring can influence a molecule's lipophilicity and permeability, which are critical factors for drug absorption and distribution.[12][13]

These properties make the cyclopropyl moiety an attractive scaffold for designing novel and more effective therapeutic agents, including carbonic anhydrase inhibitors.

Comparative Efficacy: A Case Study of Dorzolamide vs. Acetazolamide

To understand the practical implications of molecular structure on the efficacy of CAIs, we will examine a well-documented comparison between two prominent inhibitors: dorzolamide and acetazolamide. While neither contains a cyclopropyl group, their comparison highlights key principles of efficacy versus tolerability, which can be extrapolated to the potential benefits of incorporating a cyclopropyl moiety.

Dorzolamide is a topical carbonic anhydrase inhibitor administered as eye drops for the treatment of glaucoma.[15][16] Acetazolamide is the prototypical CAI, administered systemically (orally or intravenously) for glaucoma and a variety of other conditions.[3][15]

Clinical studies have consistently shown that systemic acetazolamide is more potent in reducing intraocular pressure and aqueous humor flow compared to topical dorzolamide.[15][16][17]

  • A comparative study found that acetazolamide reduced aqueous humor flow by approximately 30% and IOP by 19%.[16][17] In contrast, dorzolamide reduced aqueous humor flow by 17% and IOP by 13%.[16][17]

  • The difference in their efficacy is statistically significant.[17]

However, the enhanced efficacy of acetazolamide comes at the cost of significantly poorer tolerability.[18][19] Systemic administration leads to a higher incidence of adverse effects, including metabolic acidosis, electrolyte imbalances, fatigue, and nausea.[7][8] Dorzolamide, being topically applied, has a much more favorable safety profile with predominantly localized side effects such as ocular burning or stinging.[18]

Metric Dorzolamide (Topical) Acetazolamide (Systemic) Key Findings & Citation
Aqueous Humor Flow Reduction 17%30%Acetazolamide demonstrates significantly greater inhibition of aqueous humor production.[16][17]
Intraocular Pressure (IOP) Reduction 13%19%Systemic administration of acetazolamide leads to a more pronounced reduction in IOP.[17]
Tolerability High (localized side effects)Low (systemic side effects)Dorzolamide is much better tolerated due to its topical route of administration.[18][19]

Table 1: Quantitative Comparison of Dorzolamide and Acetazolamide Efficacy and Tolerability

The Hypothetical Advantage of a Cyclopropyl-Containing CAI

Based on the established principles of medicinal chemistry, the introduction of a cyclopropyl moiety into a carbonic anhydrase inhibitor scaffold could potentially offer the "best of both worlds":

  • Enhanced Potency: A cyclopropyl group could be strategically positioned to interact with specific residues in the active site of a carbonic anhydrase isoform, leading to a higher binding affinity and greater inhibitory potency than existing agents.[9][10][12][13]

  • Improved Isoform Selectivity: The unique stereoelectronic properties of the cyclopropyl ring could be leveraged to design inhibitors that are highly selective for a particular CA isoform, such as those predominantly found in the eye (e.g., CA-II and CA-IV).[4][6] This could minimize off-target effects on other isoforms located throughout the body.

  • Favorable Pharmacokinetics: The increased metabolic stability conferred by the cyclopropyl group could allow for a longer duration of action, potentially reducing the required dosing frequency for a topical formulation.[10][14]

cluster_1 Structure-Activity Relationship (SAR) of CAIs Sulfonamide_Moiety Sulfonamide (SO2NH2) Zinc-Binding Group Target_Interaction Interaction with CA Active Site Sulfonamide_Moiety->Target_Interaction Essential for Inhibition Aromatic_Ring Aromatic/Heterocyclic Ring Scaffold Aromatic_Ring->Target_Interaction Orients Sulfonamide Substituents Substituents (e.g., Cyclopropyl) Substituents->Target_Interaction Fine-tunes Potency, Selectivity, and PK

Figure 2: Key structural components influencing the activity of carbonic anhydrase inhibitors.

Experimental Evaluation of Carbonic Anhydrase Inhibitors

The robust evaluation of novel CAIs is critical for their development. A standard method for assessing the inhibitory potential of these compounds is the CO2 hydration assay.

Experimental Protocol: CO2 Hydration Assay

This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of CO2.

Materials:

  • Purified carbonic anhydrase isoform (e.g., hCA II)

  • Test inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., phenol red)

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare solutions of the carbonic anhydrase enzyme and the inhibitor at various concentrations in the buffer.

    • Pre-incubate the enzyme and inhibitor solutions together for a specified time (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[20]

  • Assay Preparation:

    • In the stopped-flow instrument, one syringe is loaded with the enzyme or enzyme-inhibitor solution containing the pH indicator.

    • The second syringe is loaded with the CO2-saturated water.

  • Measurement:

    • The solutions from the two syringes are rapidly mixed, initiating the CO2 hydration reaction.

    • The change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).[20] The hydration of CO2 produces protons, causing a pH drop and a corresponding change in the indicator's color.

  • Data Analysis:

    • The initial rates of the reaction are calculated from the absorbance data.

    • Inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models using non-linear least-squares methods.[20]

cluster_2 Experimental Workflow for CAI Evaluation Compound_Synthesis Synthesize Test Inhibitor Enzyme_Assay CO2 Hydration Assay (Determine Ki) Compound_Synthesis->Enzyme_Assay Initial Screening Cell_Based_Assay Cell-Based Assays (e.g., Aqueous Humor Production) Enzyme_Assay->Cell_Based_Assay Functional Validation In_Vivo_Studies In Vivo Animal Models (e.g., IOP Reduction in Rabbits) Cell_Based_Assay->In_Vivo_Studies Efficacy and Safety Assessment Clinical_Trials Human Clinical Trials In_Vivo_Studies->Clinical_Trials Preclinical Validation

Figure 3: A typical workflow for the development and evaluation of new carbonic anhydrase inhibitors.

Conclusion and Future Directions

The comparison between systemically administered acetazolamide and topically applied dorzolamide underscores a fundamental challenge in drug development: balancing efficacy with tolerability. While acetazolamide is more potent, its systemic side effects limit its long-term use for many patients. Dorzolamide offers a safer alternative, albeit with reduced efficacy.

The incorporation of a cyclopropyl moiety into the next generation of carbonic anhydrase inhibitors presents a promising strategy to overcome this challenge. The unique properties of this functional group have the potential to enhance potency, improve isoform selectivity, and confer a more favorable pharmacokinetic profile. By leveraging these advantages, it may be possible to design novel, topically administered CAIs with efficacy comparable to systemic agents but with the safety and tolerability of localized treatment. Future research in this area should focus on the rational design and synthesis of cyclopropyl-containing CAIs and their rigorous evaluation through the experimental workflows outlined in this guide.

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A Head-to-Head Comparison of Catalytic Systems for the Cross-Coupling of (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of complex organic molecules is the bedrock of modern drug discovery and materials science. Among the vast arsenal of synthetic transformations, cross-coupling reactions stand as a pillar, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds.[1] The focus of this guide is the cross-coupling of (3-Bromophenyl)(cyclopropyl)methanone, a versatile building block featuring an electron-deficient aryl bromide scaffold. The electron-withdrawing nature of the cyclopropylcarbonyl group significantly influences the reactivity of the C-Br bond, presenting both challenges and opportunities for catalyst selection.

This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the cross-coupling of (3-Bromophenyl)(cyclopropyl)methanone and its close analogs. We will delve into the mechanistic nuances of palladium-, nickel-, and copper-based catalysts, providing field-proven insights and experimental data to empower researchers in selecting the optimal catalytic system for their specific synthetic goals.

The Strategic Importance of (3-Bromophenyl)(cyclopropyl)methanone in Synthesis

The (3-Bromophenyl)(cyclopropyl)methanone moiety is a valuable synthon for several reasons:

  • Electron-Deficient Aryl System: The ketone functionality deactivates the aromatic ring, making the C-Br bond more susceptible to oxidative addition by low-valent metal catalysts. This often translates to milder reaction conditions compared to electron-rich aryl bromides.[2]

  • Versatile Handle for Derivatization: The bromine atom serves as a versatile leaving group for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

  • The Cyclopropyl Ketone Motif: This structural element is present in numerous biologically active molecules and provides a unique steric and electronic profile.

This guide will explore the performance of different catalytic systems in four major classes of cross-coupling reactions, using experimental data from reactions with (3-Bromophenyl)(cyclopropyl)methanone or the closely related and electronically similar substrate, 3-bromoacetophenone.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis has long been the gold standard for a wide range of cross-coupling reactions due to its high efficiency, functional group tolerance, and predictable reactivity.[3]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[4] For an electron-deficient substrate like 3-bromoacetophenone, the choice of ligand and base is crucial for achieving high yields.

Experimental Data Snapshot: Suzuki-Miyaura Coupling of 3-Bromoacetophenone

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O801285[5]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001292[6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[4]

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species. Pd(dppf)Cl₂ is a pre-formed Pd(II) complex that is also readily reduced.

  • Ligand Selection: For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands like SPhos (a Buchwald ligand) are often superior.[4] These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to afford the product. While traditional ligands like PPh₃ can be effective, they may require longer reaction times or higher temperatures.

  • Base and Solvent: A base is required to activate the boronic acid for transmetalation.[7] The use of a biphasic solvent system (e.g., toluene/water) with an inorganic base like K₂CO₃ or K₃PO₄ is common, as it facilitates the dissolution of both the organic and inorganic reagents.

Experimental Workflow: General Procedure for Suzuki-Miyaura Coupling

Caption: General workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_intermediate Ar-Pd(II)-Ar'L₂ OA_complex->Transmetalation_intermediate Transmetalation (Ar'B(OH)₂ + Base) Transmetalation_intermediate->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_intermediate->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1][8] Given the prevalence of the N-aryl motif in pharmaceuticals, this reaction is of paramount importance.

Experimental Data Snapshot: Buchwald-Hartwig Amination of 3-Bromoacetophenone Analogs

Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BINAPMorpholineNaOt-BuToluene801685[9]
Pd(OAc)₂ / XPhosAnilineK₃PO₄Dioxane100492[3]
[Pd(IPr*) (cin)Cl]PiperidineKOtAmToluene100<1>95[10]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to Suzuki couplings, bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr*) are highly effective.[3][9][10] These ligands facilitate both the oxidative addition and the C-N bond-forming reductive elimination.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido intermediate.[11] Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like potassium phosphate (K₃PO₄) can also be used, particularly with more acidic amines.

  • Solvent: Aprotic, non-polar solvents like toluene or dioxane are typically employed to avoid side reactions.[11]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(HNR₂)L₂]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (HNR₂) Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Versatile Alternative

Nickel catalysts have emerged as a powerful and more sustainable alternative to palladium for many cross-coupling reactions.[12] Nickel's distinct electronic properties can lead to unique reactivity, particularly with less reactive electrophiles.

Heck Reaction: A Comparison of Palladium and Nickel

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene.[13][14] While palladium is the traditional catalyst, nickel has shown promise, especially for reactions involving less reactive halides.

Experimental Data Snapshot: Heck Reaction of Bromoacetophenone

Catalyst SystemAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂StyreneEt₃NDMF140292[9]
NiBr₂ / dppeStyreneK₂CO₃DMAc1502475[15]

Causality Behind Experimental Choices:

  • Metal Choice: Palladium is generally more efficient for Heck reactions with aryl bromides.[16] Nickel catalysts often require higher temperatures and longer reaction times for comparable conversions. However, nickel can be advantageous for coupling with aryl chlorides.[16]

  • Ligands: For palladium-catalyzed Heck reactions, phosphine ligands are common.[17] For nickel, bidentate phosphine ligands like dppe can be effective.

  • Solvent and Base: Polar aprotic solvents like DMF or DMAc are typically used to facilitate the reaction.[9][18] A variety of inorganic and organic bases can be employed.

Catalytic Cycle of the Heck Reaction

Heck_Cycle M0 M(0)L₂ (M=Pd, Ni) OA_complex Ar-M(II)(Br)L₂ M0->OA_complex Oxidative Addition (Ar-Br) Alkene_complex Ar-M(II)(alkene)L₂ OA_complex->Alkene_complex Alkene Coordination Insertion_product R-M(II)(Br)L₂ Alkene_complex->Insertion_product Migratory Insertion Insertion_product->M0 β-Hydride Elimination + Base Product Substituted Alkene Insertion_product->Product

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Copper-Catalyzed Cross-Coupling: A Classical yet Revitalized Approach

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have been known for over a century.[5] While often requiring harsher conditions than their palladium- and nickel-catalyzed counterparts, modern advancements in ligand design have significantly expanded their scope and utility.

Sonogashira Coupling: A Tale of Two Metals

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, traditionally employs a dual catalytic system of palladium and copper.[19][20] However, copper-free versions have also been developed. For an electron-deficient substrate, the choice of catalyst system can significantly impact the outcome.

Experimental Data Snapshot: Sonogashira Coupling of 3-Bromoacetophenone Analogs

Catalyst SystemAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NDMF100396[21]
Pd(CF₃COO)₂ / PPh₃ / CuIPhenylacetyleneEt₃NDMF100395[21]
Pd(CH₃CN)₂Cl₂ / cataCXium APhenylacetyleneCs₂CO₃DioxaneRT48~99[7]

Causality Behind Experimental Choices:

  • Dual Catalysis (Pd/Cu): In the traditional Sonogashira coupling, the palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[22] This dual system is highly effective for a broad range of substrates.

  • Copper-Free Sonogashira: The development of highly active palladium catalysts with bulky, electron-rich ligands (e.g., cataCXium A) has enabled efficient Sonogashira couplings without the need for a copper co-catalyst.[7] This can be advantageous as it avoids the potential for alkyne homocoupling (Glaser coupling), a common side reaction in copper-catalyzed systems.

  • Base and Solvent: An amine base, such as triethylamine, is typically used in the dual-catalyst system, acting as both a base and a solvent.[2] In copper-free systems, an inorganic base like cesium carbonate may be employed.

Catalytic Cycle of the Sonogashira Coupling (Pd/Cu Dual Catalysis)

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition (Ar-Br) Alkynyl_Pd Ar-Pd(II)(C≡CR)L₂ OA_complex->Alkynyl_Pd Transmetalation Alkynyl_Pd->Pd0 Reductive Elimination Product Ar-C≡CR Alkynyl_Pd->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Alkyne + Base Cu_acetylide->OA_complex

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling (Pd/Cu dual catalysis).

Conclusion and Future Outlook

The cross-coupling of (3-Bromophenyl)(cyclopropyl)methanone and its analogs is a versatile transformation that can be achieved using a variety of catalytic systems.

  • Palladium-based catalysts , particularly those employing bulky, electron-rich phosphine or NHC ligands, offer the broadest scope and generally provide the highest yields under relatively mild conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions.

  • Nickel catalysts present a cost-effective alternative, and while they may require more forcing conditions for Heck-type reactions with aryl bromides, their unique reactivity profile makes them an attractive option, especially for challenging substrates or when exploring alternative reaction pathways.

  • Copper catalysis , especially in the context of the Sonogashira reaction, remains a highly efficient method. The choice between a traditional Pd/Cu dual system and a modern copper-free approach will depend on the specific alkyne and the desired reaction conditions, with copper-free systems offering advantages in terms of minimizing side reactions.

The continued development of more active and selective catalysts, particularly those based on earth-abundant metals like nickel and copper, will undoubtedly further expand the synthetic chemist's toolkit. As our understanding of reaction mechanisms deepens, we can expect the rational design of catalysts to enable even more efficient and sustainable methods for the construction of complex molecules.

References

Sources

A Comparative Guide to the Metabolic Stability of (3-Bromophenyl)(cyclopropyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step toward developing a safe and effective therapeutic agent. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, derailing an otherwise promising drug candidate.[1][2] This guide provides an in-depth comparison of the metabolic stability of several hypothetical derivatives of (3-Bromophenyl)(cyclopropyl)methanone, a scaffold with chemical features pertinent to contemporary medicinal chemistry.

We will explore the structural nuances that influence metabolic fate, supported by detailed experimental protocols and predictive data. This analysis aims to equip researchers with the rationale and methodologies needed to proactively design molecules with improved pharmacokinetic profiles.

The Parent Scaffold: Understanding Potential Metabolic Liabilities

(3-Bromophenyl)(cyclopropyl)methanone presents two key areas susceptible to metabolism:

  • The Bromophenyl Ring : Aromatic rings are common sites for oxidation (hydroxylation) by Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[2][3] The position of the bromine atom can influence which carbon atoms are most susceptible to this modification.

  • The Cyclopropyl Ketone Moiety : While cyclopropyl groups are often incorporated into drug candidates to enhance metabolic stability due to their strained ring system and strong C-H bonds, they are not metabolically inert.[4][5][6][7][8] The ketone linkage can also be a site for reduction or other transformations. In some contexts, particularly when adjacent to an amine, cyclopropyl rings can undergo NADPH-dependent oxidation, leading to ring-opening and the formation of reactive metabolites.[4]

To illustrate a comparative analysis, we will assess the parent compound (Compound A ) alongside three hypothetical derivatives designed to probe these potential liabilities:

  • Compound B : (3-Chlorophenyl)(cyclopropyl)methanone - Substitution of bromo with chloro to assess halogen influence.

  • Compound C : (3-Bromo-4-fluorophenyl)(cyclopropyl)methanone - Addition of a fluorine atom, a common metabolic blocking strategy.

  • Compound D : (3-Bromophenyl)(1-methylcyclopropyl)methanone - Modification of the cyclopropyl ring to sterically hinder potential metabolism.

In Silico Prediction: A First Look at Metabolic Hotspots

Before embarking on wet-lab experiments, in silico tools provide a valuable, resource-efficient method to predict potential sites of metabolism (SOMs).[9][10][11][12] Using computational models that simulate the interactions between a compound and various CYP isoforms (e.g., CYP3A4, CYP2D6), we can identify "metabolic hotspots."[9][10]

These predictions are based on factors like the reactivity of specific atoms and their accessibility within the enzyme's active site.[12] For our parent compound, (3-Bromophenyl)(cyclopropyl)methanone, in silico models might predict hydroxylation on the aromatic ring as a primary metabolic pathway.

cluster_0 In Silico Prediction Workflow Input Input 2D/3D Structure of Compound Model Select CYP450 Isoform Models (e.g., CYP3A4, 2D6, 2C9) Input->Model Predict Run Prediction Algorithm (e.g., SMARTCyp, XenoSite) Model->Predict Output Generate Site of Metabolism (SOM) Probability Map Predict->Output Analyze Identify 'Metabolic Hotspots' Output->Analyze

Caption: Workflow for in silico prediction of metabolic hotspots.

In Vitro Assessment: The Human Liver Microsome (HLM) Stability Assay

The gold standard for early-stage metabolic stability assessment is the in vitro human liver microsome (HLM) assay.[13][14][15] Liver microsomes are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[3][15] This assay measures the rate at which a parent compound is depleted over time, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (Clint).[16][17][18]

The Critical Role of NADPH

The catalytic activity of CYP enzymes is dependent on a redox partner, NADPH-cytochrome P450 reductase.[19][20][21][22] This enzyme transfers electrons from the cofactor NADPH to the CYP heme center, enabling the activation of molecular oxygen and subsequent substrate oxidation.[19][23] Therefore, the reaction is initiated by the addition of NADPH. A control incubation without NADPH is crucial to ensure that compound disappearance is due to enzymatic metabolism and not chemical instability.[14][17]

NADPH NADPH CPR P450 Reductase (CPR) NADPH->CPR e⁻ CYP_Fe3 CYP (Fe³⁺) + Drug CPR->CYP_Fe3 e⁻ CYP_Fe2 CYP (Fe²⁺) - Drug CYP_Fe3->CYP_Fe2 Metabolite Drug-OH (Metabolite) O2 O₂ CYP_Fe2->O2 Binds O2->Metabolite Oxygenation H2O H₂O

Caption: Simplified Cytochrome P450 catalytic cycle.

Comparative Data Analysis

The following table summarizes the hypothetical results from an HLM stability assay for our compound series. The assay was conducted with pooled human liver microsomes at a protein concentration of 0.5 mg/mL, with an initial compound concentration of 1 µM.[3][13]

Compound IDStructure ModificationHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Primary Metabolic Pathway
A Parent: (3-Bromophenyl)(cyclopropyl)methanone2555.4Aromatic Hydroxylation
B 3-Chloro substitution2849.5Aromatic Hydroxylation
C 4-Fluoro substitution> 60< 23.1Reduced Aromatic Hydroxylation
D 1-Methylcyclopropyl4530.8Aromatic Hydroxylation
Interpreting the Results: Structure-Metabolism Relationships
  • Compound A vs. B : The minor improvement in stability for Compound B suggests that changing the halogen from bromine to chlorine at the 3-position has a minimal impact on the rate of metabolism. The primary site of metabolic attack likely remains on the aromatic ring, and the electronic differences between Cl and Br are not significant enough to deter CYP-mediated oxidation in this case.

  • The Impact of Fluorine (Compound C) : The dramatic increase in metabolic stability for Compound C is a classic example of successful metabolic blocking. Fluorine, being a small, highly electronegative atom, forms a very strong bond with carbon. Placing it at the 4-position, a likely site for para-hydroxylation, effectively prevents CYP enzymes from oxidizing that site. This forces metabolism to occur through slower, alternative pathways, significantly increasing the compound's half-life.

  • Steric Hindrance (Compound D) : Adding a methyl group to the cyclopropyl ring (Compound D) provides a notable increase in stability. This is likely due to steric hindrance. The methyl group may create a less favorable orientation for the molecule within the CYP active site, making it more difficult for the enzyme to access the aromatic ring for hydroxylation. This demonstrates that modifications distal to the primary metabolic site can still have a profound effect on stability.

Experimental Protocol: Human Liver Microsome Stability Assay

This protocol outlines the steps for determining the metabolic stability of a test compound.[16][17][24]

1. Preparation of Reagents:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer and ensure the pH is precisely 7.4.

  • Test Compound Stock (10 mM): Dissolve test compounds in DMSO.

  • Human Liver Microsomes (20 mg/mL stock): Thaw pooled HLM from -80°C in a 37°C water bath immediately before use and keep on ice.[24]

  • NADPH Regenerating System (or 100 mM NADPH stock): Prepare a solution containing NADPH. Keep on ice.

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., Verapamil, Propranolol) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, dilute the HLM stock with phosphate buffer to a working concentration of 1 mg/mL.

  • Aliquot Compound: Prepare a working solution of the test compound (e.g., 100 µM in buffer).

  • Set up Reaction Plate: In a 96-well plate, add buffer, the HLM working solution, and the test compound working solution to achieve a final microsomal protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate Reaction: Add pre-warmed NADPH solution to each well to start the reaction. For the negative control wells (-NADPH), add an equivalent volume of buffer.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold Quenching Solution to the respective wells.[17] The 0-minute time point is quenched immediately after adding NADPH.

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.

3. Sample Analysis:

  • Transfer Supernatant: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.

4. Data Analysis:

  • Plot Data: Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Calculate Half-Life (t½): Determine the slope of the linear regression line (k). Calculate t½ using the formula: t½ = 0.693 / k.

  • Calculate Intrinsic Clearance (Clint): Calculate Clint using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount).[17]

Conclusion

This guide demonstrates a systematic approach to assessing and comparing the metabolic stability of a series of related compounds. By integrating in silico predictions with robust in vitro assays like the HLM stability test, researchers can gain critical insights into structure-metabolism relationships.

Our analysis of the (3-Bromophenyl)(cyclopropyl)methanone derivatives shows that strategic modifications, such as the introduction of a fluorine atom to block a metabolic hotspot or the addition of a methyl group to introduce steric hindrance, can dramatically improve metabolic stability. These principles are fundamental to the iterative process of lead optimization and are essential for designing drug candidates with a higher probability of success in preclinical and clinical development. Regulatory bodies like the FDA emphasize the importance of understanding a drug's metabolic profile early in development to ensure safety and efficacy.[25][26][27][28]

References

  • Metabolism of cyclopropyl groups . Hypha Discovery Blogs. [Link]

  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Protocol for the Human Liver Microsome Stability Assay . ResearchGate. [Link]

  • Microsomal Stability Assay Protocol . AxisPharm. [Link]

  • SOMP: web server for in silico prediction of sites of metabolism for drug-like compounds . Oxford Academic. [Link]

  • Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • In Silico Drug Metabolism Prediction Services . Creative Biolabs. [Link]

  • In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling . U.S. Food and Drug Administration. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes . Bio-protocol. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review . MDPI. [Link]

  • Metabolic stability in liver microsomes . Mercell. [Link]

  • ADME Microsomal Stability Assay . BioDuro. [Link]

  • Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC - NIH . National Center for Biotechnology Information. [Link]

  • Microsomal stability assay for human and mouse liver microsomes . protocols.io. [Link]

  • Predicting Metabolism . Cambridge MedChem Consulting. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds . 4-ADMET. [Link]

  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability . Federal Register. [Link]

  • Cytochrome P450 reductase . Wikipedia. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery . T&W GROUP. [Link]

  • Cytochrome P450 for Xenobiotic Metabolism . YouTube. [Link]

  • Educational Content . BioIVT. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes . Springer Nature Experiments. [Link]

  • NADPH-cytochrome P450 oxidoreductase: Roles in physiology, pharmacology, and toxicology . OAK Open Access Archive. [Link]

  • Microsomal Stability . Cyprotex. [Link]

  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats . MDPI. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . PubMed. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF . ResearchGate. [Link]

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Sources

benchmarking the synthetic utility of (3-Bromophenyl)(cyclopropyl)methanone against similar building blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. These foundational molecules must offer a blend of stability, predictable reactivity, and versatile functional handles for molecular elaboration. (3-Bromophenyl)(cyclopropyl)methanone is a bifunctional building block that elegantly combines two highly valuable chemical motifs: a reactive aryl bromide and a structurally unique cyclopropyl ketone.

The aryl bromide serves as a robust and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control. Concurrently, the cyclopropyl ketone moiety introduces a three-dimensional, strained ring system that is of significant interest in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] The inherent strain of the cyclopropane ring imparts unique electronic properties and conformational rigidity, making it a desirable feature in the design of novel therapeutics.[1][2]

This guide provides an in-depth, objective comparison of (3-Bromophenyl)(cyclopropyl)methanone against structurally similar building blocks. Through supporting experimental data and detailed protocols, we will benchmark its performance in two of the most critical transformations in modern synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of its synthetic utility and to explain the causality behind experimental choices, thereby empowering more strategic and efficient molecular design.

Part 1: The Reactivity Profile of (3-Bromophenyl)(cyclopropyl)methanone

The utility of this building block stems from the orthogonal reactivity of its two key functional groups.

  • The Aryl Bromide Handle: The carbon-bromine (C-Br) bond is a cornerstone of cross-coupling chemistry. In the hierarchy of aryl halide reactivity for palladium-catalyzed reactions, bromides offer a perfect balance: they are more reactive than the often-recalcitrant aryl chlorides but are typically more stable and cost-effective than the highly reactive aryl iodides.[3][4][5] The oxidative addition of the C-Br bond to a Pd(0) catalyst is generally facile and predictable, making it a preferred choice for synthetic planning.[6] Furthermore, the benzoyl group, being moderately electron-withdrawing, can facilitate this oxidative addition step without significantly deactivating the ring towards other transformations.

  • The Cyclopropyl Ketone Moiety: This group is more than just a structural placeholder. Its strained three-membered ring has increased s-character in its C-C bonds, allowing it to interact electronically with the adjacent carbonyl group.[2] While stable under many standard reaction conditions (including those for most cross-coupling reactions), the cyclopropyl group can be induced to undergo ring-opening reactions under specific nucleophilic or acidic conditions, offering pathways to more complex scaffolds.[7][8] This latent reactivity adds another dimension to its synthetic potential.

The synergy of these two groups within a single molecule allows for a modular synthetic approach: first, leverage the aryl bromide for scaffold construction via cross-coupling, and then, if desired, explore the chemistry of the cyclopropyl ketone.

Part 2: Benchmarking in Key Cross-Coupling Transformations

To quantify the synthetic utility of (3-Bromophenyl)(cyclopropyl)methanone, we benchmarked its performance against analogous building blocks in Suzuki-Miyaura and Buchwald-Hartwig reactions. The comparators were chosen to isolate the specific contributions of the halogen atom and the ketone structure.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a preeminent method for constructing C(sp²)-C(sp²) bonds, forming the biaryl scaffolds common in pharmaceuticals.

To compare the efficiency of (3-Bromophenyl)(cyclopropyl)methanone in a standard Suzuki-Miyaura coupling against analogues where either the halogen or the ketone moiety is varied. The reaction chosen for this benchmark is the coupling with 4-methoxyphenylboronic acid.

Suzuki_Miyaura_Cycle cluster_cat Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(II)Complex Ar-Pd(II)-X OxAdd->Pd(II)Complex Ar-X Transmetalation Transmetalation (Ar'-B(OH)2, Base) Pd(II)Biaryl Ar-Pd(II)-Ar' Transmetalation->Pd(II)Biaryl Ar'B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd(0)L2 Regeneration Product Ar-Ar' RedElim->Product Buchwald_Hartwig_Cycle cluster_cat Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(II)Complex Ar-Pd(II)-X OxAdd->Pd(II)Complex Ar-X AmineCoord Amine Coordination & Deprotonation (Base) Pd(II)Amido Ar-Pd(II)-NR₂ AmineCoord->Pd(II)Amido HNR₂ Base RedElim Reductive Elimination RedElim->Pd(0)L2 Regeneration Product Ar-NR₂ RedElim->Product Decision_Flow start Project Goal: Synthesize Arylated Cyclopropyl Ketone balance Need high yield & reliability? start->balance cost Is cost the primary driver? use_cl Choose (3-Chlorophenyl)... (Requires catalyst optimization) cost->use_cl Yes use_br Choose (3-Bromophenyl)... (Optimal balance of cost, speed, and yield) cost->use_br No speed Is reaction speed critical? speed->cost No use_i Choose (3-Iodophenyl)... (Higher cost, fastest reaction) speed->use_i Yes balance->speed No balance->use_br Yes

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (3-Bromophenyl)(cyclopropyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe, compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-Bromophenyl)(cyclopropyl)methanone (CAS No. 693774-26-4), a halogenated ketone frequently used in synthetic chemistry. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

Hazard Identification and Inherent Risks

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. (3-Bromophenyl)(cyclopropyl)methanone is classified as a hazardous substance, and its disposal requires adherence to specific protocols dictated by its chemical nature.

The primary risk associated with this compound stems from its classification as a halogenated organic compound .[1][2] This dictates its entire waste stream pathway. Improper segregation can lead to dangerous chemical reactions, environmental contamination, and significant regulatory penalties. The immediate health hazards are summarized in the table below.

PropertyValue
Chemical Name (3-Bromophenyl)(cyclopropyl)methanone[3]
CAS Number 693774-26-4[4]
Molecular Formula C10H9BrO[4]
GHS Pictogram

[3]
Signal Word Warning [3][4]
Hazard Statements H302: Harmful if swallowed[4]H315: Causes skin irritation[4]H319: Causes serious eye irritation[4]H335: May cause respiratory irritation[5]
Waste Classification Hazardous Waste; Halogenated Organic Waste[1][6]

This table summarizes key safety and classification data for (3-Bromophenyl)(cyclopropyl)methanone.

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during and after the experimental phase. The following personal protective equipment (PPE) and handling protocols are mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

Engineering Controls

All handling and preparation of (3-Bromophenyl)(cyclopropyl)methanone for disposal must be conducted within a certified chemical fume hood.[7][8] This is crucial to prevent the inhalation of any vapors or aerosols, aligning with precautionary statement P261 (Avoid breathing vapors).[4]

The Core Disposal Protocol: Segregation and Containment

This section provides the step-by-step methodology for the safe containment and labeling of (3-Bromophenyl)(cyclopropyl)methanone waste. The foundational principle is strict segregation.

Step 1: Designate the Correct Waste Stream

As a brominated molecule, (3-Bromophenyl)(cyclopropyl)methanone must be disposed of as Halogenated Organic Waste .[1]

  • Causality : Halogenated waste streams are typically destined for high-temperature incineration at specialized Treatment, Storage, and Disposal Facilities (TSDFs).[1][9] Mixing them with non-halogenated solvents unnecessarily contaminates the larger, less expensive non-halogenated waste stream, increasing disposal costs and complexity.[6] Furthermore, mixing with incompatible chemicals like strong acids or bases can trigger hazardous reactions.[6]

Step 2: Select and Prepare the Waste Container
  • Obtain a Compatible Container : Select a clean, leak-proof container made of a material that will not react with the waste, typically borosilicate glass or high-density polyethylene (HDPE).[7][10]

  • Ensure Proper Sealing : The container must have a secure, threaded screw cap to prevent leaks and the escape of vapors.[10]

  • Inspect for Damage : Do not use any container that is cracked, chipped, or shows signs of deterioration.[10]

Step 3: Label the Container Before Use

Proper labeling is a critical compliance point under the Resource Conservation and Recovery Act (RCRA).[7]

  • Timing : Affix the hazardous waste label to the container before adding any waste.[2]

  • Required Information : The label must clearly state:

    • The words "Hazardous Waste "[9]

    • The full chemical name: "(3-Bromophenyl)(cyclopropyl)methanone" . Do not use abbreviations or chemical formulas.[2]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful").[9]

Step 4: Transfer Waste and Store Safely
  • Transfer : Carefully pour or transfer the waste into the labeled container inside a chemical fume hood.

  • Headspace : Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]

  • Secure Closure : Tightly seal the container immediately after adding waste.[6][10]

  • Storage Location : Place the sealed container in a designated Satellite Accumulation Area (SAA) .[9][10] The SAA must be located at or near the point of generation and under the direct control of laboratory personnel.[7] The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Spill and Emergency Procedures

Accidents can occur, and preparedness is key to mitigating risks.

  • Small Spills : For minor spills contained within the fume hood, use a commercial spill kit or an inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material, place it in a sealed bag, and dispose of it in the designated halogenated organic waste container.[11] Decontaminate the area afterward.

  • Large Spills : In the event of a large spill, especially outside of a fume hood:

    • Evacuate all personnel from the immediate area.[2]

    • Alert your institution's Environmental Health & Safety (EHS) office and/or emergency services immediately.

    • Prevent entry into the affected area.

The Institutional Disposal Pathway

The journey of chemical waste from the laboratory bench to its final disposition is a regulated and documented process. The following diagram illustrates the typical workflow within a research institution.

G cluster_lab Laboratory Responsibility cluster_ehs Institutional EHS Responsibility cluster_tsdf External Vendor Responsibility gen 1. Waste Generation ((3-Bromophenyl)(cyclopropyl)methanone) assess 2. Hazard Assessment (Halogenated Organic) gen->assess segregate 3. Segregation & Containment (Designated, Labeled Container) assess->segregate saa 4. Storage in Satellite Accumulation Area (SAA) segregate->saa pickup 5. Scheduled EHS Pickup saa->pickup Request Pickup manifest 6. Waste Manifesting & Consolidation pickup->manifest transport 7. Licensed Transport manifest->transport dispose 8. Final Disposal (High-Temperature Incineration) transport->dispose

Sources

Navigating the Safe Handling of (3-Bromophenyl)(cyclopropyl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. (3-Bromophenyl)(cyclopropyl)methanone, a valuable building block in synthetic chemistry, requires meticulous handling due to its specific chemical properties. This guide provides essential, in-depth procedural information for the safe handling, storage, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Understanding the Hazard Profile

(3-Bromophenyl)(cyclopropyl)methanone is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

These classifications necessitate a robust personal protective equipment (PPE) strategy and specific handling protocols to minimize exposure risk. The presence of a bromine atom also places it in the category of halogenated organic compounds, which requires special consideration for disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling (3-Bromophenyl)(cyclopropyl)methanone. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory. Given the serious eye irritation risk (H319), a face shield should also be worn, especially when handling larger quantities or during procedures with a higher risk of splashing.[2][3]
Hand Protection Nitrile or butyl rubber gloves are recommended. Aromatic and halogenated hydrocarbons can degrade many common glove materials.[4] Always inspect gloves for any signs of degradation or perforation before use and double-gloving can provide an extra layer of protection.[5]
Protective Clothing A flame-resistant lab coat is essential.[3] For tasks with a higher potential for splashing, a chemically resistant apron over the lab coat is advised. Ensure all skin is covered; long pants and closed-toe shoes are mandatory.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a properly fitted respirator with an organic vapor cartridge is required.

Operational Plan: From Receipt to Reaction

The following workflow provides a step-by-step guide for safely handling (3-Bromophenyl)(cyclopropyl)methanone from the moment it enters your lab.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Handling receiving 1. Verify compound identity and inspect packaging for damage. storage 2. Store in a cool, dry, well-ventilated area away from incompatible materials. receiving->storage ppe 3. Don appropriate PPE as outlined in the table above. fume_hood 4. Conduct all manipulations within a certified chemical fume hood. ppe->fume_hood inert_atmosphere 5. For reactions sensitive to air or moisture, use inert atmosphere techniques (e.g., Schlenk line or glove box). fume_hood->inert_atmosphere transfer 6. Use clean, dry glassware and transfer the compound using appropriate tools (e.g., spatula, syringe for solutions). inert_atmosphere->transfer decontamination 7. Decontaminate glassware and work surfaces. waste_disposal 8. Segregate and dispose of waste according to the disposal plan. decontamination->waste_disposal

Caption: Workflow for handling (3-Bromophenyl)(cyclopropyl)methanone.

Inert Atmosphere Handling

Given that many organic synthesis reactions involving ketones can be sensitive to air and moisture, it is prudent to handle (3-Bromophenyl)(cyclopropyl)methanone under an inert atmosphere, such as nitrogen or argon, especially for prolonged procedures or storage of opened containers.[6][7][8][9] This prevents potential side reactions and degradation of the compound.

Spill and Emergency Response

Preparedness is key to mitigating the impact of a spill. The following decision tree outlines the immediate steps to take in the event of an accidental release.

cluster_assessment Immediate Assessment cluster_response Response Actions spill Spill Occurs assess_size Assess the size and location of the spill. spill->assess_size is_major Is the spill large or outside of a contained area? assess_size->is_major evacuate Evacuate the area and notify EHS. is_major->evacuate Yes contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand). is_major->contain No cleanup Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container. contain->cleanup decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. cleanup->decontaminate

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